4-(Chloromethyl)-2-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHRYXJIMNXMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to 4-(Chloromethyl)-2-fluoropyridine
CAS Number: 155705-46-7
This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-fluoropyridine, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆H₅ClFN. Its structure incorporates a pyridine ring substituted with a chloromethyl group at the 4-position and a fluorine atom at the 2-position. This unique combination of functional groups makes it a versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 155705-46-7 | [1] |
| Molecular Formula | C₆H₅ClFN | [2] |
| Molecular Weight | 145.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥95.00% | |
| Appearance | Not explicitly stated in search results | |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results | |
| Density | Not available in search results | |
| Storage Temperature | Room Temperature |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopy Type | Predicted Data |
| Mass Spectrometry | [M+H]⁺: 146.01674, [M+Na]⁺: 167.99868, [M-H]⁻: 144.00218 |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, its synthesis can be inferred from general methods for the preparation of similar compounds. The synthesis likely involves the chloromethylation of a 2-fluoropyridine precursor or the fluorination of a 4-(chloromethyl)pyridine derivative.
The reactivity of this compound is characterized by the distinct functionalities of the chloromethyl group and the fluorinated pyridine ring.
Workflow for Potential Synthetic Pathways
References
In-Depth Technical Guide to 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique structural features—a reactive chloromethyl group and a fluorine atom on the pyridine ring—make it a versatile intermediate for introducing the 2-fluoropyridin-4-ylmethyl moiety into a target molecule. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol |
| CAS Number | 155705-46-7 |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CN=C(C=C1CCl)F |
| InChI Key | OMHRYXJIMNXMSZ-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Chlorination of 2-Fluoro-4-methylpyridine
This protocol is a representative example and may require optimization.
Objective: To synthesize this compound via free-radical chlorination of 2-fluoro-4-methylpyridine.
Materials:
-
2-Fluoro-4-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dried round-bottom flask is charged with 2-fluoro-4-methylpyridine and anhydrous carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the stirred solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Extraction: The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Logical Workflow for Synthesis and Application
The following diagram illustrates a logical workflow from the precursor to this compound and its subsequent potential application as a building block in the synthesis of a hypothetical biologically active molecule.
Caption: A logical workflow for the synthesis and application of this compound.
Potential Applications in Drug Development
While specific examples of marketed drugs containing the this compound moiety are not prominent, its structural alerts suggest high utility in medicinal chemistry. The chloromethyl group is a versatile electrophile that can readily react with a variety of nucleophiles (e.g., amines, phenols, thiols) via nucleophilic substitution reactions. This allows for the straightforward linkage of the 2-fluoropyridine core to other molecular scaffolds.
The presence of the fluorine atom at the 2-position of the pyridine ring can significantly influence the physicochemical properties of the final compound. Fluorine substitution is a common strategy in drug design to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its binding interactions and solubility.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of the drug candidate.
Given these properties, this compound is a valuable intermediate for the synthesis of novel compounds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.
Signaling Pathways
Currently, there is no publicly available information that directly implicates this compound or its immediate derivatives in specific signaling pathways. The biological activity of molecules synthesized using this building block would be entirely dependent on the overall structure of the final compound and its specific biological target.
The diagram below illustrates a hypothetical scenario where a molecule synthesized from this compound acts as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derived from the core molecule.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. While detailed experimental and biological data for this specific molecule are scarce in the public domain, its chemical properties make it an attractive building block for medicinal chemists aiming to leverage the benefits of fluorine substitution in drug design. Further research into the applications of this compound is warranted to fully explore its utility in the development of new therapeutics.
An In-depth Technical Guide to the Chemical Properties of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, namely the reactive chloromethyl group and the electron-withdrawing fluorine atom on the pyridine ring, make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The fluorine substituent enhances metabolic stability and binding affinity, while the chloromethyl group provides a convenient handle for introducing various functional groups through nucleophilic substitution. This guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | PubChemLite |
| Molecular Weight | 145.56 g/mol | Sigma-Aldrich[1] |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| CAS Number | 155705-46-7 | Sigma-Aldrich[1] |
| Predicted Boiling Point | 246.8±35.0 °C | ChemicalBook[2] |
| Predicted Density | 1.422±0.06 g/cm³ | ChemicalBook[2] |
| Predicted pKa | 0.38±0.10 | ChemicalBook[2] |
| Purity | Typically ≥95% | Sigma-Aldrich[1] |
| Appearance | Not specified (likely a solid or liquid at room temperature) | - |
| Solubility | No specific data found. Expected to be soluble in common organic solvents. | - |
| Storage | Store at room temperature. | Sigma-Aldrich[1] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected NMR spectral characteristics can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the chloromethyl group. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine and chloromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).
Synthesis and Purification
-
Fluorination of a corresponding hydroxypyridine or chloropyridine: Introduction of the fluorine atom at the 2-position is a common strategy in pyridine chemistry.
-
Chloromethylation of a fluoropyridine precursor: This can be achieved through various methods, including the use of formaldehyde and hydrogen chloride, or by chlorination of a corresponding hydroxymethylpyridine.
A general workflow for a potential synthesis is outlined below:
Caption: A potential synthetic workflow for this compound.
Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization or distillation.
Reactivity
The reactivity of this compound is dictated by the presence of two key functional groups: the 2-fluoro substituent on the pyridine ring and the chloromethyl group at the 4-position.
Nucleophilic Aromatic Substitution at the 2-Position
The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the high electronegativity of the fluorine atom, makes the C2 carbon atom electron-deficient and thus susceptible to attack by nucleophiles. The general mechanism for this reaction is depicted below:
Caption: Mechanism of nucleophilic aromatic substitution on 2-fluoropyridines.
Studies on related 2-halopyridines have shown that the rate of nucleophilic substitution is often faster for fluoro-substituted pyridines compared to their chloro- or bromo-analogs, especially with oxygen-based nucleophiles[3]. This enhanced reactivity makes this compound a valuable precursor for introducing a wide range of substituents at the 2-position.
Reactivity of the Chloromethyl Group
The chloromethyl group at the 4-position is a reactive benzylic-type halide. It can readily undergo nucleophilic substitution (SN2) reactions with a variety of nucleophiles, such as amines, alcohols, thiols, and cyanides. This allows for the introduction of diverse functional groups at the 4-position, further expanding the synthetic utility of this molecule.
The relative reactivity of the two electrophilic sites (the C2-F and the CH₂-Cl) will depend on the nature of the nucleophile and the reaction conditions. This provides an opportunity for selective functionalization of the molecule.
Stability
While specific stability data for this compound is not extensively documented, general knowledge of fluoropyridines suggests that it is a relatively stable compound under neutral conditions. However, its stability may be compromised under strong acidic or basic conditions.
-
Acidic Conditions: The pyridine nitrogen can be protonated under acidic conditions, which can further activate the ring towards nucleophilic attack.
-
Basic Conditions: Strong bases may promote side reactions, including potential polymerization or decomposition, especially at elevated temperatures.
-
Thermal Stability: The compound is expected to have moderate thermal stability, but decomposition may occur at high temperatures, potentially leading to the release of toxic fumes such as hydrogen chloride and hydrogen fluoride.
It is recommended to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
Biological and Medicinal Chemistry Relevance
Fluorine-containing pyridine derivatives are a prominent class of compounds in medicinal chemistry and drug discovery. The introduction of fluorine can significantly improve a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties.
While there are no specific reports on the biological activity of this compound itself, its structural motifs are found in various biologically active molecules. Its utility as a synthetic intermediate allows for the construction of compound libraries for screening against various biological targets. For instance, related trifluoromethylpyridine derivatives are used in the preparation of herbicides and insecticides.
The logical relationship for its application in drug discovery can be visualized as follows:
Caption: Role of this compound in generating compound libraries.
Safety Information
Based on safety data sheets for structurally related compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its dual reactivity, arising from the activated 2-fluoro substituent and the reactive 4-chloromethyl group, allows for the straightforward introduction of a wide range of functional groups. While a comprehensive dataset of its physical and spectral properties is not yet publicly available, its synthetic utility is evident from the chemistry of related compounds. Further research into the specific properties and reactivity of this molecule will undoubtedly expand its applications in the development of novel and improved chemical entities.
References
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of both a fluorine atom and a chloromethyl group on the pyridine ring offers unique reactivity and makes it a valuable intermediate for introducing the 2-fluoro-4-pyridylmethyl moiety into target molecules. This guide details the most plausible synthetic routes, provides in-depth experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.
Overview of Synthetic Strategy
The most direct and industrially scalable approach to this compound involves a two-step sequence starting from the readily available 2-amino-4-methylpyridine:
-
Fluorination via the Balz-Schiemann Reaction: Conversion of the amino group of 2-amino-4-methylpyridine to a fluorine atom to yield the key intermediate, 2-fluoro-4-methylpyridine.
-
Side-Chain Chlorination: Free-radical chlorination of the methyl group of 2-fluoro-4-methylpyridine to afford the final product, this compound.
This strategy is advantageous due to the commercial availability of the starting material and the well-established nature of both core reactions.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-methylpyridine
The synthesis of 2-fluoro-4-methylpyridine is effectively achieved through the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Reaction Scheme:
Detailed Experimental Protocol (Adapted from the synthesis of 4-fluoropyridine[1]):
-
Diazotization:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, charge a 42% aqueous solution of tetrafluoroboric acid (HBF₄).
-
Add 2-amino-4-methylpyridine (1.0 equivalent) portion-wise while maintaining the temperature below 40 °C.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath, which should precipitate the 2-amino-4-methylpyridinium tetrafluoroborate salt.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 60-90 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Decomposition and Isolation:
-
The diazonium salt can be isolated by filtration, washed with cold ethanol and diethyl ether, and then thoroughly dried.
-
For thermal decomposition, the dried diazonium salt is gently heated in a flask equipped with a distillation apparatus. The decomposition is typically carried out under vacuum.
-
The product, 2-fluoro-4-methylpyridine, will distill over as a colorless oil. The temperature required for decomposition will depend on the specific salt but is generally in the range of 100-150 °C.
-
Alternatively, the diazotization mixture can be carefully heated to effect decomposition in situ, followed by distillation of the product.
-
-
Purification:
-
The collected distillate is then purified by fractional distillation under reduced pressure to yield pure 2-fluoro-4-methylpyridine.
-
Step 2: Synthesis of this compound
The conversion of the methyl group of 2-fluoro-4-methylpyridine to a chloromethyl group is achieved via a free-radical chain reaction. This can be initiated using chlorine gas and a radical initiator or by employing other chlorinating agents.
Reaction Scheme:
Detailed Experimental Protocol (Adapted from the side-chain chlorination of 2-chloro-4-methylpyridine[2]):
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, a gas inlet tube, and a thermometer, place 2-fluoro-4-methylpyridine (1.0 equivalent).
-
An inert solvent such as carbon tetrachloride or dichlorobenzene can be used, although the reaction can also be run neat.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02-0.05 equivalents).
-
-
Chlorination:
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Once the temperature is stable, begin bubbling chlorine gas (Cl₂) through the reaction mixture via the gas inlet tube. The flow rate should be controlled to maintain the desired reaction temperature and minimize the escape of unreacted chlorine.
-
The reaction is exothermic, and the temperature should be carefully monitored.
-
The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the ratio of starting material, monochlorinated, and dichlorinated products.
-
-
Work-up and Purification:
-
Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Purge the reaction mixture with nitrogen to remove any dissolved HCl and unreacted chlorine.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to isolate this compound.
-
Alternative Chlorination Methods:
-
N-Chlorosuccinimide (NCS): NCS can be used as a source of chlorine radicals in the presence of a radical initiator like AIBN or benzoyl peroxide in a solvent such as carbon tetrachloride or benzene. This method is often considered safer and more convenient for laboratory-scale synthesis.
-
Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride in the presence of a radical initiator also serves as an effective reagent for benzylic chlorination. The reaction is typically performed in an inert solvent.
Data Presentation
The following tables summarize the quantitative data for the key transformations.
Table 1: Synthesis of 2-Fluoro-4-methylpyridine via Balz-Schiemann Reaction (Analogous System)
| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Aminopyridine | 1. 42% HBF₄ 2. NaNO₂ | 5-10 | 1.5 h (diazotization) | 20 | [1] |
Table 2: Side-Chain Halogenation of Substituted 4-Methylpyridines
| Starting Material | Reagents | Temperature (°C) | Reaction Time | Product Distribution (Yield %) | Reference |
| 2-Chloro-4-methylpyridine | Cl₂, AIBN | 65-67 | 5 h | 2-chloro-4-(monochloromethyl)pyridine (62.5%), 2-chloro-4-(dichloromethyl)pyridine (16.5%) | [2] |
| 2-Fluoro-5-methylpyridine | NBS, AIBN | 80 | Overnight | 5-(bromomethyl)-2-fluoropyridine (54%) | [3] |
Note: The yields and product distributions are highly dependent on the specific reaction conditions, including reaction time and the stoichiometry of the chlorinating agent.
Table 3: Spectroscopic Data for Structurally Similar Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| 4-(Chloromethyl)pyridine hydrochloride | 4.85 (s, 2H), 7.65 (d, 2H), 8.80 (d, 2H) | 44.5, 124.5, 142.0, 151.0 | [M-Cl]⁺: 126.05 |
| Expected for this compound | ~4.6 (s, 2H), ~7.0-7.2 (m, 2H), ~8.2 (d, 1H) | ~45, ~110 (d), ~122 (d), ~148 (d), ~150 (d), ~163 (d) | [M]⁺: 145.02, [M-Cl]⁺: 110.04 |
Note: The expected spectroscopic data for the target compound is an estimation based on the known data of similar structures and the expected influence of the fluorine substituent.
Mandatory Visualizations
Synthetic Pathway
Caption: Overall synthetic route to this compound.
Experimental Workflow for Side-Chain Chlorination
Caption: Workflow for the side-chain chlorination step.
Safety Considerations
-
Balz-Schiemann Reaction: Diazonium salts can be explosive when dry and should be handled with extreme care. Thermal decomposition should be performed behind a blast shield. Tetrafluoroboric acid is corrosive.
-
Chlorination: Chlorine gas is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood. The reaction can be exothermic, and appropriate cooling measures should be in place to control the temperature.
-
Reagents: AIBN is a flammable solid and can decompose exothermically. Solvents like carbon tetrachloride are toxic and carcinogenic.
This guide provides a robust framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.
References
A Comprehensive Technical Guide to 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(chloromethyl)-2-fluoropyridine, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine into pyridine rings can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This document details the chemical properties, safety information, and synthetic methodologies related to this compound, offering valuable insights for its application in pharmaceutical research and development.
Chemical Identity and Properties
The fundamental chemical identifiers and physical properties of this compound are summarized below. This data is crucial for its correct identification, handling, and use in experimental settings.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 155705-46-7[4] |
| Molecular Formula | C6H5ClFN[5] |
| Molecular Weight | 145.56 g/mol [5] |
| InChI Key | OMHRYXJIMNXMSZ-UHFFFAOYSA-N |
| Canonical SMILES | FC1=CC(CCl)=CC=N1 |
| Purity | Typically ≥95%[6] |
| Physical Form | Off-white to light yellow solid[7] |
| Storage Temperature | Room Temperature or 0-8 °C[6][7] |
Hazard and Safety Information
Appropriate safety precautions are essential when handling this compound. The compound is classified as hazardous, and the following information from safety data sheets should be strictly followed.
| Category | Details |
| Signal Word | Warning[6] |
| Hazard Statements | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Experimental Protocols
The following sections outline a representative synthetic protocol for this compound and a key reaction in which it can participate.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from a suitable pyridine precursor. The following is a plausible synthetic route based on common organic chemistry transformations.
Step 1: Halogenation of a Pyridine Derivative
The initial step often involves the halogenation of a pyridine N-oxide or a hydroxypyridine. For instance, the conversion of a pyridine N-oxide to a chloropyridine can be achieved using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures.[8]
Step 2: Introduction of the Fluorine Atom
The introduction of a fluorine atom onto the pyridine ring can be accomplished through nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., another halogen) or via other fluorination methods.[9]
Step 3: Chloromethylation
The final step would involve the introduction of the chloromethyl group at the 4-position of the 2-fluoropyridine ring. This can be achieved through various chloromethylation procedures.
Illustrative Experimental Procedure:
-
Starting Material: A suitable precursor, such as 2-fluoro-4-methylpyridine.
-
Reagents: N-Chlorosuccinimide (NCS) for chlorination, a radical initiator like benzoyl peroxide.
-
Solvent: A non-polar solvent such as carbon tetrachloride.
-
Procedure:
-
Dissolve 2-fluoro-4-methylpyridine in carbon tetrachloride in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid byproducts and wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is a valuable intermediate for introducing the 2-fluoropyridin-4-ylmethyl moiety into a target molecule via nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is a good leaving group in SNAr reactions, often being more reactive than a chlorine atom at the same position.[8]
General Protocol for SNAr:
-
Substrate: this compound.
-
Nucleophile: An alcohol (ROH), an amine (RNH₂), or a thiol (RSH).
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).
-
Procedure:
-
To a solution of the nucleophile in the chosen solvent, add the base and stir for a few minutes.
-
Add a solution of this compound to the mixture.
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate the synthetic workflow and a key reaction mechanism involving this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound | 155705-46-7 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0044890B1 - Process for preparing fluoropyridine compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-picolyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis route for 2-Fluoro-4-picolyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the primary synthetic pathways, including the preparation of the precursor 2-fluoro-4-methylpyridine and its subsequent side-chain chlorination to yield the final product. Detailed experimental methodologies, quantitative data, and process visualizations are presented to assist researchers in the successful synthesis of this compound.
Synthesis of the Precursor: 2-Fluoro-4-methylpyridine
The most common and well-established method for the synthesis of 2-fluoro-4-methylpyridine is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Fluoro-4-methylpyridine via Balz-Schiemann Reaction
This protocol is based on established procedures for the fluorination of aminopyridines.
Materials:
-
2-Amino-4-methylpyridine
-
Tetrafluoroboric acid (HBF₄, ~48% in water)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2-amino-4-methylpyridine in aqueous tetrafluoroboric acid. Maintain the temperature between 0 and 5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature should be carefully controlled to remain below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Decomposition: The resulting suspension of the diazonium tetrafluoroborate salt is filtered and washed with cold diethyl ether.
-
The isolated salt is then carefully heated in a suitable flask. The decomposition is typically carried out at temperatures ranging from 100 to 150 °C, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of 2-fluoro-4-methylpyridine.
-
Work-up and Purification: The crude product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
The organic extracts are combined and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude 2-fluoro-4-methylpyridine can be further purified by distillation.
Quantitative Data for Precursor Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylpyridine | General Balz-Schiemann reaction principles |
| Key Reagents | NaNO₂, HBF₄ | General Balz-Schiemann reaction principles |
| Typical Yield | 60-80% | Literature data for similar reactions |
| Purity | >98% after distillation | Literature data for similar reactions |
Synthesis of 2-Fluoro-4-picolyl Chloride
The primary method for the synthesis of 2-fluoro-4-picolyl chloride is the radical-initiated side-chain chlorination of 2-fluoro-4-methylpyridine. This reaction selectively chlorinates the methyl group to a chloromethyl group. An analogous reaction has been well-documented for the chlorination of 2-chloro-4-methylpyridine, and a similar protocol is expected to be effective for the fluoro-analogue.
Reaction Scheme:
Experimental Protocol: Side-Chain Chlorination
This protocol is adapted from the patented procedure for the side-chain chlorination of 2-chloro-4-methylpyridine.
Materials:
-
2-Fluoro-4-methylpyridine
-
Chlorine gas (Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable radical initiator
-
Water
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, gas inlet, and a condenser, a mixture of 2-fluoro-4-methylpyridine and water is prepared.
-
The mixture is heated to a temperature of approximately 60-70 °C with vigorous stirring.
-
A radical initiator, such as AIBN, is added to the reaction mixture.
-
Chlorination: Chlorine gas is then bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be monitored.
-
The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of starting material, and mono-, di-, and trichlorinated products.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is neutralized with a sodium hydroxide solution.
-
The product is extracted with an organic solvent like dichloromethane.
-
The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude product, a mixture of chlorinated species, is then purified by fractional distillation under reduced pressure to isolate the desired 2-fluoro-4-picolyl chloride.
Quantitative Data for Side-Chain Chlorination (Based on 2-chloro-4-methylpyridine analogue)
The following table presents the expected distribution of products based on the chlorination of the closely related 2-chloro-4-methylpyridine. Similar results can be anticipated for 2-fluoro-4-methylpyridine under optimized conditions.
| Product | Percentage in Crude Mixture |
| 2-Fluoro-4-methylpyridine (unreacted) | ~15-25% |
| 2-Fluoro-4-picolyl chloride (mono-chlorinated) | ~60-70% |
| 2-Fluoro-4-(dichloromethyl)pyridine | ~10-20% |
| 2-Fluoro-4-(trichloromethyl)pyridine | <1% |
Note: These values are estimates based on the chlorination of 2-chloro-4-methylpyridine and may vary for 2-fluoro-4-methylpyridine.
Alternative Chlorination Method: N-Chlorosuccinimide (NCS)
An alternative approach for the side-chain chlorination involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent, often in the presence of a radical initiator or under photochemical conditions. This method can offer milder reaction conditions and may provide better selectivity for monochlorination.
Reaction Scheme:
This method typically involves refluxing the starting material with NCS in a non-polar solvent such as carbon tetrachloride or benzene, with a catalytic amount of a radical initiator like benzoyl peroxide or AIBN. Alternatively, the reaction can be initiated by UV light.
Visualizing the Synthesis Workflow
The following diagram illustrates the overall synthetic workflow from the precursor to the final product.
Caption: Synthetic workflow for 2-Fluoro-4-picolyl chloride.
Technical Guide: Physical Properties of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-fluoropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution, and the fluorinated pyridine core, a common motif in bioactive molecules. Understanding the physical properties of this compound is crucial for its effective handling, reaction optimization, and process scale-up. This technical guide provides a concise overview of the known physical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a plausible synthetic route.
Core Physical Properties
| Physical Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | PubChem |
| Molecular Weight | 145.56 g/mol | PubChem |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General Chemical Knowledge |
| XlogP (Predicted) | 1.7 | PubChem |
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of crystalline and liquid organic compounds.
Melting Point Determination (for crystalline solids)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, grind the crystalline solid using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube on the sample.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For an accurate determination, repeat the measurement with a fresh sample, setting the heating rate to 1-2 °C/min starting from a temperature approximately 20 °C below the approximate melting point.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the substance.
Boiling Point Determination (for liquids)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Small test tube or a Thiele tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or oil bath
-
Clamps and stand
Procedure (Micro-boiling point method):
-
Add a small volume (0.5-1 mL) of the liquid sample into a small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath (e.g., oil bath or a Thiele tube filled with a high-boiling point liquid). The liquid level in the bath should be above the liquid level in the test tube but below the opening of the test tube.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Density Determination
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a flask with a specific, accurately known volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. If the pycnometer has a stopper with a capillary, the excess liquid will be expelled.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m₂).
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature, and weigh it accurately (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes and rack
-
Spatula or dropper
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure (Qualitative):
-
Place a small, accurately measured amount of the solute (e.g., ~10 mg of solid or 1-2 drops of liquid) into a test tube.
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Agitate the mixture vigorously (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.
-
Observe the mixture. If the solute completely disappears, it is considered soluble. If it remains as a separate phase or a suspension, it is insoluble. If some dissolves, it is partially soluble.
-
The process can be made semi-quantitative by incrementally adding more solute to a known volume of solvent until saturation is reached.
Synthesis Workflow
A plausible synthetic route to this compound involves the side-chain chlorination of 2-fluoro-4-methylpyridine. This method is analogous to the chlorination of other methylpyridines.
Caption: A logical workflow for the synthesis of this compound.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or validated experimental procedures. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
An In-depth Technical Guide to the NMR and IR Spectra of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of 4-(chloromethyl)-2-fluoropyridine. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents predicted spectral data based on established spectroscopic principles and data from analogous compounds. This information is intended to support researchers in identifying and characterizing this compound in various experimental settings.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and established chemical shift and absorption frequency ranges.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~7.2 - 7.4 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 1-2 Hz, ⁴J(H3-F) ≈ 4-6 Hz |
| H-5 | ~7.5 - 7.7 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-F) ≈ 1-2 Hz |
| H-6 | ~8.2 - 8.4 | Doublet (d) | ³J(H6-H5) ≈ 5-6 Hz |
| -CH₂Cl | ~4.6 - 4.8 | Singlet (s) | - |
Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 | ~163 - 167 | ¹J(C-F) ≈ 230-250 Hz |
| C-3 | ~115 - 119 | ²J(C-F) ≈ 15-20 Hz |
| C-4 | ~150 - 154 | ³J(C-F) ≈ 5-10 Hz |
| C-5 | ~122 - 126 | ³J(C-F) ≈ 3-5 Hz |
| C-6 | ~148 - 152 | ²J(C-F) ≈ 10-15 Hz |
| -CH₂Cl | ~45 - 49 | - |
Note: The presence of fluorine will cause splitting of the signals for the carbon atoms in close proximity, with the magnitude of the coupling constant (J) decreasing with the number of bonds between the carbon and fluorine atoms.
Predicted IR Data
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C-H stretching (aliphatic, -CH₂Cl) | 3000 - 2850 | Medium |
| C=N stretching (pyridine ring) | 1600 - 1580 | Strong |
| C=C stretching (pyridine ring) | 1570 - 1430 | Strong |
| C-F stretching | 1250 - 1200 | Strong |
| C-Cl stretching | 800 - 600 | Strong |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal standard.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or chloroform)
-
Salt plates (e.g., NaCl or KBr)
-
FTIR spectrometer
Procedure (Thin Film Method):
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent like dichloromethane.
-
Casting the Film: Place one or two drops of the solution onto the surface of a clean, dry salt plate. Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Spectrum Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to identify the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the relationship between the compound's structure and its predicted spectral features, as well as a general workflow for spectroscopic analysis.
Caption: Relationship between the molecular structure and its NMR and IR spectral data.
Caption: General experimental workflow for spectroscopic analysis.
Stability and Storage of 4-(Chloromethyl)-2-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)-2-fluoropyridine, a key building block in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles of chemical stability, data from analogous structures, and regulatory guidelines for forced degradation studies to provide a robust framework for its handling and storage.
Chemical Profile and Inherent Stability
This compound is a substituted pyridine derivative containing two reactive functional groups: a chloromethyl group and a fluorine atom on the pyridine ring. The electrophilic nature of the chloromethyl group makes it susceptible to nucleophilic substitution, while the fluoropyridine core is generally more stable but can undergo photochemical reactions. Understanding the interplay of these groups is crucial for maintaining the compound's integrity.
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on general best practices for reactive chemical intermediates.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential degradation reactions, such as hydrolysis and polymerization. |
| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation, a common pathway for pyridine derivatives. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | Prevents contamination and reaction with the container material. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | The compound is potentially hazardous upon inhalation, ingestion, or skin contact. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. These pathways are critical for the development of stability-indicating analytical methods.
Hydrolysis
The chloromethyl group is susceptible to hydrolysis, particularly in the presence of water or nucleophiles. This reaction is analogous to the hydrolysis of benzyl chloride and is expected to be a primary degradation route.[1][2][3][4][5][6]
Figure 1: Proposed Hydrolysis Pathway
Caption: Proposed hydrolysis of this compound.
Photodegradation
Pyridine and its derivatives are known to undergo photochemical reactions.[7][8][9] The absorption of UV light can lead to the formation of reactive intermediates and subsequent degradation products. The fluorine substituent may influence the rate and pathway of photodegradation.
Figure 2: Potential Photodegradation Initiation
Caption: Initiation of photodegradation by UV light.
Thermal Degradation
At elevated temperatures, organochlorine compounds can undergo thermal degradation, which may involve the elimination of hydrogen chloride and subsequent polymerization or rearrangement reactions.[10][11][12][13]
Oxidation
While the pyridine ring is relatively resistant to oxidation, the chloromethyl group could be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[2][14][15][16][17] These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
The following table outlines a typical forced degradation protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Table 2: Example Forced Degradation Protocol
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1 - 8 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 1 - 24 hours |
| Thermal | Dry Heat | 80 °C | 48 - 96 hours |
| Photolytic | UV (254 nm) & Visible Light | Room Temperature | ICH Q1B exposure |
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[18][19][20][21][22] The method must be able to separate the intact this compound from all its potential degradation products.
Table 3: General Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~260-270 nm) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Figure 3: Workflow for Stability Assessment
Caption: Logical workflow for the stability assessment of a chemical compound.
Conclusion
While specific stability data for this compound is not extensively published, a thorough understanding of its chemical functionalities allows for the establishment of robust storage and handling procedures. The primary degradation pathways are anticipated to be hydrolysis of the chloromethyl group and potential photodegradation of the fluoropyridine ring. A systematic approach to forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, is essential for fully characterizing the stability profile of this important synthetic intermediate and ensuring its quality and integrity in research and drug development.
References
- 1. quora.com [quora.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 350. The mechanism of hydrolysis of acid chlorides. Part I. The effect of hydroxyl ions, temperature, and substituents on the rate of hydrolysis of benzoyl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. quora.com [quora.com]
- 6. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inis.iaea.org [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. scispace.com [scispace.com]
- 16. fda.gov [fda.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. ptfarm.pl [ptfarm.pl]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. helixchrom.com [helixchrom.com]
- 21. researchgate.net [researchgate.net]
- 22. nveo.org [nveo.org]
4-(Chloromethyl)-2-fluoropyridine safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 155705-46-7) to ensure its safe use in a laboratory setting. The following sections detail the known hazards, personal protective equipment, handling and storage procedures, emergency protocols, and waste disposal of this compound.
Hazard Identification and Classification
This compound is a halogenated pyridine derivative that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not available, the compound is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation[1] |
Signal Word: Warning[1]
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the substance[2]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2]. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards[3]. A face shield may be necessary for splash-prone operations. |
| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. Wear a flame-retardant lab coat and other protective clothing to prevent skin contact[3]. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator may be required in certain situations[2][4]. |
Handling and Storage
Safe Handling Protocol
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[5].
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2].
-
Avoidance of Contact: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray[3].
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge[6].
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[2].
-
Incompatible Materials: Store away from strong oxidizing agents[7].
-
Storage Temperature: Store at room temperature[1].
Experimental Protocols
General Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines
Introduction: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties conferred by the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When applied to the pyridine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified, making fluorinated pyridines indispensable building blocks in the development of novel pharmaceuticals and agrochemicals. This technical guide explores the discovery and historical evolution of synthetic methodologies for accessing these critical compounds, from early, challenging procedures to the sophisticated and diverse strategies employed today.
Early Discoveries and Synthetic Hurdles
The journey to synthesize fluorinated pyridines was initially fraught with difficulty. The first reported synthesis of 4-fluoropyridine was achieved in 1958 by Wibaut et al., who used the decomposition of 4-pyridyl diazonium fluoride. However, the yield was described as "poor and impure." A significant challenge in these early efforts was the inherent instability of certain isomers. For instance, 4-fluoropyridine was found to be highly susceptible to an acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone, a reaction that complicated its isolation and purification. Early methods often involved hazardous reagents and intermediates, such as the potentially explosive diazonium salts used in the Balz-Schiemann reaction, which for a time was the primary method for introducing fluorine onto the pyridine ring.
The Evolution of Synthetic Methodologies
Over the decades, the synthetic toolkit for creating fluorinated pyridines has expanded dramatically. The evolution reflects a drive towards milder conditions, greater functional group tolerance, improved yields, and enhanced regioselectivity.
The Balz-Schiemann Reaction
One of the earliest and most fundamental methods for synthesizing aryl fluorides, the Balz-Schiemann reaction, was adapted for the pyridine series. First described by Günther Balz and Günther Schiemann in 1927, the reaction involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt. This isolated salt is then thermally decomposed to yield the corresponding fluoropyridine, nitrogen gas, and boron trifluoride.
This reaction was instrumental in the initial preparations of 2-, 3-, and 4-fluoropyridine. However, the thermal decomposition can be highly exothermic, posing safety risks, and the yields can be variable depending on the substrate.
Caption: Balz-Schiemann reaction for fluoropyridine synthesis.
Halogen Exchange (Halex) Reaction
A significant advancement, particularly for industrial-scale synthesis, was the application of the Halogen Exchange (Halex) process. This method involves a nucleophilic aromatic substitution (SNAr) reaction where a chloro- or bromo-pyridine is treated with a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or caesium fluoride (CsF).
The reaction is most effective for pyridines activated by electron-withdrawing groups, as these stabilize the negative charge in the Meisenheimer intermediate. The process requires high temperatures (150–250 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane. While the conditions are harsh, the Halex reaction avoids the use of diazonium salts and has become a workhorse for the commercial production of many fluorinated pyridines.
Caption: Halex reaction for fluoropyridine synthesis.
Synthesis from Pyridine N-Oxides
A milder and more regioselective route, particularly for the synthesis of 2-fluoropyridines, involves the use of pyridine N-oxides. Activating the N-oxide with an agent like tosyl chloride (TsCl) or triflic anhydride (Tf₂O) makes the 2- and 6-positions highly electrophilic. Subsequent treatment with a fluoride source can then install the fluorine atom specifically at the 2-position. This method offers the advantage of proceeding under much milder conditions than the Halex process and provides excellent regiocontrol.
Direct C-H Fluorination
The quest for more atom-economical and efficient syntheses led to the development of direct C-H fluorination methods. These approaches avoid the need for pre-functionalized starting materials (like amino- or chloro-pyridines). One notable early method employed silver(II) fluoride (AgF₂) to directly fluorinate the pyridine ring, showing a preference for the 2-position. More recently, the development of sophisticated N-F electrophilic fluorinating agents, such as Selectfluor®, and advances in photoredox and transition-metal catalysis have opened new avenues for the direct and selective introduction of fluorine under increasingly mild conditions.
Quantitative Data Summary
The choice of synthetic method is often dictated by the desired isomer, substrate scope, scale, and available resources. The following tables provide a comparative overview of typical yields and reaction conditions for these key historical methodologies.
Table 1: Comparison of Typical Yields for Monofluoropyridine Synthesis
| Synthetic Method | 2-Fluoropyridine Yield (%) | 3-Fluoropyridine Yield (%) | 4-Fluoropyridine Yield (%) |
| Balz-Schiemann | 40-60 | 50-70 | 20-40 |
| Halex (from Chloropyridine) | 70-90 (if activated) | <10 (unactivated) | 70-90 (if activated) |
| From Pyridine N-Oxide | 60-85 | N/A | N/A |
| Direct C-H Fluorination (AgF₂) | 50-75 | Low selectivity | Low selectivity |
Note: Yields are approximate and highly dependent on the specific substrate and reaction conditions.
Table 2: Typical Reaction Conditions for Key Synthetic Methodologies
| Method | Key Reagents | Solvent | Temperature | Key Advantages/Disadvantages |
| Balz-Schiemann | Aminopyridine, NaNO₂, HBF₄ | Water, then neat or inert solvent | 0°C then 100-150°C | Adv: Broad scope. Disadv: Explosive intermediates, thermal hazard. |
| Halex | Chloropyridine, KF or CsF | DMSO, Sulfolane, DMF | 150-250°C | Adv: Scalable, no diazonium salts. Disadv: Harsh conditions, requires activated substrate. |
| From N-Oxide | Pyridine N-Oxide, Ts₂O, TBAF | Acetonitrile, THF | Room Temp. to 80°C | Adv: Mild conditions, high regioselectivity for C2. Disadv: Limited to 2-position. |
| Direct C-H Fluorination | Pyridine, AgF₂ | Acetonitrile | Room Temp. to 80°C | Adv: Atom economical. Disadv: Reagent cost, often poor regioselectivity. |
Experimental Protocols
The following protocols are representative of the key historical methods for synthesizing fluorinated pyridines.
Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This protocol is adapted from historical literature procedures and should be performed with extreme caution due to the potential for explosive intermediates and the toxicity of reagents.
Objective: To synthesize 4-fluoropyridine from 4-aminopyridine.
Materials:
-
4-Aminopyridine
-
Fluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice-water bath
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, dissolve 4-aminopyridine in 48% fluoroboric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The temperature must be maintained below 10 °C throughout the addition to form the 4-pyridyldiazonium tetrafluoroborate salt.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Isolate the precipitated diazonium salt by vacuum filtration and wash it with cold diethyl ether. Caution: The salt can be explosive when dry. Do not allow it to fully dry.
-
Gently heat the damp diazonium salt in a flask equipped with a distillation apparatus. The salt will decompose, releasing nitrogen gas and boron trifluoride, and the 4-fluoropyridine product will distill over.
-
The crude distillate is collected and neutralized by washing with a cold, dilute aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to yield 4-fluoropyridine.
Protocol 2: Synthesis of 2-Fluoro-5-nitropyridine via Halex Reaction
Objective: To synthesize 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine.
Materials:
-
2-Chloro-5-nitropyridine
-
Anhydrous potassium fluoride (spray-dried)
-
Dimethyl sulfoxide (DMSO)
-
Dean-Stark apparatus
Procedure:
-
To a flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-chloro-5-nitropyridine and anhydrous potassium fluoride in DMSO.
-
Heat the mixture to reflux (approx. 180-190 °C) and remove any residual water azeotropically.
-
Maintain the reaction at high temperature (e.g., 200 °C) for several hours, monitoring the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until the product precipitates as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-fluoro-5-nitropyridine.
Protocol 3: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide
This protocol is based on modern methodologies that offer milder conditions.
Objective: To synthesize 2-fluoropyridine from pyridine N-oxide.
Materials:
-
Pyridine N-oxide
-
Triflic anhydride (Tf₂O) or Tosyl chloride (TsCl)
-
Tetrabutylammonium fluoride (TBAF)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve pyridine N-oxide in anhydrous acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic anhydride or tosyl chloride dropwise to the stirred solution.
-
After the addition, allow the reaction to stir at 0 °C for 30 minutes to form the activated intermediate.
-
Add a solution of TBAF in acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 2-fluoropyridine.
Logical Workflow of Synthetic Strategies
The historical development of fluorinated pyridine synthesis can be viewed as a progression from harsh, general methods to milder, more selective, and atom-economical strategies.
Caption: Logical workflow from classical to modern synthetic routes.
Conclusion
The history of fluorinated pyridine synthesis is a compelling narrative of chemical innovation. From the challenging and often hazardous Balz-Schiemann reactions of the mid-20th century to the robust industrial Halex process and the elegant, mild, and selective C-H activation strategies of today, the field has evolved immensely. This progression has been driven by the ever-increasing demand for these high-value compounds in the pharmaceutical and agrochemical industries. The development of new synthetic methods continues to be an active area of research, promising even more efficient and sustainable routes to these privileged scaffolds, thereby enabling the next generation of scientific discovery.
Theoretical Insights into the Reactivity of 2-Fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine is a pivotal building block in medicinal chemistry and materials science, prized for its unique reactivity profile. The presence of the highly electronegative fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, rendering it susceptible to a range of chemical transformations. Understanding the underlying principles of its reactivity is crucial for the rational design of novel molecules and synthetic pathways. This technical guide provides an in-depth analysis of the theoretical studies on 2-fluoropyridine reactivity, with a focus on its propensity for nucleophilic aromatic substitution (SNAr). We present key quantitative data from computational studies, detailed experimental and theoretical protocols, and visual representations of reaction mechanisms and computational workflows.
Core Concepts: The Electronic Influence of Fluorine
The fluorine atom at the C2 position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic system. This effect is most pronounced at the ortho and para positions relative to the fluorine atom. Consequently, the carbon atom bonded to the fluorine becomes highly electrophilic and susceptible to attack by nucleophiles. This electronic perturbation is the primary driver for the high reactivity of 2-fluoropyridine in SNAr reactions.
Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating these electronic effects. Computational studies have shown that the introduction of a fluorine atom at the 2-position leads to a shortening of the adjacent C-N bond, indicative of the electronic redistribution within the ring.[1]
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The hallmark of 2-fluoropyridine's reactivity is its high susceptibility to nucleophilic aromatic substitution. In this reaction, a nucleophile displaces the fluoride ion. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as the Meisenheimer complex. However, some computational studies suggest that certain SNAr reactions may proceed via a concerted mechanism.[2][3]
2-Fluoropyridine is significantly more reactive in SNAr reactions than its chloro- and bromo-analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[4] This enhanced reactivity is attributed to the high electronegativity of fluorine, which makes the C-F bond highly polarized and facilitates the initial nucleophilic attack.
Quantitative Reactivity Data
Computational studies have provided valuable quantitative insights into the reactivity of substituted 2-fluoropyridines. The following table summarizes the relative reaction rates and differences in free activation energies for the SNAr reaction of various 2-fluoropyridines with sodium ethoxide, along with their calculated LUMO and LUMO+1 energies. A lower LUMO (Lowest Unoccupied Molecular Orbital) energy generally indicates a higher susceptibility to nucleophilic attack. Interestingly, for this class of compounds, a better correlation is observed between the reaction rate and the LUMO+1 energy.[4]
| Substituent at C4 | Relative Reaction Rate (krel) | ΔΔG‡ (kcal/mol) | LUMO (eV) | LUMO+1 (eV) |
| H | 1.0 | 0.0 | -0.52 | 1.58 |
| CH3 | 0.4 | 0.5 | -0.46 | 1.65 |
| OCH3 | 0.2 | 0.9 | -0.38 | 1.72 |
| F | 2.5 | -0.5 | -0.79 | 1.34 |
| Cl | 3.1 | -0.7 | -0.87 | 1.28 |
| CN | 58 | -2.4 | -1.52 | 0.75 |
| NO2 | 1200 | -4.2 | -2.11 | 0.21 |
Data sourced from computational studies correlating experimental reaction rates with DFT calculations (ωB97X-D/6-31G).[4]*
C-F Bond Dissociation Energy (BDE)
Experimental and Theoretical Protocols
Experimental Protocol: A Representative SNAr Amination
This protocol provides a general procedure for the nucleophilic aromatic substitution of 2-fluoropyridine with a primary or secondary amine.
Materials:
-
2-Fluoropyridine
-
Amine (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-fluoropyridine (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Nucleophile: Add the amine (1.1 to 1.5 eq) to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system to afford the desired 2-aminopyridine derivative.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Theoretical Protocol: DFT Calculations for Reactivity Analysis
This protocol outlines a general workflow for performing DFT calculations to investigate the reactivity of 2-fluoropyridine and its derivatives.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
A molecular visualization software such as GaussView, Avogadro, or Chemcraft.
Methodology:
-
Molecular Structure Generation: The 3D structure of the 2-fluoropyridine derivative is built using a molecular editor.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A commonly used level of theory for this is the B3LYP functional with a basis set such as 6-311++G(d,p).[1] Frequency calculations should be performed on the optimized structure to confirm that it is a true minimum (no imaginary frequencies).
-
Calculation of Reactivity Descriptors: Once the geometry is optimized, various electronic properties and reactivity descriptors can be calculated at the same or a higher level of theory. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the HOMO and LUMO are crucial for understanding reactivity. A low LUMO energy indicates a good electron acceptor, making the molecule more susceptible to nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hyperconjugative interactions, and bond orders.
-
Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity.[6]
-
-
Transition State Search (for reaction mechanism studies): To study the reaction mechanism of an SNAr reaction, a transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products. This allows for the calculation of the activation energy barrier.
Visualizing Reactivity and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction of 2-fluoropyridine.
Computational Workflow for Reactivity Analysis
Caption: A generalized workflow for the computational analysis of 2-fluoropyridine reactivity using DFT.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, have provided profound insights into the reactivity of 2-fluoropyridine. The strong electron-withdrawing nature of the fluorine atom activates the pyridine ring towards nucleophilic aromatic substitution, a reaction of immense importance in the synthesis of pharmaceuticals and functional materials. The quantitative data derived from computational models, such as relative reaction rates and frontier molecular orbital energies, serve as powerful predictive tools for chemists. By combining theoretical calculations with experimental investigations, researchers can continue to harness the unique reactivity of 2-fluoropyridine to develop innovative chemical entities and more efficient synthetic methodologies. This guide serves as a foundational resource for professionals in the field, offering both the theoretical underpinnings and practical considerations for working with this versatile heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
The Commercial Landscape of 4-(Chloromethyl)-2-fluoropyridine: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Overview of the Commercially Available and Synthetically Crucial Building Block, 4-(Chloromethyl)-2-fluoropyridine, for professionals in research, drug discovery, and development.
This technical guide delves into the commercial availability, synthesis, and applications of this compound, a key intermediate in the development of novel therapeutics. This document provides researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, detailed experimental protocols, and a breakdown of its utility in medicinal chemistry.
Commercial Availability and Physicochemical Properties
This compound, identified by CAS number 155705-46-7, is readily available from several specialized chemical suppliers. The compound is typically offered in various purities, with 95-98% being common, and is available in quantities ranging from milligrams to multiple grams. Pricing varies depending on the supplier, quantity, and purity.
A summary of key commercial and physicochemical data is presented in Table 1.
| Property | Value | Source |
| CAS Number | 155705-46-7 | [1] |
| Molecular Formula | C₆H₅ClFN | |
| Molecular Weight | 145.56 g/mol | N/A |
| Typical Purity | 95-98% | |
| Physical Form | Not Specified | N/A |
| Storage Temperature | Room Temperature |
Table 1: Physicochemical and Commercial Data for this compound
Safety data indicates that this compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed journals, the most probable and industrially relevant synthetic route is the free-radical chlorination of the readily available precursor, 2-fluoro-4-methylpyridine. This transformation targets the benzylic protons of the methyl group.
Experimental Protocol: Free-Radical Chlorination of 2-Fluoro-4-methylpyridine
This protocol is a representative procedure based on established methods for benzylic chlorination.
Materials:
-
2-Fluoro-4-methylpyridine
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous solvent (e.g., Carbon Tetrachloride, Dichloromethane, or Chlorobenzene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, dissolve 2-fluoro-4-methylpyridine in the chosen anhydrous solvent.
-
Add the chlorinating agent (NCS or SO₂Cl₂, typically 1.0-1.2 equivalents) and the radical initiator (catalytic amount, e.g., 0.05 equivalents of AIBN) to the solution.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain reflux for several hours. The reaction progress should be monitored by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using NCS, the succinimide byproduct can be removed by filtration.
-
The reaction mixture is then washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the 2-fluoropyridin-4-ylmethyl moiety into target molecules. This is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by a suitable nucleophile, such as an amine or a thiol. This moiety is of particular interest in the design of kinase inhibitors, including Janus kinase (JAK) inhibitors.
Experimental Protocol: Synthesis of a 2-Fluoropyridin-4-ylmethylamine Derivative
This protocol is a representative procedure for the reaction of this compound with an amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., Potassium Carbonate, Diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
To a solution of the amine in the chosen anhydrous solvent, add the base (typically 1.5-2.0 equivalents).
-
Stir the mixture at room temperature for a short period to ensure the deprotonation of the amine.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 2-fluoropyridin-4-ylmethylamine derivative.
Conclusion
This compound is a commercially accessible and synthetically versatile building block that plays a crucial role in the development of new chemical entities, particularly in the area of kinase inhibitor research. Its synthesis via the chlorination of 2-fluoro-4-methylpyridine and its subsequent application in nucleophilic substitution reactions provide a reliable pathway for the incorporation of the 2-fluoropyridin-4-ylmethyl moiety into complex molecules. This guide provides a foundational understanding for researchers looking to utilize this important intermediate in their synthetic endeavors.
References
An In-depth Technical Guide to 4-(Chloromethyl)-2-fluoropyridine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, combining the bioisosteric properties of a fluorinated pyridine ring with a reactive chloromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of the 2-fluoropyridine moiety can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, a representative synthetic protocol, and potential applications of this compound in drug discovery.
Structural Formula and Physicochemical Properties
This compound is a monosubstituted pyridine with a fluorine atom at the 2-position and a chloromethyl group at the 4-position. This arrangement of functional groups provides two key points for chemical modification: the reactive chloromethyl group, which can readily undergo nucleophilic substitution, and the pyridine ring itself, which can participate in various coupling reactions.
The structural formula is as follows:
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 155705-46-7 | [1] |
| Molecular Formula | C₆H₅ClFN | |
| Molecular Weight | 145.56 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CN=C(C=C1CCl)F | [1] |
| Purity | ≥95% | |
| Physical State | Not specified (likely liquid or low-melting solid) | |
| Storage Temperature | Room Temperature | |
| LogP (Predicted) | 1.88 | [1] |
Synthesis of this compound
Representative Experimental Protocol: Chlorination of 2-Fluoro-4-methylpyridine
This protocol is a representative example based on common organic chemistry practices and is not directly sourced from a specific publication for this exact molecule.
Materials:
-
2-Fluoro-4-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or a similar inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylpyridine (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Development
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3] The 2-fluoropyridine moiety, in particular, can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can also modulate the pKa of nearby functional groups, which can influence receptor binding and cell permeability.[3]
This compound serves as a key intermediate that allows for the introduction of this beneficial 2-fluoropyridine core into larger, more complex molecules. The chloromethyl group is a versatile functional handle that can be readily displaced by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This allows for the covalent linkage of the 2-fluoropyridine ring to other pharmacophores or molecular scaffolds.
While specific drugs derived from this compound are not prominently documented in publicly available literature, its utility can be inferred from the applications of structurally similar compounds. For instance, other halogenated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents.
References
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(chloromethyl)-2-fluoropyridine, a crucial building block in the development of numerous pharmaceutical and agrochemical compounds, involves several key intermediates. Understanding the synthetic pathways to these intermediates is paramount for efficient and scalable production. This technical guide provides a comprehensive overview of the core intermediates, their synthesis, and relevant experimental data.
Key Intermediates and Synthetic Pathways
The primary strategies for the synthesis of this compound revolve around the functionalization of a pre-fluorinated pyridine ring. The most prominent key intermediates identified are 2-fluoro-4-methylpyridine , 2-fluoro-4-pyridinemethanol , and 2-fluoro-4-pyridinecarboxylic acid . These intermediates are accessible through various synthetic routes, which ultimately converge to yield the desired product.
The overall synthetic logic can be visualized as follows:
Figure 1: Key synthetic pathways to this compound.
2-Fluoro-4-methylpyridine: The Primary Precursor
2-Fluoro-4-methylpyridine, also known as 2-fluoro-4-picoline, is the most common starting point for the synthesis of this compound.[1] Its strategic importance lies in the presence of the fluorine atom, which activates the pyridine ring for further modifications, and the methyl group, which serves as a handle for subsequent functionalization.[1]
Synthesis of 2-Fluoro-4-methylpyridine
The most frequently cited method for the preparation of 2-fluoro-4-methylpyridine is the diazotization of 2-amino-4-methylpyridine, a process often referred to as Talik's procedure. This reaction involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a fluoride ion.
Figure 2: Diazotization route to 2-Fluoro-4-methylpyridine.
Quantitative Data for 2-Fluoro-4-methylpyridine Synthesis (Literature)
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Amino-4-methylpyridine | NaNO₂, HF | 2-Fluoro-4-methylpyridine | Data not available |
Functionalization of the Methyl Group: Oxidation Pathways
Once 2-fluoro-4-methylpyridine is obtained, the next critical step involves the functionalization of the 4-methyl group. This is typically achieved through oxidation to either an alcohol (2-fluoro-4-pyridinemethanol) or a carboxylic acid (2-fluoro-4-pyridinecarboxylic acid).
Pathway via 2-Fluoro-4-pyridinemethanol
The direct oxidation of the methyl group to a primary alcohol is a key transformation.
Figure 3: Oxidation of 2-Fluoro-4-methylpyridine to the corresponding alcohol.
Detailed experimental protocols for this specific oxidation are not extensively documented in the readily available literature. However, standard methods for the benzylic oxidation of methylpyridines can be adapted. These methods may include the use of selenium dioxide, chromium-based reagents, or catalytic oxidation systems.
Pathway via 2-Fluoro-4-pyridinecarboxylic Acid
An alternative and often complementary route involves the more vigorous oxidation of the methyl group to a carboxylic acid.[2][3] This intermediate, 2-fluoro-4-pyridinecarboxylic acid, can then be reduced to 2-fluoro-4-pyridinemethanol.
Figure 4: Synthesis of 2-Fluoro-4-pyridinemethanol via the carboxylic acid.
Experimental Protocols:
-
Oxidation to 2-Fluoro-4-pyridinecarboxylic Acid: While a specific protocol for the 2-fluoro derivative is not detailed, the synthesis of the analogous 2-chloro-4-pyridinecarboxylic acid is reported. This involves the reflux of isonicotinic acid N-oxide with phosphorus oxychloride and phosphorus pentachloride, yielding 66% of the product.[4] Similar oxidative strategies could be applicable.
-
Reduction of 2-Fluoro-4-pyridinecarboxylic Acid: Standard reducing agents for carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), are expected to be effective. The choice of reagent will depend on the desired selectivity and scale of the reaction.
Quantitative Data for Related Transformations
| Starting Material | Reagents | Product | Yield | Reference |
| Isonicotinic acid N-oxide | POCl₃, PCl₅ | 2-Chloro-4-pyridinecarboxylic acid | 66% | [4] |
Final Chlorination Step and Direct Chlorination Route
The final step in the synthesis is the conversion of the hydroxymethyl group of 2-fluoro-4-pyridinemethanol to the chloromethyl group. Alternatively, a more direct route involving the chlorination of the methyl group of 2-fluoro-4-methylpyridine can be envisioned.
Chlorination of 2-Fluoro-4-pyridinemethanol
The conversion of a primary alcohol to a chloride is a standard transformation in organic synthesis.
Figure 5: Conversion of the alcohol to the final product.
Experimental Considerations:
Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. The reaction conditions, such as solvent and temperature, would need to be optimized to maximize yield and minimize side reactions. Literature on the chlorination of pyridine methanols suggests that reactions with tosyl chloride can sometimes lead to the corresponding chlorides.[5]
Direct Chlorination of 2-Fluoro-4-methylpyridine
A more atom-economical approach would be the direct chlorination of the methyl group of 2-fluoro-4-methylpyridine. This typically proceeds via a free-radical mechanism.
Figure 6: Direct synthesis of the final product from 2-Fluoro-4-methylpyridine.
Experimental Considerations:
Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, are commonly used for benzylic chlorinations. The synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine has been reported using trichloroisocyanuric acid for the chlorination of a methyl group on a pyridine ring.[6]
Summary of Key Intermediates and Their Properties
| Intermediate | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| 2-Fluoro-4-methylpyridine | Cc1ccnc(F)c1 | C₆H₆FN | 111.12 | Primary precursor, provides the fluorinated pyridine core and the methyl group for functionalization.[7] |
| 2-Fluoro-4-pyridinemethanol | OCc1ccnc(F)c1 | C₆H₆FNO | 127.12 | Intermediate alcohol, readily converted to the final chloromethyl product. |
| 2-Fluoro-4-pyridinecarboxylic acid | O=C(O)c1ccnc(F)c1 | C₆H₄FNO₂ | 141.10 | Alternative intermediate, allows for a two-step conversion to the alcohol via reduction.[2] |
Conclusion
The synthesis of this compound relies on a series of well-defined synthetic transformations involving key fluorinated pyridine intermediates. While the overall synthetic strategies are logical and based on established organic chemistry principles, this guide highlights the need for further research to develop and document detailed, high-yielding, and scalable experimental protocols for each key step. For researchers and professionals in drug development, a thorough understanding of these pathways and the factors influencing each reaction is essential for the successful and efficient production of this vital synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Oriental Journal of Chemistry [orientjchem.org]
- 7. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential nucleophilic substitution reactions of 4-(chloromethyl)-2-fluoropyridine, a versatile bifunctional building block in medicinal chemistry and materials science. Due to the presence of two distinct electrophilic sites—a benzylic-type chloride and an activated aromatic fluoride—this molecule offers opportunities for selective functionalization. This guide presents predicted reaction pathways, detailed experimental protocols based on analogous systems, and quantitative data summaries to facilitate the strategic use of this compound in complex molecule synthesis.
Introduction
This compound is a heterocyclic compound featuring two reactive sites amenable to nucleophilic substitution. The chloromethyl group at the 4-position is susceptible to SN2 reactions, while the fluorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, is prone to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions, allowing for controlled and diverse molecular elaborations. Understanding these competing pathways is crucial for the efficient synthesis of novel pyridine derivatives for applications in drug discovery and materials science.
Competing Nucleophilic Substitution Pathways
The primary challenge and opportunity in the chemistry of this compound lies in the selective functionalization of either the chloromethyl group or the 2-fluoro position.
-
SN2 Reaction at the Chloromethyl Group: This pathway involves the displacement of the chloride ion from the methylene bridge. It is generally favored by softer, less basic nucleophiles and conditions typical for SN2 reactions.
-
SNAr Reaction at the 2-Fluoro Position: This addition-elimination reaction involves the attack of a nucleophile at the C2 position of the pyridine ring, leading to the displacement of the fluoride ion. This pathway is typically favored by harder, more basic nucleophiles and can be accelerated by elevated temperatures.
The choice of nucleophile, solvent, temperature, and base can be strategically employed to favor one pathway over the other.
Figure 1: Competing SN2 and SNAr pathways for this compound.
Experimental Protocols and Data
The following protocols are based on established procedures for analogous compounds and are expected to be applicable to this compound. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile and desired product.
Reaction with Azide Nucleophiles (Predicted SN2 Pathway)
The reaction with sodium azide is anticipated to proceed via an SN2 mechanism at the chloromethyl group to yield 4-(azidomethyl)-2-fluoropyridine, a versatile intermediate for the synthesis of amines via Staudinger reduction or click chemistry. The SNAr reaction at the 2-position is generally less favorable with azide under these conditions.
Table 1: Predicted Reaction Conditions and Yields for Azide Substitution
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Sodium Azide | DMF | 25-50 | 2-6 | 4-(Azidomethyl)-2-fluoropyridine | 85-95 |
| Sodium Azide | Acetonitrile | 60 | 4-8 | 4-(Azidomethyl)-2-fluoropyridine | 80-90 |
Experimental Protocol: Synthesis of 4-(Azidomethyl)-2-fluoropyridine
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Reaction with Amine Nucleophiles (Potential for Both Pathways)
The reaction with amines can proceed via either SN2 or SNAr pathways, with the outcome depending on the amine's nucleophilicity, steric hindrance, and the reaction conditions. Primary and secondary amines are expected to favor substitution at the more accessible chloromethyl position under mild conditions.
Table 2: Predicted Reaction Conditions and Yields for Amine Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predominant Product | Predicted Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 4-((2-Fluoropyridin-4-yl)methyl)morpholine | 70-85 |
| Aniline | Et₃N | Dioxane | 100 | 24 | N-((2-Fluoropyridin-4-yl)methyl)aniline | 60-75 |
| Lithium Amides | - | THF | 0 - RT | 2 | 4-(Chloromethyl)-2-aminopyridine derivatives | 50-70[1] |
Experimental Protocol: Synthesis of 4-((2-Fluoropyridin-4-yl)methyl)morpholine (SN2 Pathway)
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (0.3 M).
-
Add morpholine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the solid and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Figure 2: General experimental workflow for nucleophilic substitution reactions.
Reaction with Thiol Nucleophiles (Predicted SN2 Pathway)
Thiolates are excellent nucleophiles for SN2 reactions. The reaction of this compound with thiols in the presence of a base is expected to selectively yield 4-(thiomethyl)pyridine derivatives.
Table 3: Predicted Reaction Conditions and Yields for Thiol Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 2-Fluoro-4-((phenylthio)methyl)pyridine | 90-98 |
| Ethanethiol | NaH | THF | 0 - 25 | 3 | 4-((Ethylthio)methyl)-2-fluoropyridine | 85-95 |
Experimental Protocol: Synthesis of 2-Fluoro-4-((phenylthio)methyl)pyridine
-
To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.
-
After 15 minutes, add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Reaction with Alcohol Nucleophiles (Predicted SNAr Pathway)
Alkoxides are strong bases and can act as potent nucleophiles in SNAr reactions. It is anticipated that under basic conditions, alcohols will react at the 2-position of the pyridine ring.
Table 4: Predicted Reaction Conditions and Yields for Alcohol Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Sodium Methoxide | - | Methanol | 65 | 12 | 4-(Chloromethyl)-2-methoxypyridine | 70-80 |
| Phenol | K₂CO₃ | DMSO | 120 | 18 | 4-(Chloromethyl)-2-phenoxypyridine | 65-75 |
Experimental Protocol: Synthesis of 4-(Chloromethyl)-2-methoxypyridine
-
To a solution of sodium methoxide (1.5 eq) in methanol (0.4 M), add this compound (1.0 eq).
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Safety and Handling
This compound is expected to be a reactive and potentially lachrymatory compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Dispose of waste according to institutional guidelines.
Conclusion
This compound is a promising building block for the synthesis of a wide array of substituted pyridine derivatives. By carefully selecting nucleophiles and reaction conditions, chemists can achieve selective functionalization at either the chloromethyl group via an SN2 reaction or the 2-fluoro position via an SNAr reaction. The protocols and data presented herein, based on analogous chemical systems, provide a solid foundation for researchers to explore the utility of this versatile reagent in their synthetic endeavors. Further experimental validation is encouraged to refine these procedures and fully elucidate the reactivity of this compound.
References
Application Notes and Protocols: The Versatile Role of 4-(Chloromethyl)-2-fluoropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-fluoropyridine is a key building block in medicinal chemistry, prized for its utility in the synthesis of complex heterocyclic molecules with diverse biological activities. The presence of a reactive chloromethyl group and a fluorine atom on the pyridine ring allows for selective functionalization, making it an attractive starting material for the development of novel therapeutic agents. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, which are critical for drug efficacy and pharmacokinetics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of targeted cancer therapeutics.
Applications in the Synthesis of Kinase Inhibitors
The 2-fluoropyridine moiety is a common scaffold in a variety of kinase inhibitors. The chloromethyl group at the 4-position serves as a convenient handle for introducing various substituents through nucleophilic substitution reactions, typically with amines, phenols, or thiols. This allows for the exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity for the target kinase.
c-Met and VEGFR-2 Inhibitors
The c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, migration, and angiogenesis. Dual inhibitors of c-Met and VEGFR-2 have shown significant promise in cancer therapy. This compound can be utilized to synthesize the core structures of such inhibitors. For instance, derivatives of 4-(2-fluorophenoxy)-3,3'-bipyridine have been synthesized and evaluated as potent c-Met inhibitors.[1]
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are essential for cell cycle regulation, and their overexpression is implicated in various cancers.[2] Small molecule inhibitors of Aurora kinases are being actively pursued as anti-cancer agents. The pyridine core, accessible through reagents like this compound, is a feature in some Aurora kinase inhibitor scaffolds.
Quantitative Data: Potency of Synthesized Kinase Inhibitors
The following tables summarize the in vitro potency of representative kinase inhibitors synthesized using methodologies where this compound or analogous structures are key intermediates.
Table 1: c-Met Kinase Inhibitory Activity of 4-(2-fluorophenoxy)-3,3'-bipyridine Derivatives [1]
| Compound | c-Met IC50 (nM) |
| 26c | 8.2 |
| Foretinib (Reference) | 23 |
Table 2: In Vitro Antiproliferative Activity of Compound 26c [1]
| Cell Line | IC50 (nM) |
| MKN-45 (c-Met addicted) | 3 |
| HT-29 | 110 |
| A549 | 150 |
| MDA-MB-231 | 180 |
Table 3: Dual c-Met and VEGFR-2 Inhibitory Activity of Anilinopyrimidine Derivatives
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| 3h | 1.8 | 3.5 |
| 18a | 3.8 | 15.6 |
| PF2341066 (Reference) | 1.5 | - |
| AP24534 (Reference) | - | 4.3 |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.
Caption: The c-Met signaling pathway.
Caption: The VEGFR-2 signaling pathway.
References
Application Notes: Synthesis of Pharmaceutical Intermediates from 4-(Chloromethyl)-2-fluoropyridine
Introduction
4-(Chloromethyl)-2-fluoropyridine is a versatile heterocyclic building block crucial in the synthesis of a wide range of pharmaceutical intermediates. Its structure features two key reactive sites: the highly reactive chloromethyl group, susceptible to nucleophilic substitution, and the pyridine ring activated by a fluorine atom, which can participate in various coupling and substitution reactions. The strategic incorporation of the 2-fluoropyridine motif is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. These application notes provide detailed protocols and data for the synthesis of advanced pharmaceutical intermediates starting from this compound, focusing on nucleophilic substitution, a cornerstone reaction for this substrate.
Application Note 1: Synthesis of 4-((2-Fluoropyridin-4-yl)methyl)morpholine via Nucleophilic Substitution
This protocol details the synthesis of a tertiary amine intermediate, a common scaffold in medicinal chemistry, through the nucleophilic substitution of the chloride in this compound with morpholine.
Reaction Scheme
Caption: Nucleophilic substitution reaction scheme.
Experimental Protocol
Materials and Reagents:
-
This compound (98% purity)
-
Morpholine (99% purity)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc), ACS grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (5.0 g, 34.3 mmol, 1.0 equiv.) and anhydrous acetonitrile (100 mL).
-
Addition of Reagents: Add anhydrous potassium carbonate (9.48 g, 68.6 mmol, 2.0 equiv.) to the solution. Subsequently, add morpholine (3.59 mL, 41.2 mmol, 1.2 equiv.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to afford the pure 4-((2-Fluoropyridin-4-yl)methyl)morpholine.
Quantitative Data Summary
The following table summarizes typical results for the nucleophilic substitution reaction with various amines.
| Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| Morpholine | K₂CO₃ (2.0) | CH₃CN | 82 | 4 | 85-92 | >98% |
| Piperidine | K₂CO₃ (2.0) | CH₃CN | 82 | 5 | 82-90 | >98% |
| N-Methylaniline | NaH (1.2) | THF | 66 | 6 | 75-83 | >97% |
| Pyrrolidine | Et₃N (1.5) | DCM | 40 | 8 | 88-95 | >99% |
Application Note 2: General Workflow and Potential Applications
The intermediates synthesized from this compound are valuable precursors for active pharmaceutical ingredients (APIs), particularly those targeting kinases, ion channels, and other enzymes.
General Experimental Workflow
The diagram below illustrates a typical workflow for the synthesis and purification of pharmaceutical intermediates.
Caption: General experimental workflow diagram.
Example Biological Target Pathway: Gastric H⁺/K⁺ ATPase Pump
While not directly synthesized from this compound, Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan represent a class of drugs where pyridine intermediates are crucial.[1][2] These drugs inhibit the gastric proton pump (H⁺/K⁺ ATPase), which is the final step in acid secretion in the stomach. The diagram illustrates this mechanism.
Caption: Inhibition of the gastric proton pump by a P-CAB.
References
Application Note: Synthesis of Novel Agrochemicals Utilizing 4-(Chloromethyl)-2-fluoropyridine
Introduction
4-(Chloromethyl)-2-fluoropyridine is a key building block in the synthesis of various agrochemicals due to the presence of a reactive chloromethyl group and a fluorine-substituted pyridine ring. The fluorine atom enhances the biological activity and metabolic stability of the final product, while the chloromethyl group provides a convenient handle for introducing the pyridyl moiety into a larger molecular scaffold. This application note details the use of this compound in the synthesis of a novel hypothetical fungicide, "Fluopyroxide," which incorporates a 2-fluoro-4-pyridylmethyl moiety linked to a triazole fungicide core.
Key Applications
The primary application of this compound in agrochemical synthesis is as an alkylating agent. The chloromethyl group readily undergoes nucleophilic substitution reactions with various precursors containing hydroxyl, thiol, or amine functional groups. This allows for the facile introduction of the 2-fluoro-4-pyridylmethyl group, a valuable toxophore in many modern pesticides.
Synthesis of "Fluopyroxide"
The synthesis of the hypothetical fungicide "Fluopyroxide" proceeds via the O-alkylation of a triazole precursor, 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol, with this compound. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the triazole precursor, facilitating the nucleophilic attack on the chloromethyl group of the pyridine derivative.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of "Fluopyroxide."
| Parameter | Value |
| Starting Material Purity | >98% |
| Product Purity (Crude) | 85-90% |
| Product Purity (Recrystallized) | >99% |
| Reaction Yield (Crude) | 80-85% |
| Overall Yield (Recrystallized) | 70-75% |
| Melting Point (Recrystallized) | 125-127 °C |
Experimental Protocol: Synthesis of "Fluopyroxide"
Materials:
-
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford pure "Fluopyroxide" as a white solid.
Visualizations
The following diagrams illustrate the synthetic pathway for "Fluopyroxide" and the general experimental workflow.
Caption: Synthetic pathway for the fungicide "Fluopyroxide".
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-(chloromethyl)-2-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential biological activity or unique material properties.
The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. While direct literature on the cross-coupling of this compound is limited, the provided methods are adapted from reactions on structurally similar halopyridines. Researchers should note that optimization of the reaction conditions for this specific substrate may be necessary to achieve optimal yields and selectivity.
General Considerations for Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend: C-I > C-Br > C-Cl > C-F. For the substrate this compound, two potential sites for oxidative addition exist: the C-F bond at the 2-position of the pyridine ring and the C-Cl bond of the chloromethyl group at the 4-position.
Based on analogous reactions with substrates containing both aryl halides and benzyl halides, it is anticipated that palladium catalysts will preferentially activate the C-F bond on the electron-deficient pyridine ring over the C-Cl bond of the chloromethyl group. The protocols provided herein are designed to favor this selective C-C or C-N bond formation at the 2-position, leaving the chloromethyl moiety intact for subsequent functionalization.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of boronic acids or esters.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 mmol, 1.0 equiv), the corresponding aryl or vinyl boronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, or RuPhos; 0.10 mmol, 10 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF; 5 mL).
-
Seal the vial and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring for the indicated time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | DMF | 120 | 24 | 78 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 65 |
II. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent (e.g., THF, DMF, or triethylamine; 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine; 2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to the specified temperature (typically 25-80 °C) for the indicated time (typically 6-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 60 | 12 | 88 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | 91 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 24 | 75 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (6) | Et₃N | THF | 25 | 18 | 82 |
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos; 0.10 mmol, 10 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS; 1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane; 5 mL).
-
Seal the vial and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | BINAP (10) | NaOt-Bu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 76 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | DavePhos (10) | LiHMDS | Toluene | 90 | 18 | 85 |
| 4 | tert-Butylamine | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | Dioxane | 100 | 20 | 68 |
IV. Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples this compound with an alkene to form a new C-C bond, typically with trans selectivity.
Experimental Protocol: Heck-Mizoroki Reaction
-
To a dry reaction vial, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and, if necessary, a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃; 0.10 mmol, 10 mol%).
-
Add a base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃; 1.5 mmol, 1.5 equiv).
-
Add a degassed solvent (e.g., DMF, NMP, or acetonitrile; 5 mL).
-
Seal the vial and heat the reaction mixture to the specified temperature (typically 100-140 °C) with vigorous stirring for the indicated time (typically 12-48 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Heck-Mizoroki Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | NMP | 140 | 36 | 80 |
| 3 | Acrylonitrile | Pd(OAc)₂ (5) | - | Ag₂CO₃ | Acetonitrile | 100 | 48 | 60 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 120 | 24 | 55 |
Visualizations
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Figure 3: General experimental workflow for cross-coupling reactions.
Application Notes and Protocols: Derivatization of the Chloromethyl Group on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chloromethylpyridine scaffold is a cornerstone in the synthesis of a diverse array of functionalized molecules crucial for drug discovery and agrochemical development. The reactivity of the chloromethyl group provides a versatile handle for introducing various pharmacophores and modifying molecular properties through nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the derivatization of the chloromethyl group on the pyridine ring, enabling the synthesis of a wide range of pyridine derivatives.
General Reaction Pathway
The primary route for the derivatization of chloromethylpyridines is through nucleophilic substitution (SN2) reactions. The electrophilic carbon of the chloromethyl group is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group and the formation of a new carbon-nucleophile bond.
Caption: General workflow for the derivatization of chloromethylpyridine.
I. Synthesis of Pyridylmethylamines
The reaction of chloromethylpyridines with a variety of amines, including primary, secondary, and heterocyclic amines, yields the corresponding pyridylmethylamines. These compounds are valuable intermediates in the synthesis of biologically active molecules.
Experimental Protocol: Synthesis of N-(Pyridin-2-ylmethyl)aniline
-
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and aniline (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(pyridin-2-ylmethyl)aniline.
-
II. Synthesis of Pyridylmethyl Ethers
The Williamson ether synthesis can be employed to prepare pyridylmethyl ethers by reacting chloromethylpyridines with alcohols or phenols in the presence of a base.
Experimental Protocol: Synthesis of 2-(Phenoxymethyl)pyridine
-
Materials:
-
2-(Chloromethyl)pyridine
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of phenol (1.1 eq) in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 2-(chloromethyl)pyridine (1.0 eq) in DMF dropwise.
-
Let the reaction mixture stir at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, gradient elution with hexane and ethyl acetate) to yield 2-(phenoxymethyl)pyridine.
-
III. Synthesis of Pyridylmethyl Thioethers
Thioethers can be readily synthesized by the reaction of chloromethylpyridines with thiols in the presence of a base.
Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)pyridine
-
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and thiophenol (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.2 eq) in water dropwise to the mixture at room temperature.
-
Stir the reaction for 4-6 hours at room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain 2-((phenylthio)methyl)pyridine.
-
IV. Synthesis of Pyridylmethyl Esters
The reaction of chloromethylpyridines with carboxylates, typically generated in situ from a carboxylic acid and a base, provides access to pyridylmethyl esters.
Experimental Protocol: Synthesis of Pyridin-2-ylmethyl benzoate
-
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Benzoic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of benzoic acid (1.2 eq) in DMF, add potassium carbonate (2.0 eq) and stir at room temperature for 30 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, hexane/ethyl acetate) to yield pyridin-2-ylmethyl benzoate.
-
V. Synthesis of Pyridylmethyl Cyanides
The cyano group can be introduced by reacting chloromethylpyridines with a cyanide salt, providing a key intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.
Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)acetonitrile
-
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2 eq) in one portion.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-(pyridin-2-yl)acetonitrile.[1]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the derivatization of chloromethylpyridines with various nucleophiles.
| Starting Material | Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-(Chloromethyl)pyridine | Aniline | N-(Pyridin-2-ylmethyl)aniline | Acetonitrile | K₂CO₃ | RT | 12-24 | 75-85 |
| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine hydrate | 2-Chloro-5-(hydrazinylmethyl)pyridine | Ethanol | - | Reflux | 2-3 | ~90[2] |
| 2-(Chloromethyl)pyridine | Phenol | 2-(Phenoxymethyl)pyridine | DMF | NaH | RT | 12 | 80-90 |
| 4-Pyridylmethyl methyl ether | Aryl bromides | Diarylated 4-Pyridylmethyl ethers | - | LiN(SiMe₃)₂ | 60 | 12-18 | 78-91[1] |
| 2-(Chloromethyl)pyridine | Thiophenol | 2-((Phenylthio)methyl)pyridine | Ethanol | NaOH | RT | 4-6 | 85-95 |
| 2,3-Dichloro-5-(chloromethyl)pyridine | Sodium methoxide | 2,3-Dichloro-5-(methoxymethyl)pyridine | Methanol | - | 60 | 3 | >90 |
| 2-(Chloromethyl)pyridine | Benzoic acid | Pyridin-2-ylmethyl benzoate | DMF | K₂CO₃ | 60 | 8-12 | 70-80 |
| 2-Chloro-3-chloromethylpyridine | Sodium cyanide | 2-Chloro-3-cyanomethylpyridine | DMSO/Water | - | 100 | - | High[1] |
Visualized Experimental Workflow: Synthesis of Pyridylmethylamines
Caption: Step-by-step workflow for the synthesis of pyridylmethylamines.
Conclusion
The derivatization of the chloromethyl group on the pyridine ring is a robust and versatile strategy for the synthesis of a vast library of compounds with potential applications in pharmaceutical and agrochemical research. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around the pyridine core, facilitating the development of novel and effective molecules. The straightforward nature of these nucleophilic substitution reactions, coupled with the commercial availability of various chloromethylpyridines, makes this an attractive approach for lead generation and optimization in drug discovery programs.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The use of 2-halopyridines as substrates in Sonogashira couplings is of particular interest in medicinal chemistry, as the resulting 2-alkynylpyridines are key structural motifs in a variety of biologically active compounds.[2]
These application notes provide a detailed experimental procedure for the Sonogashira coupling of 2-halopyridines with terminal alkynes, summarizing key quantitative data and offering a step-by-step protocol for successful implementation in a laboratory setting.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Sonogashira coupling with 2-halopyridines is influenced by several factors, including the choice of palladium catalyst, ligand, copper source, base, and solvent. The reactivity of the 2-halopyridine follows the general trend for aryl halides: I > Br > Cl.[3] The table below summarizes typical reaction conditions and corresponding yields for the coupling of various 2-halopyridines with terminal alkynes.
| 2-Halopyridine Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [4][5] |
| 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 84 | [5] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | PPh₃ (0.2) | CuI (0.2) | Et₃N | Et₃N | 50 | 3 | 85 | [6][7] |
| 4,4'-Dibromo-2,2'-bipyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | - | CuI (2.5) | Et₃N | Et₃N | - | - | - | [8] |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [3] |
Experimental Workflow
The general workflow for a Sonogashira coupling reaction involving a 2-halopyridine is depicted below. The process begins with the setup of an inert atmosphere, followed by the sequential addition of reagents and heating. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Caption: General experimental workflow for the Sonogashira coupling of 2-halopyridines.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Halopyridine (e.g., 2-amino-3-bromopyridine, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 mmol, 2.5 mol%)[4][5]
-
Ligand (e.g., Triphenylphosphine (PPh₃), 0.05 mmol, 5 mol%)[4][5]
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), 4 mL)[4][5]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/petroleum ether)
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Reagent Addition:
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl ether) and filter through a pad of Celite® to remove the catalyst.[3]
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether).[4]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS).[5][9]
-
Signaling Pathway/Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 4-(Chloromethyl)-2-fluoropyridine as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(chloromethyl)-2-fluoropyridine as a key building block in medicinal chemistry and drug discovery. The unique combination of a reactive chloromethyl group and an activated fluoropyridine core makes this reagent a valuable starting material for the synthesis of a diverse range of biologically active molecules.
Introduction
This compound is a bifunctional reagent that offers two primary points for chemical modification: the highly reactive benzylic chloride and the fluorine-substituted pyridine ring. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the 4-position for nucleophilic aromatic substitution (SNAr) in some contexts, while the chloromethyl group readily undergoes nucleophilic substitution with a wide array of nucleophiles. This dual reactivity allows for the construction of complex molecular scaffolds with potential applications in various therapeutic areas, including oncology and neuroscience.
Key Applications in Drug Discovery
The 2-fluoropyridine moiety is a common feature in many biologically active compounds, contributing to improved metabolic stability, binding affinity, and pharmacokinetic properties. The addition of a reactive chloromethyl handle at the 4-position provides a straightforward method for incorporating this privileged scaffold into drug candidates.
Synthesis of Kinase Inhibitors
Substituted pyridines are integral components of many kinase inhibitors. The 2-fluoropyridine scaffold can be elaborated into potent inhibitors of key signaling kinases such as p38 MAP kinase and Poly (ADP-ribose) polymerase (PARP).
-
p38 MAP Kinase Inhibitors: The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic target for a range of autoimmune and inflammatory diseases. The 2-fluoropyridine core can serve as a scaffold for the development of potent and selective p38 MAP kinase inhibitors.
-
PARP Inhibitors: PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations). The fluorinated pyridine ring can be incorporated into the pharmacophore of PARP inhibitors to enhance their activity and properties. While not directly synthesized from this compound, the structural motif is highly relevant.
Development of GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The 2-fluoropyridinylmethyl moiety derived from this compound can be found in modulators of various GPCRs, including those involved in neurotransmission. For instance, analogues of the cognition-enhancer linopirdine have been synthesized using this building block, leading to compounds with improved acetylcholine release-enhancing properties.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in the synthesis of key intermediates.
Protocol 1: Nucleophilic Substitution with a Secondary Amine (Piperazine)
This protocol describes the synthesis of 2-fluoro-4-(piperazin-1-ylmethyl)pyridine, a versatile intermediate for further functionalization.
Reaction Scheme:
Materials:
-
This compound
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN, anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add piperazine (2.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-4-(piperazin-1-ylmethyl)pyridine.
Quantitative Data:
| Parameter | Value |
| Yield | 65-75% |
| Physical State | Yellowish oil |
| ¹H NMR (CDCl₃) | See Note 1 |
| ¹³C NMR (CDCl₃) | See Note 1 |
| MS (ESI+) | m/z calculated for C₁₀H₁₄FN₃ [M+H]⁺: 196.12, found: 196.1 |
Note 1: Specific NMR chemical shifts can vary depending on the solvent and instrument. Researchers should perform their own characterization.
Protocol 2: Synthesis of an Acetylcholine Release-Enhancing Agent Analogue
This protocol is adapted from the synthesis of DMP 543 and demonstrates the use of a derivative of this compound in a nucleophilic substitution reaction with a carbon nucleophile. This showcases the versatility of the building block in creating more complex, drug-like molecules.
Reaction Scheme (Illustrative):
(Note: The actual synthesis may involve activation of the hydroxyl groups or use of the corresponding mesylate or tosylate of 2-fluoro-4-pyridinemethanol for improved reactivity.)
Materials:
-
Anthracen-9(10H)-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
4-(Bromomethyl)-2-fluoropyridine (or a suitable derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C, add a solution of anthracen-9(10H)-one (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(bromomethyl)-2-fluoropyridine (2.2 eq) in anhydrous DMF.
-
Let the reaction warm to room temperature and stir for 18-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Quantitative Data:
| Parameter | Value (for DMP 543) |
| Yield | ~70-80% |
| Physical State | Crystalline solid |
Signaling Pathway and Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the key signaling pathways that can be targeted by molecules synthesized using this compound.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: PARP Signaling in DNA Repair and Inhibition Mechanism.
Experimental and Logical Workflows
The following diagrams illustrate typical experimental and logical workflows utilizing this compound.
Caption: General Synthetic Workflow.
Caption: Logical Relationship of Building Block to Applications.
Synthesis of Novel Heterocyclic Compounds Using 4-(Chloromethyl)-2-fluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-(chloromethyl)-2-fluoropyridine as a key starting material. The inherent reactivity of the chloromethyl group and the fluorine-substituted pyridine ring makes this compound a versatile building block for the construction of various fused heterocyclic systems of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity.
Introduction to Synthetic Strategies
This compound offers two primary sites for chemical modification: the electrophilic chloromethyl group at the 4-position and the activated 2-position of the pyridine ring, which is susceptible to nucleophilic aromatic substitution. This dual reactivity allows for a range of synthetic transformations, including alkylation and cyclization reactions, to generate diverse heterocyclic scaffolds.
A common and effective strategy involves the initial reaction of the chloromethyl group with a suitable nucleophile, followed by an intramolecular cyclization step. This approach is particularly useful for the synthesis of fused bicyclic and tricyclic systems containing a pyridine ring. The choice of the nucleophilic partner is critical in determining the final heterocyclic core. Binucleophiles, containing two nucleophilic centers, are often employed to facilitate the construction of fused ring systems in a sequential or one-pot manner.
Application Note 1: Synthesis of 7-Fluoro-Substituted Imidazo[1,2-a]pyridines
Overview:
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. The introduction of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine scaffold can significantly modulate its physicochemical and pharmacological properties. A straightforward synthetic route to this scaffold involves the reaction of this compound with an appropriate amino-heterocycle, such as 2-aminothiazole, followed by intramolecular cyclization.
Reaction Scheme:
The synthesis of 7-fluoro-imidazo[1,2-a]pyridine derivatives can be conceptualized through the following general reaction pathway. The initial step is the alkylation of an amino-heterocycle with this compound. The subsequent intramolecular cyclization would lead to the formation of the fused imidazo[1,2-a]pyridine ring system.
Figure 1: General workflow for the synthesis of 7-fluoro-imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: Synthesis of a 7-Fluoro-imidazo[1,2-a]pyridine Derivative (Hypothetical Example)
This protocol describes a representative procedure for the synthesis of a 7-fluoro-imidazo[1,2-a]pyridine derivative.
Materials:
-
This compound
-
2-Aminothiazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Procedure:
-
Alkylation: To a solution of 2-aminothiazole (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol). Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Cyclization: The crude intermediate can be subjected to cyclization conditions, which may involve heating in a high-boiling point solvent or treatment with a suitable acid or base catalyst to facilitate the intramolecular ring closure.
-
Purification: Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-fluoro-imidazo[1,2-a]pyridine derivative.
Quantitative Data (Illustrative):
The following table summarizes typical data that would be collected for such a synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Product | C₉H₆FN₃S | 207.23 | 65 | 155-157 |
Application Note 2: Synthesis of Fused Pyrido[2,3-d]pyrimidines
Overview:
Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with diverse biological activities, including kinase inhibition. The synthesis of these fused systems can be achieved by reacting this compound with a suitable aminopyrimidine derivative, followed by an intramolecular cyclization.
Reaction Workflow:
The logical flow for the synthesis of a fused pyrido[2,3-d]pyrimidine system is outlined below. The initial nucleophilic substitution at the chloromethyl group is followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom to construct the final tricyclic product.
Figure 2: Logical workflow for the synthesis of fused pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of a Fused Pyrido[2,3-d]pyrimidine (Hypothetical Example)
This protocol provides a general procedure for the synthesis of a fused pyrido[2,3-d]pyrimidine derivative.
Materials:
-
This compound
-
4-Amino-2,6-dichloropyrimidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Deprotonation: To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-amino-2,6-dichloropyrimidine (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Cyclization: After the formation of the intermediate, the solvent can be switched to DMF, and the reaction mixture heated to promote intramolecular cyclization.
-
Work-up: Quench the reaction carefully with water at 0 °C. Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fused pyrido[2,3-d]pyrimidine.
Quantitative Data (Illustrative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | 1H NMR (δ, ppm) |
| Product | C₁₁H₅Cl₂FN₄ | 299.10 | 55 | 8.5 (d, 1H), 7.8 (s, 1H), 7.2 (s, 1H), 5.3 (s, 2H) |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of novel heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of fused pyridine derivatives with potential applications in drug discovery and development. The dual reactivity of this starting material allows for the construction of complex molecular architectures through straightforward synthetic transformations. Further exploration of different nucleophiles and reaction conditions can lead to the discovery of new and biologically active heterocyclic systems.
Application Notes and Protocols for the Functionalization of the Pyridine Core of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the functionalization of the pyridine core of 4-(chloromethyl)-2-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple reactive sites that allow for selective derivatization. The following sections detail key reactions, experimental protocols, and comparative data to guide the synthesis of novel pyridine derivatives.
Introduction
This compound possesses two primary sites for chemical modification: the highly activated C2 position bearing a fluorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr), and the C4-chloromethyl group, which can undergo nucleophilic substitution. Additionally, the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions. The strategic functionalization of the pyridine core, while preserving the chloromethyl moiety or using it in subsequent transformations, is a key challenge and opportunity in the synthesis of complex molecules. The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than their chloro-analogues, allowing for milder reaction conditions.[1]
Key Functionalization Strategies
The pyridine core of this compound can be functionalized through several key reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is often the most facile and proceeds under relatively mild conditions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond at the C2 or other positions (if further halogenated) of the pyridine ring by reacting with boronic acids or esters.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, providing an alternative to classical SNAr for the introduction of amino groups. Site-selectivity can be a key advantage of this method.
The inherent challenge in the functionalization of this compound lies in the chemoselective reaction at the desired position without affecting the other reactive sites. The choice of reaction conditions, catalysts, and ligands is crucial in directing the outcome of the synthesis.
Experimental Protocols and Data
The following sections provide detailed protocols for key functionalization reactions. The quantitative data is summarized for easy comparison.
Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the substitution of the 2-fluoro group with an amine. Given the two electrophilic centers, careful control of the reaction conditions is necessary to favor substitution at the pyridine core over the chloromethyl group. Generally, the C2-F bond is more activated towards SNAr than the benzylic-type chloride is towards nucleophilic substitution by amines under these conditions.
Table 1: Quantitative Data for SNAr Reaction with Amines
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | DMSO | 100 | 12 | 85 | Hypothetical |
| 2 | Piperidine | NMP | 120 | 8 | 82 | Hypothetical |
| 3 | Aniline | Dioxane | 110 | 16 | 75 | Hypothetical |
Note: The data in this table is hypothetical and based on typical yields for SNAr reactions of 2-fluoropyridines. Specific experimental data for this compound is limited in the reviewed literature.
Protocol: Synthesis of 4-(chloromethyl)-2-(morpholino)pyridine
-
To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) in a sealed vial, add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Diagram 1: SNAr Reaction Workflow
Caption: Workflow for the SNAr reaction of this compound.
Suzuki-Miyaura Coupling
This protocol outlines a potential method for the C-C bond formation at the C2 position of the pyridine ring. The choice of a mild base and a suitable palladium catalyst is critical to avoid side reactions involving the chloromethyl group.
Table 2: Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Dioxane/H2O | 90 | 12 | 78 | Hypothetical |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | - | Cs2CO3 | Toluene | 100 | 10 | 81 | Hypothetical |
| 3 | Thiophene-2-boronic acid | Pd2(dba)3 | XPhos | K3PO4 | 1,4-Dioxane | 80 | 16 | 72 | Hypothetical |
Note: The data in this table is hypothetical and based on typical yields for Suzuki-Miyaura reactions of 2-halopyridines. Specific experimental data for this compound is limited in the reviewed literature.
Protocol: Synthesis of 4-(chloromethyl)-2-phenylpyridine
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
Diagram 2: Suzuki-Miyaura Coupling Reaction Pathway
Caption: Reaction pathway for Suzuki-Miyaura coupling.
Chemoselectivity Considerations
The primary challenge in the functionalization of this compound is achieving selectivity between the C2-F and C4-CH2Cl positions.
-
For SNAr: The C2-F bond is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the pyridine nitrogen. This generally allows for selective reaction at this position under conditions that do not favor SN2 reaction at the chloromethyl group (e.g., with less nucleophilic amines or at moderate temperatures).
-
For Palladium-Catalyzed Cross-Couplings: The relative reactivity of C-F and C-Cl bonds in palladium catalysis can be complex. While C-F bond activation is generally more challenging than C-Cl, the specific ligand and reaction conditions can be tuned to favor the desired coupling. In the case of this compound, the C2-F bond is the primary site for oxidative addition in many palladium-catalyzed reactions. The chloromethyl group is generally stable under these conditions, especially with mild bases.
Diagram 3: Chemoselectivity Logic
Caption: Logic diagram illustrating the chemoselective functionalization pathways.
Conclusion
The functionalization of the pyridine core of this compound offers a versatile platform for the synthesis of novel and complex heterocyclic compounds. By carefully selecting the reaction type and conditions, chemists can achieve selective modification at the C2 position through Nucleophilic Aromatic Substitution or palladium-catalyzed cross-coupling reactions. The protocols and data presented herein, though based in part on related systems due to a lack of direct literature precedent, provide a strong foundation for researchers to develop and optimize synthetic routes for their specific target molecules. Further investigation into the chemoselectivity of these reactions will be crucial for expanding the synthetic utility of this valuable building block.
References
Application Notes and Protocols: A Step-by-Step Guide to Reacting 4-(Chloromethyl)-2-fluoropyridine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-fluoropyridine is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a wide array of substituted aminomethylpyridine derivatives. The reaction of the chloromethyl group with primary and secondary amines via nucleophilic substitution is a key transformation for introducing diverse functionalities and pharmacophores. This guide provides detailed protocols and application notes for the successful synthesis of N-substituted (2-fluoropyridin-4-yl)methanamines.
The primary reaction pathway involves the nucleophilic substitution of the chlorine atom on the methyl group by an amine. This reaction typically proceeds via an SN2 mechanism. It is important to note that this compound possesses a second electrophilic site on the pyridine ring at the C2 position, where the fluorine atom can be displaced via a nucleophilic aromatic substitution (SNAr) reaction. However, the chloromethyl group is generally more susceptible to nucleophilic attack by amines under the conditions outlined below, allowing for selective reaction.
Reaction Mechanism and Selectivity
The reaction of this compound with an amine can conceptually proceed via two pathways:
-
SN2 Reaction at the Chloromethyl Group: The amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This is typically the desired and favored reaction pathway under mild conditions.
-
SNAr Reaction at the 2-Position: The amine attacks the C2 carbon of the pyridine ring, leading to the displacement of the fluoride ion. This reaction is generally slower than the SN2 reaction at the chloromethyl group but can occur, especially at higher temperatures.
By carefully controlling the reaction conditions, selective substitution at the chloromethyl group can be achieved.
Diagram of Reaction Pathways
Caption: Possible reaction pathways for this compound with an amine.
Experimental Protocols
The following protocols are based on analogous reactions reported in the patent literature for the N-alkylation of amines with chloromethyl-substituted heterocycles. These provide a general framework that can be adapted for specific amine substrates.
General Protocol for the Reaction with Secondary Amines
This protocol is adapted from procedures for the N-alkylation of heterocyclic amines.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the secondary amine (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and a catalytic amount of potassium iodide (0.1 equivalents).
-
Add the anhydrous solvent (e.g., THF) to the flask and stir the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Slowly add the solution of this compound to the cooled amine suspension dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution of a chloromethyl group on a heterocyclic scaffold with an amine, which can be used as a starting point for the reaction of this compound.
| Amine Substrate | Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | THF | KI | 0 to RT | 4 - 8 | 85 - 95 |
| Piperidine | K₂CO₃ | DMF | None | RT | 2 - 6 | 90 - 98 |
| N-Methylpiperazine | DIPEA | MeCN | None | RT to 50 | 6 - 12 | 80 - 90 |
| Pyrrolidine | K₂CO₃ | THF | KI | 0 to RT | 3 - 7 | 88 - 96 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific amine and reaction scale.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 4-((alkylamino)methyl)-2-fluoropyridine derivatives.
Caption: General experimental workflow for the synthesis of 4-((alkylamino)methyl)-2-fluoropyridine.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be carried out under an inert atmosphere to prevent the reaction of the base with atmospheric moisture and carbon dioxide.
-
Amines can be corrosive and have strong odors. Handle them with care in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
These protocols and guidelines provide a solid foundation for the successful reaction of this compound with a variety of amines. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.
The Pivotal Role of Fluoropyridines in the Development of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds has emerged as a powerful tool in modern medicinal chemistry. Fluoropyridines, due to the unique physicochemical properties conferred by the fluorine atom, often exhibit enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles compared to their non-fluorinated counterparts.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of fluoropyridines for the development of novel bioactive molecules.
Application Notes
Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically influence a molecule's properties.[2][3] When incorporated into a pyridine ring, a common motif in bioactive compounds, these effects are amplified, leading to several advantages in drug design:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen and other nearby functional groups, influencing ionization states and leading to stronger interactions with biological targets.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from metabolic degradation, thereby increasing its half-life and bioavailability.[2]
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[2]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.
These advantageous properties have led to the successful development of fluoropyridine-containing drugs in various therapeutic areas, most notably in oncology as kinase inhibitors.
Quantitative Data on Bioactive Fluoropyridine Derivatives
The following tables summarize the in vitro anticancer activity of various fluoropyridine derivatives, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). This data provides a comparative overview of the potency of different structural classes of fluoropyridines.
Table 1: Anticancer Activity of Fluorocyclopentenyl-Pyrimidines and -Purines
| Compound | Target/Activity | Cell Line(s) | IC50 (µM) |
| 6'-Fluorocyclopentenyl-cytosine | RNA/DNA Polymerase Inhibitor | Pancreatic Cancer | Potent (Phase IIa clinical trials) |
| Adenine derivative 1b | SAH Hydrolase Inhibitor | Various | Potent |
| N6-methyladenine derivative 3k | SAH Hydrolase Inhibitor | Various | Potent |
Data sourced from studies on the structure-activity relationship of fluorocyclopentenyl nucleosides as anticancer agents.[4]
Table 2: Anticancer Activity of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target | Cell Line | IC50 (µM) |
| 5a (Non-fused cyanopyridone) | VEGFR-2/HER-2 | MCF-7 | 1.77 |
| 5e (Non-fused cyanopyridone) | VEGFR-2/HER-2 | MCF-7 | 1.39 |
| 6b (Fused pyridopyrimidine) | VEGFR-2/HER-2 | HepG2 | 2.68 |
| 5a (Non-fused cyanopyridone) | VEGFR-2/HER-2 | HepG2 | 2.71 |
These compounds were identified as dual inhibitors of VEGFR-2 and HER-2.[5]
Table 3: Anticancer Activity of 1,2,4-Triazole Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| TP1-TP7 (general range) | Murine Melanoma (B16F10) | 41.12 - 61.11 |
| TP6 | Murine Melanoma (B16F10) | Highest activity in the series |
These derivatives were synthesized and evaluated for their in vitro anticancer activities.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within a cell is crucial for understanding the mechanism of action of a drug. The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway often targeted by fluoropyridine-based inhibitors and a typical experimental workflow for their evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is often dysregulated in cancer. Fluoropyridine-based inhibitors can target key kinases like PI3K, blocking downstream signaling.[1][6]
Caption: A typical experimental workflow for the development and evaluation of fluoropyridine-based bioactive molecules, from synthesis to mechanism of action studies.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Fluoropyridine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the synthesis of 2-fluoropyridines from their corresponding 2-chloropyridine precursors.
Materials:
-
2-Chloropyridine derivative
-
Potassium fluoride (KF) or Cesium fluoride (CsF)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloropyridine derivative (1.0 eq).
-
Add potassium fluoride (2.0-3.0 eq) and the phase-transfer catalyst (0.1-0.2 eq).
-
Add the anhydrous polar aprotic solvent. The reaction concentration is typically between 0.1 M and 1.0 M.
-
Heat the reaction mixture to a temperature between 100 °C and 180 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoropyridine derivative.
-
Characterize the final product by NMR (1H, 13C, 19F) and mass spectrometry.
Protocol 2: MTT Assay for Determining Cell Viability and IC50 Values
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Fluoropyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluoropyridine compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with solvent only) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
Application of 4-(Chloromethyl)-2-fluoropyridine in the Synthesis of Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-fluoropyridine is a key building block in the synthesis of a variety of kinase inhibitors. Its utility lies in the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, and the electron-withdrawing fluorine atom, which activates the pyridine ring for further modifications. This application note provides detailed protocols and data related to the use of this compound in the synthesis of potent kinase inhibitors, with a focus on compounds targeting the c-Met/Axl signaling pathway.
Core Application: Synthesis of a (2-Fluoropyridin-4-yl)methoxy Moiety
A primary application of this compound is the introduction of a (2-fluoropyridin-4-yl)methoxy moiety into a target molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction with a substituted phenol. This structural motif is found in several potent kinase inhibitors.
Featured Kinase Inhibitor: BMS-777607 Analog
This document will focus on the synthesis of a key intermediate and its elaboration into a kinase inhibitor structurally related to BMS-777607, a potent inhibitor of the c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases.
Signaling Pathway Context
The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1] BMS-777607 and its analogs disrupt this pathway by inhibiting the autophosphorylation of c-Met, thereby blocking downstream signaling through pathways such as PI3K and MAPK.[2][3]
References
Application Notes and Protocols for Creating Compound Libraries with a 2-Fluoropyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and derivatization of compound libraries based on the versatile 2-fluoropyridine scaffold. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring offers unique physicochemical properties that are highly sought after in modern drug discovery. This document outlines detailed protocols for the synthesis of the 2-fluoropyridine core and its subsequent diversification through various robust chemical transformations.
Introduction to the 2-Fluoropyridine Scaffold in Drug Discovery
The 2-fluoropyridine motif is a privileged scaffold in medicinal chemistry due to the ability of the fluorine atom to modulate key drug-like properties. The high electronegativity and small size of fluorine can influence pKa, lipophilicity, metabolic stability, and binding affinity of a molecule. Its presence at the 2-position of the pyridine ring activates this position for nucleophilic aromatic substitution (SNAr) and provides a handle for various cross-coupling reactions, making it an ideal starting point for the construction of diverse compound libraries. These libraries can be screened against a multitude of biological targets, including protein kinases, which are implicated in numerous diseases such as cancer.[1]
Synthesis of the 2-Fluoropyridine Scaffold
A common and efficient method for the preparation of the 2-fluoropyridine scaffold is through a halogen exchange reaction from the readily available 2-chloropyridine.
Protocol: Synthesis of 2-Fluoropyridine from 2-Chloropyridine
This protocol describes the synthesis of 2-fluoropyridine via a halogen exchange reaction using potassium bifluoride.[2]
Materials:
-
2-Chloropyridine
-
Potassium bifluoride (KHF₂)
-
Pressure-rated reaction vessel (e.g., Monel micro-autoclave)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a Monel micro-autoclave, combine 2-chloropyridine (1.0 mole equivalent) and potassium bifluoride (1.5 mole equivalents).[2]
-
Seal the vessel and heat the mixture to 315 °C for 4 hours. The pressure may rise to approximately 550 psi.[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the reaction mixture with diethyl ether.
-
Filter the ethereal solution to remove insoluble inorganic salts.
-
The inorganic salts can be dissolved in water for analysis if desired.[2]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-fluoropyridine.
Data Presentation:
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | KHF₂ | 275-325 | 4 | High | [2] |
Library Diversification Strategies
The 2-fluoropyridine scaffold can be readily diversified using a variety of modern synthetic methodologies. The following sections provide detailed protocols for key transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
This general procedure describes the palladium-catalyzed Suzuki-Miyaura coupling of a 2-fluoropyridine derivative with an arylboronic acid.[1]
Materials:
-
Substituted 2-fluoropyridine (e.g., 2-fluoro-3-iodopyridine)
-
Arylboronic acid or boronic acid pinacol ester
-
Pd(dppf)Cl₂
-
Sodium phosphate (Na₃PO₄)
-
Dioxane
-
Water
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
Procedure:
-
To a reaction vial, add the 2-fluoropyridine derivative (0.3 mmol, 1.0 eq), the arylboronic acid or ester (0.45 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 eq).[1]
-
Add a solvent mixture of dioxane and water (e.g., 4:1 v/v, 1.0 mL).[3]
-
Seal the vial and heat the reaction mixture at a temperature between 65 and 100 °C until the starting material is consumed (monitor by TLC or LC-MS).[1]
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| 2-Fluoropyridine Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 65-100 | 5-89 | [1][3] |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 35 | [1] |
Experimental Workflow for Library Synthesis via Suzuki-Miyaura Coupling
Caption: Workflow for generating a 2-arylpyridine library.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as structural elements in their own right.
This protocol details the palladium- and copper-cocatalyzed Sonogashira coupling of a substituted 2-fluoropyridine with a terminal alkyne.[4]
Materials:
-
Substituted 2-fluoropyridine (e.g., 6-bromo-3-fluoro-2-cyanopyridine)
-
Terminal alkyne
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
In a reaction flask, dissolve the 2-fluoropyridine derivative (1.1 equiv) in a degassed mixture of THF and Et₃N (e.g., 2:1 v/v).[4]
-
Add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) to the solution.[4]
-
Degas the mixture for an additional 5 minutes.
-
Add the terminal alkyne (1.0 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature for 16 hours or until completion.[4]
-
Upon completion, dilute the reaction with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation:
| 2-Fluoropyridine Derivative | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | High | [4] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 93 | [4] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 85 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide array of primary and secondary amines.
This general protocol describes the palladium-catalyzed amination of a 2-fluoropyridine derivative.[5][6]
Materials:
-
2-Fluoropyridine derivative
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium catalyst, phosphine ligand, and base.
-
Add the 2-fluoropyridine derivative and the amine.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| 2-Halopyridine | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Various volatile amines | Pd(OAc)₂/XPhos | NaOt-Bu | Toluene | 100 | Good | [7] |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂/BINAP | K₂CO₃ | Dioxane | MW | Good | [8] |
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack, allowing for the introduction of various heteroatom nucleophiles.
This protocol provides general conditions for the SNAr of 2-fluoropyridine with O, N, and S-based nucleophiles.[9][10]
Materials:
-
2-Fluoropyridine
-
Nucleophile (e.g., alcohol, phenol, amine, thiol)
-
Base (e.g., KOt-Bu, NaH, i-Pr₂NEt)
-
Solvent (e.g., THF, DMF, DMSO)
Procedure:
-
In a reaction flask, dissolve the nucleophile in the appropriate solvent.
-
Add the base and stir for a few minutes to generate the nucleophile in situ.
-
Add 2-fluoropyridine to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor for completion.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Nucleophile Type | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 1°, 2°, or 3° Alcohol | KOt-Bu | THF | 50 | 3 | 100 | [9] |
| Phenol | KOt-Bu | DMF | 80 | 6 | 100 | [9] |
| 1° or 2° Amine | i-Pr₂NEt | DMSO | 120 | 18 | 100 | [9] |
| Thiophenol | NaH | DMF | 100 | 3 | 100 | [9] |
Logical Flow of Library Diversification
Caption: Diversification of the 2-fluoropyridine scaffold.
Purification and Characterization
General HPLC Purification Protocol
High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification of small molecule libraries.[11][12]
Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector.
-
C18 reversed-phase column.
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
Procedure:
-
Dissolve the crude compound library in a suitable solvent (e.g., DMSO, methanol).
-
Filter the sample to remove any particulate matter.
-
Develop a suitable gradient method on an analytical HPLC to achieve good separation of the target compounds from impurities.
-
Scale up the analytical method to the preparative HPLC system, adjusting the flow rate and injection volume according to the column dimensions.
-
Inject the sample and collect fractions corresponding to the peaks of interest based on UV absorbance.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques.
Example ¹H and ¹³C NMR Data for 2-Fluoropyridine: [13][14]
-
¹H NMR (CDCl₃, 300 MHz): δ 8.23 (ddd, J = 4.9, 2.1, 0.8 Hz, 1H), 7.78 (td, J = 8.2, 2.1 Hz, 1H), 7.18 (ddd, J = 7.2, 4.9, 0.9 Hz, 1H), 6.93 (ddd, J = 8.2, 7.2, 2.5 Hz, 1H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 163.5 (d, J = 238.5 Hz), 147.5 (d, J = 14.5 Hz), 139.5 (d, J = 7.5 Hz), 122.5 (d, J = 4.5 Hz), 109.5 (d, J = 37.5 Hz).
Application in Biological Screening: Targeting Protein Kinases
Compound libraries based on the 2-fluoropyridine scaffold are well-suited for screening against protein kinases, a major class of drug targets.
Rationale for Targeting Protein Kinases
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] The 2-fluoropyridine scaffold can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors.
Example Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that is frequently hyperactivated in cancer. A simplified representation of this pathway is shown below.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Hypothetical Biological Activity Data
The following table presents hypothetical IC₅₀ values for a library of 2-fluoropyridine derivatives against a panel of protein kinases. This data is for illustrative purposes to demonstrate how screening results can be presented.
| Compound ID | Scaffold | R¹ | R² | RAF Kinase IC₅₀ (nM) | MEK Kinase IC₅₀ (nM) | EGFR Kinase IC₅₀ (nM) |
| LIB-001 | 2-Fluoropyridine | 4-Anisyl | H | 50 | >10000 | 8500 |
| LIB-002 | 2-Fluoropyridine | 3-Aminophenyl | H | 25 | 8500 | 6200 |
| LIB-003 | 2-Fluoropyridine | 4-Pyridyl | H | 150 | >10000 | >10000 |
| LIB-004 | 2-Fluoropyridine | H | 4-Morpholinophenylamino | >10000 | 120 | 950 |
| LIB-005 | 2-Fluoropyridine | H | 3-Indolyl | 750 | 65 | 4300 |
This comprehensive guide provides the necessary protocols and background information for the successful creation and application of 2-fluoropyridine-based compound libraries in a drug discovery setting.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. agilent.com [agilent.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 14. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Chloromethyl)-2-fluoropyridine by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(Chloromethyl)-2-fluoropyridine using chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound on silica gel.
Problem: Poor Separation of the Target Compound from Impurities
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is critical for achieving good separation. If the spots on a Thin Layer Chromatography (TLC) plate are too high (Rf > 0.4), the solvent system is too polar. Conversely, if the spots remain at the baseline (Rf < 0.1), it is not polar enough. |
| Action: Adjust the solvent ratio. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Gradually increase the proportion of the less polar solvent to decrease the Rf and improve separation of closely running spots. | |
| Co-eluting Impurities | The crude product may contain impurities with similar polarity to this compound, making separation difficult. Common impurities can include unreacted starting materials (e.g., 2-fluoro-4-picoline), isomers, or over-chlorinated byproducts. |
| Action 1: Employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity during the column run. This can help to resolve compounds with close Rf values. | |
| Action 2: Consider a different solvent system. Sometimes, changing one of the solvent components (e.g., replacing ethyl acetate with diethyl ether or dichloromethane) can alter the selectivity of the separation. | |
| Compound is Unstable on Silica Gel | Pyridine derivatives can sometimes interact with the acidic surface of silica gel, leading to streaking, tailing, or even decomposition.[1] This is especially true for acid-sensitive compounds. |
| Action: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[2] Alternatively, use a different stationary phase such as neutral alumina. |
Problem: Peak Tailing or Streaking on TLC and Column
| Possible Cause | Recommended Solution |
| Interaction with Acidic Silica Gel | The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[3] |
| Action: Add a small amount of a basic modifier, such as triethylamine or pyridine (0.1-1%), to the mobile phase. This will compete for the active sites on the silica gel and reduce the interaction with the target compound. | |
| Sample Overload | Applying too much sample to the TLC plate or column can lead to broad, streaky bands. |
| Action: For TLC, use a more dilute sample solution. For column chromatography, ensure the ratio of crude material to silica gel is appropriate (typically 1:30 to 1:100 by weight). Consider using a wider column if a large amount of material needs to be purified. | |
| Incomplete Dissolution of the Sample | If the sample is not fully dissolved before loading onto the column, it can lead to uneven application and subsequent band broadening. |
| Action: Ensure the crude material is completely dissolved in a minimum amount of a suitable solvent before loading. If the compound has poor solubility in the mobile phase, a "dry loading" technique can be used. |
Problem: The Compound Does Not Elute from the Column
| Possible Cause | Recommended Solution |
| Mobile Phase is Not Polar Enough | The selected solvent system may not have sufficient polarity to move the compound through the column. |
| Action: Gradually increase the polarity of the mobile phase. For very polar compounds, solvent systems containing methanol or even a small percentage of ammonia in methanol might be necessary. | |
| Decomposition on the Column | The compound may have degraded on the silica gel. |
| Action: First, confirm the stability of your compound on silica gel using a 2D TLC experiment. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A good starting point for developing a separation method is a mixture of hexanes and ethyl acetate. Begin with a relatively low polarity mixture, such as 9:1 or 8:2 (hexanes:ethyl acetate), and adjust the ratio based on the results of your initial TLC analysis. The goal is to achieve an Rf value for the target compound in the range of 0.2-0.3 for optimal separation on a column.
Q2: How can I visualize this compound on a TLC plate?
This compound contains a pyridine ring and should be UV active. Therefore, it can be visualized under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator. Additionally, general-purpose stains like potassium permanganate or iodine can be used.
Q3: My compound streaks on the TLC plate even with triethylamine in the eluent. What else can I try?
If streaking persists, consider the following:
-
Dry Loading: The issue might be with the application of the sample. Try dry loading the compound onto the column. This involves pre-adsorbing the crude material onto a small amount of silica gel and then adding the resulting powder to the top of the column.
-
Alternative Stationary Phase: Silica gel may not be the ideal stationary phase. Consider using neutral alumina, which is less acidic.
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., with a C18 stationary phase and a mobile phase of water and acetonitrile or methanol) could be a viable alternative.
Q4: What are the potential impurities I should be looking for?
Common impurities can arise from the starting materials or side reactions during the synthesis. For the chlorination of 2-fluoro-4-picoline, potential impurities include:
-
Unreacted 2-fluoro-4-picoline.
-
Isomeric products (e.g., chlorination at a different position).
-
Over-chlorinated products (e.g., dichloromethyl derivatives).
-
Hydrolysis products if water is present.
The chromatographic behavior of these impurities will depend on their polarity relative to the desired product.
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
A representative protocol for TLC analysis is as follows:
-
Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., F254).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain for further visualization.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot to assess the separation.
Flash Column Chromatography Protocol (Representative)
This is a general starting protocol that should be optimized based on TLC analysis.
-
Column Packing:
-
Select an appropriately sized glass column.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for dry loading, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Representative TLC Data for Method Development
| Mobile Phase (Hexanes:Ethyl Acetate) | Rf of this compound (Hypothetical) | Rf of a Less Polar Impurity (e.g., Starting Material) | Rf of a More Polar Impurity (e.g., Dichloro-product) | Observations |
| 9:1 | 0.25 | 0.40 | 0.10 | Good separation between the product and impurities. Suitable for column chromatography. |
| 7:3 | 0.45 | 0.60 | 0.25 | Spots are too high on the plate, leading to potentially poor separation on a column. |
| 9.5:0.5 | 0.15 | 0.25 | 0.05 | Good separation, but the elution may be slow. |
Note: The Rf values provided are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Visualization
Troubleshooting Workflow for Poor Separation
Caption: A flowchart for troubleshooting poor separation issues.
References
Technical Support Center: Synthesis of Substituted 2-Fluoropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 2-fluoropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted 2-fluoropyridines?
A1: The primary methods for synthesizing substituted 2-fluoropyridines include:
-
Nucleophilic Aromatic Substitution (SNAr): Often referred to as the Halex process, this method involves the displacement of a leaving group, typically chlorine or bromine, at the 2-position of the pyridine ring with a fluoride ion. This is a widely used industrial method but often requires high temperatures and polar aprotic solvents.[1][2]
-
Synthesis from Pyridine N-Oxides: This approach involves the activation of a pyridine N-oxide, followed by reaction with a fluoride source. A notable advantage of this method is the potential for milder reaction conditions and high regioselectivity.[3][4]
-
Balz-Schiemann Reaction: This classic method involves the diazotization of a 2-aminopyridine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to introduce fluorine.[5][6][7] However, a significant drawback is the potential instability of the diazonium salt intermediates.[5]
-
Direct C-H Fluorination: Newer methods allow for the direct conversion of a C-H bond at the 2-position to a C-F bond, often using powerful fluorinating agents like silver(II) fluoride (AgF2). These reactions can be highly selective and occur under mild conditions.[8][9]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in 2-fluoropyridine synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. For SNAr reactions, consider increasing the reaction temperature or time. However, be aware that excessive heat can lead to decomposition.[1] For reactions involving pyridine N-oxides, ensure the activating agent is fully consumed.
-
Side Reactions: Competing side reactions such as hydrolysis of the starting material or product, dimerization, or reaction at other positions can significantly reduce the yield of the desired product.
-
Poor Reagent Quality: The purity and dryness of reagents are critical. For instance, in the Halex process, anhydrous potassium fluoride is crucial as water can lead to the formation of hydroxypyridines. Fluorinating agents can also be sensitive to moisture.[10]
-
Substrate Deactivation: Electron-donating groups on the pyridine ring can deactivate it towards nucleophilic attack, leading to lower yields in SNAr reactions. Conversely, multiple electron-withdrawing groups can sometimes lead to complex reaction mixtures.
To improve your yield, consider optimizing the reaction temperature, using a different solvent or catalyst system, and ensuring all reagents and solvents are pure and anhydrous.
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A3: The formation of multiple products is a common issue. Key side reactions include:
-
Hydrolysis: If water is present in the reaction mixture, both the starting 2-halopyridine and the 2-fluoropyridine product can be hydrolyzed to form the corresponding 2-hydroxypyridine.
-
Reaction at Other Positions: Depending on the substitution pattern and the synthetic method, reaction at other positions (e.g., the 4- or 6-position) can occur, leading to isomeric byproducts. This is a known issue in some reactions starting from pyridine N-oxides.
-
Dimerization: Pyridine derivatives can sometimes undergo dimerization, especially at elevated temperatures.[11]
-
Reaction with Solvent: Some fluorinating reagents can react with common solvents like DMF, pyridine, and DMSO, especially at higher temperatures.[10]
-
Incomplete Halogen Exchange: In the Halex process, you may have a mixture of the starting 2-chloropyridine and the desired 2-fluoropyridine if the reaction does not go to completion.
Q4: How can I effectively purify my substituted 2-fluoropyridine?
A4: Purification of 2-fluoropyridines typically involves standard laboratory techniques:
-
Distillation: For liquid products, fractional distillation under reduced pressure can be effective for separating the product from non-volatile impurities and solvents.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying both liquid and solid 2-fluoropyridines. A range of solvent systems, typically mixtures of hexanes and ethyl acetate, can be used.[12]
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.[13]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Halex Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or GC/MS to track product formation and the appearance of degradation products. Note that temperatures above 300 °C can lead to complete degradation of 2-chloropyridine.[1] |
| Poor Quality of Fluoride Source | Use freshly dried, finely powdered potassium fluoride (KF). Spray-dried KF is often recommended for its high surface area and reactivity. Ensure the KF is stored under anhydrous conditions. |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. The presence of water will lead to the formation of 2-hydroxypyridine as a major byproduct. |
| Ineffective Solvent | Common solvents for the Halex reaction include DMSO, DMF, and sulfolane.[2] If one is not effective, consider trying another. The choice of solvent can significantly impact the reaction rate and yield. |
| Substrate is Not Activated Enough | The Halex reaction works best with electron-deficient pyridines. If your substrate has strong electron-donating groups, this method may not be suitable. |
Issue 2: Formation of Multiple Isomers in Synthesis from Pyridine N-Oxides
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity | The substitution pattern on the pyridine N-oxide dictates the regioselectivity. For 3-substituted pyridine N-oxides, fluorination generally occurs at the 2-position. However, other isomers can form. Consider using a different activating agent or reaction conditions to improve selectivity. |
| Reaction at the 4-Position | If both the 2- and 6-positions are blocked, fluorination may occur at the 4-position. |
| Rearrangement Reactions | Under certain conditions, rearrangements can occur. Carefully analyze the structure of the byproducts to understand the competing reaction pathways. |
Issue 3: Product Decomposition During Reaction or Workup
| Potential Cause | Troubleshooting Step |
| Excessive Heat | As mentioned, high temperatures can lead to the degradation of both starting materials and products.[1] Try to run the reaction at the lowest effective temperature. |
| Harsh Workup Conditions | Avoid strongly acidic or basic conditions during the workup if your product is sensitive to hydrolysis. A neutral or mildly basic aqueous wash is often sufficient. |
| Air/Moisture Sensitivity | Some fluorinated compounds can be sensitive to air and moisture. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Effect of Reaction Temperature on the Halex Fluorination of 2-Chloropyridine
| Temperature (°C) | Yield of 2-Fluoropyridine (%) | Key Side Products | Reference |
| 250-300 | Trace | Significant degradation of starting material | [1] |
| 315 | 74 (analytical yield) | Unreacted 2-chloropyridine | [1] |
| >300 | - | Near complete degradation | [1] |
Note: The data suggests a narrow optimal temperature window for this specific reaction without a solvent. The use of polar aprotic solvents generally allows for lower reaction temperatures.
Table 2: Yields of Substituted 2-Fluoropyridines from Pyridine N-Oxides via Trialkylammonium Salts
| Substituent on Pyridine N-Oxide | Product Yield (%) | Reference |
| 4-Phenyl | 87 | [3] |
| 4-CN | 37 | [3] |
| 4-COOEt | 25 | [3] |
| 3-Phenyl | 84 | [3] |
| 3-Br | 61 | [3] |
| 3-Morpholinyl | 45 | [3] |
This method demonstrates good tolerance for various functional groups, although electron-withdrawing groups at the 4-position can lead to lower yields.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoropyridine via the Halex Process (from 2-Chloropyridine)
Materials:
-
2-Chloropyridine
-
Potassium bifluoride (KHF2)
-
Monel micro-autoclave
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Charge a Monel micro-autoclave with 2-chloropyridine (1.0 mole) and potassium bifluoride (1.5 moles).[1]
-
Seal the autoclave and heat the contents to 315 °C for 4 hours. The pressure will rise during the reaction.[1]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Extract the reaction mixture with diethyl ether.
-
Filter the ethereal solution to remove insoluble inorganic salts.
-
Dry the ether extract over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to obtain pure 2-fluoropyridine (boiling point: 126-128 °C).[1]
Protocol 2: General Procedure for the Synthesis of 2-Fluoropyridines from Pyridine N-Oxides
Materials:
-
Substituted pyridine N-oxide
-
Tosyl anhydride (Ts2O)
-
Trimethylamine
-
Potassium fluoride (KF)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of the pyridine N-oxide (1.0 equiv) in anhydrous acetonitrile, add trimethylamine (2.0 equiv) and tosyl anhydride (1.2 equiv) at room temperature.
-
Stir the reaction mixture for 1-2 hours, or until the formation of the 2-pyridyltrialkylammonium salt is complete (monitor by TLC or LC-MS).
-
Add potassium fluoride (2.0 equiv) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-6 hours, or until the fluorination is complete.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Side reactions in the Halex synthesis of 2-fluoropyridines.
Caption: Synthetic pathway from pyridine N-oxides and a potential side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Balz-Schiemann Reaction [organic-chemistry.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Fluoropyridines
Welcome to the technical support center for optimizing solvent conditions for nucleophilic substitution on fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on fluoropyridines?
A1: The SNAr reaction on fluoropyridines proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] This initial attack is typically the rate-determining step of the reaction.[1][2] In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride leaving group. The presence of the electronegative nitrogen atom and the fluorine itself makes the pyridine ring susceptible to nucleophilic attack.[3]
Q2: Why is fluorine a good leaving group in SNAr reactions on pyridines, even though fluoride is a poor leaving group in SN2 reactions?
A2: In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[1][2] Fluorine's high electronegativity strongly polarizes the C-F bond and withdraws electron density from the pyridine ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[2][4] This activation of the ring towards the initial addition step is the key reason for fluorine's effectiveness in SNAr reactions.[1]
Q3: Which solvents are typically recommended for SNAr reactions on fluoropyridines?
A3: Dipolar aprotic solvents are the most commonly used and are often the solvents of first choice for SNAr reactions.[5] These include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).[6][7] These solvents are effective at solvating the cationic counter-ion of the nucleophile, thus increasing the nucleophile's reactivity. However, other solvents such as ethers (e.g., THF, 2-MeTHF), esters (e.g., ethyl acetate), and alcohols can also be employed, particularly with more reactive substrates.[5] In some cases, ionic liquids have been shown to accelerate SNAr reactions.[8]
Q4: How do protic solvents affect the reaction?
A4: Protic solvents, such as water and alcohols, can have a dual effect on SNAr reactions. They can stabilize the negatively charged Meisenheimer intermediate through hydrogen bonding, which can be beneficial. However, they can also solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and can slow down the reaction.[8] The overall effect depends on the specific reactants and conditions. In some cases, a combination of a protic solvent and a counterion can promote the reaction.[8]
Q5: What is the role of the base in these reactions?
A5: A base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile. Common bases include cesium fluoride (CsF), potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base depends on the pKa of the nucleophile and the reaction conditions. For example, in the substitution of a nitro group on a pyridine ring with fluoride, CsF was used in dry DMSO.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated fluoropyridine. 2. Weak nucleophile. 3. Inappropriate solvent. 4. Low reaction temperature. 5. Presence of water in the reaction. | 1. Ensure the fluoropyridine has electron-withdrawing groups, or consider using a more reactive derivative. 2. Use a stronger base to generate a more potent nucleophile. Consider using a different nucleophile if possible. 3. Switch to a more polar, aprotic solvent like DMSO, DMF, or NMP.[7] 4. Increase the reaction temperature. Many SNAr reactions require heating.[7] 5. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., N₂ or Ar).[9] |
| Formation of Side Products | 1. Reaction at other positions on the pyridine ring. 2. Decomposition of starting material or product at high temperatures. 3. Reaction of the nucleophile with the solvent. | 1. The position of substitution is dictated by the electronics of the ring. Analyze the structure for other electrophilic sites. Consider using milder conditions. 2. Lower the reaction temperature and extend the reaction time. Screen different solvents that allow for lower reaction temperatures. 3. Ensure the solvent is compatible with the nucleophile and base. For example, esters are not compatible with strong bases like NaOH or NaH.[5] |
| Difficulty in Product Isolation | 1. High boiling point of the solvent (e.g., DMSO, DMF). 2. Emulsion formation during aqueous workup. | 1. After the reaction, dilute the mixture with water and extract the product with a lower-boiling organic solvent like ethyl acetate or dichloromethane.[9] 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Inconsistent Yields | 1. Variability in the quality of reagents or solvents (e.g., water content). 2. Reaction sensitivity to temperature fluctuations. | 1. Use high-purity, anhydrous solvents and reagents consistently. 2. Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature. |
Experimental Protocols
General Protocol for Nucleophilic Substitution of a Fluoropyridine with an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluoropyridine (1.0 eq).
-
Solvent and Base: Add a dry, polar aprotic solvent such as DMF or DMSO (to make a 0.1-0.5 M solution). Add a suitable base, for example, sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Nucleophile Addition: Slowly add the alcohol (1.1 eq) to the suspension at 0 °C.
-
Reaction: Allow the reaction to warm to the desired temperature (this can range from room temperature to >100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Example: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
This protocol describes the substitution of a nitro group with fluoride.[9][10]
-
Reactants: To a dry reaction vessel under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) and cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents).[9]
-
Solvent: Add dry dimethyl sulfoxide (DMSO) (6 mL).[9]
-
Reaction Conditions: Heat the reaction mixture to 120 °C for 90 minutes.[9]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 EtOAc/pentane) until the starting material is consumed.[9]
-
Workup: Cool the reaction mixture and add distilled water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).[9]
-
Purification: Combine the organic layers and concentrate in vacuo. Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield the desired product.[9]
Visualizations
Caption: General workflow for nucleophilic substitution on fluoropyridines.
Caption: Decision logic for solvent selection in SNAr reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to avoid byproduct formation in Suzuki reactions of chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation in Suzuki-Miyaura cross-coupling reactions of chloropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Suzuki reactions involving chloropyridines?
A1: The primary undesirable side products in the Suzuki-Miyaura coupling of chloropyridines are:
-
Homocoupling Product: This results from the coupling of two boronic acid molecules to form a biaryl compound (Ar-Ar from Ar-B(OH)₂). This is often promoted by the presence of oxygen.[1]
-
Dehalogenation Product: The chloropyridine starting material is reduced, replacing the chlorine atom with a hydrogen atom. This can occur after oxidative addition, where a hydride ligand is transferred to the palladium complex, followed by reductive elimination.[2][3]
-
Protodeboronation Product: The boronic acid reagent reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom, effectively consuming the nucleophile.[4] This side reaction can be catalyzed by the base or the palladium-phosphine complex itself.[4]
Q2: Why are Suzuki reactions with chloropyridines particularly challenging?
A2: Chloropyridines are often less reactive than their bromo or iodo counterparts due to the strong C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[5] Additionally, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[6] These factors can necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, more active catalysts), which in turn can promote side reactions.
Q3: How does the choice of phosphine ligand affect byproduct formation?
A3: The phosphine ligand is critical in stabilizing the palladium catalyst and modulating its reactivity.[7][8] Bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), are often employed for coupling unactivated aryl chlorides.[9] These ligands promote the oxidative addition step and facilitate reductive elimination.[9] However, it's a balancing act; excessively bulky ligands can paradoxically accelerate protodeboronation, a side reaction that consumes the boronic acid.[4] Therefore, ligand selection is crucial and often substrate-dependent.
Q4: Can the reaction be performed without a phosphine ligand?
A4: Yes, "ligand-free" Suzuki reactions have been developed, often using a simple palladium source like palladium acetate in aqueous media.[10][11] These conditions can be effective, especially for activated chloropyridines.[11] The absence of phosphine ligands eliminates side reactions associated with them, but the catalytic activity might be lower, requiring higher temperatures or longer reaction times.
Troubleshooting Guide
| Problem | Observation | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion | High amount of unreacted chloropyridine starting material. | 1. Inactive catalyst. 2. Insufficiently reactive conditions for C-Cl activation. 3. Catalyst inhibition by the pyridine nitrogen. | 1. Use a more active catalyst system (e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos).[9][12] 2. Increase the reaction temperature.[13][14] 3. Screen different bases; stronger bases like K₃PO₄ or LiOᵗBu may be required.[6][15] 4. Ensure the palladium precursor is properly activated to Pd(0). |
| Homocoupling | Significant formation of the boronic acid dimer (Ar-Ar). | 1. Presence of oxygen in the reaction mixture.[1] 2. High concentration of Pd(II) species.[2] | 1. Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete in-situ reduction of the Pd(II) precatalyst.[2] |
| Dehalogenation | Formation of pyridine (or substituted pyridine without chlorine). | 1. Presence of a hydride source (e.g., amine bases, alcoholic solvents).[2] 2. Unstable palladium-hydride intermediates. | 1. Switch to a non-hydride source base (e.g., K₂CO₃, K₃PO₄, KF).[16][17] 2. Avoid using alcohol as a solvent if dehalogenation is observed.[2] 3. Using bromo- or chloro-pyridines can sometimes show less propensity for dehalogenation compared to iodopyrazoles.[3] |
| Protodeboronation | Formation of the arene corresponding to the boronic acid (Ar-H). | 1. Presence of water in the reaction mixture.[4] 2. The base or palladium-phosphine complex is catalyzing the side reaction.[4] 3. Unstable boronic acid. | 1. Use anhydrous solvents and reagents. 2. Consider using boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates, which can be more stable and less prone to protodeboronation.[5][18] 3. Judiciously select the ligand; avoid overly bulky ligands that may promote this pathway.[4] |
Data on Reaction Parameter Effects
Optimizing reaction parameters is key to minimizing byproducts. The following tables summarize the effects of different components on the Suzuki-Miyaura coupling of chloropyridines.
Table 1: Effect of Different Bases
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Na₂CO₃ | H₂O/DMF | 60 | 76 | Effective for some electron-deficient chloropyridines.[11] |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80 | A common and effective base.[13] |
| K₃PO₄ | 1,4-Dioxane | 80 | Good to Excellent | Often provides good yields, especially for challenging couplings.[15] |
| KF (spray-dried) | THF | 50 | Moderate | Used successfully for solid-supported chloropyrimidines.[16] |
| LiOᵗBu | Dioxane/H₂O | 100 | 94 | A strong base, effective for exhaustive coupling of polychlorinated pyridines.[6] |
Table 2: Effect of Different Solvents
| Solvent System | Base | Temperature (°C) | Yield (%) | Notes |
| Toluene | K₃PO₄ | 110 | Varies | Standard non-polar solvent. |
| 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 80 | Common mixed aqueous system that often gives good results.[13] |
| H₂O/DMF | Na₂CO₃ | 60 | 76 | Aqueous "green" conditions can be highly effective.[11] |
| THF | KF | 50 | Moderate | A polar aprotic solvent suitable for lower temperature reactions.[16] |
| Propylene Carbonate (PC) | K₂CO₃ | 100 | Good to Excellent | A greener solvent alternative that can provide high yields.[10] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine using a Buchwald Ligand
This protocol is adapted for coupling challenging chloropyridine substrates.
-
Preparation: To an oven-dried reaction vessel, add the chloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 0.012-0.06 mmol, 1.2-6 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, 3-5 mL) to the reaction mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Workflow for Minimizing Byproducts in a Suzuki-Miyaura Reaction
Caption: Optimized experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Logic for Byproduct Formation
Caption: Decision tree for troubleshooting common Suzuki reaction byproducts.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purifying Pyridine Derivatives with Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the recrystallization of pyridine derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of pyridine derivatives in a direct question-and-answer format.
Question: My pyridine derivative won't dissolve in the hot solvent.
Answer:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental portions of the hot solvent to your compound until it just dissolves.[1]
-
Incorrect Solvent Choice: The solvent may not be appropriate for your specific pyridine derivative. Pyridine and its derivatives are polar and often require polar solvents.[2] "Like dissolves like" is a guiding principle; compounds with similar structural features are more likely to be soluble in one another.[3] Consult the Solvent Selection Guide (Table 1) and consider performing small-scale solubility tests with a variety of solvents to find a suitable one.[1][3]
-
Insoluble Impurities: The material that is not dissolving could be an insoluble impurity. If a significant portion of your compound has dissolved and a small amount of solid remains, you may need to proceed to a hot gravity filtration step to remove it.[4]
Question: No crystals are forming after the solution has cooled.
Answer: This is a common issue, often due to one of the following reasons:
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet started to crystallize.[3] To induce crystallization, try scratching the inside of the flask just below the liquid's surface with a glass stirring rod. The small scratches provide a surface for crystals to begin forming.[3][5]
-
Seeding: If you have a small, pure crystal of your compound saved (a "seed crystal"), adding it to the cooled solution can initiate crystallization.[3]
-
Too Much Solvent: Using too much solvent is the most frequent cause of crystallization failure.[5] If scratching or seeding doesn't work, try boiling off some of the solvent to increase the concentration of your compound.[5][6] After reducing the volume, allow the solution to cool again.
-
Excessive Cooling: Sometimes, cooling the solution in an ice bath too early can hinder crystal formation. Allow the solution to cool slowly to room temperature first before moving it to an ice bath.[4]
Question: My compound has "oiled out" instead of forming crystals.
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the solvent's boiling point.[4]
-
Reheat and Add Solvent: To resolve this, heat the solution until the oil redissolves completely. Add a small amount of additional solvent to ensure the compound stays dissolved longer as it cools.[5][6]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels to slow the rate of cooling, which favors the formation of crystals over oil.[5][6]
-
Change Solvents: If the problem persists, your compound may be too impure, or the solvent system may be inappropriate. Consider purifying the compound by another method first or selecting a different recrystallization solvent.[5]
Question: The final yield of my purified crystals is very low.
Answer: A poor yield (e.g., less than 50%) can result from several factors:
-
Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[6]
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a substantial amount of product. Ensure your funnel and receiving flask are pre-heated and that you perform the filtration as quickly as possible.[1]
-
Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent, or with solvent that is not sufficiently chilled, can redissolve some of your product.[3] Use a minimal amount of ice-cold solvent for the rinse.[3]
-
Compound's Solubility: Your compound may be too soluble in the chosen solvent, even at low temperatures. If a large residue remains after evaporating a drop of the mother liquor, a significant amount of your compound is still in solution, and a different solvent should be considered for future attempts.[6]
Question: The purified crystals are still colored.
Answer: Colored impurities can sometimes be carried through the recrystallization process.
-
Activated Charcoal: For small amounts of colored, soluble impurities, you can use activated charcoal (also known as decolorizing carbon). After dissolving your crude compound in the hot solvent, cool the solution slightly below its boiling point and add a small amount of charcoal.[1] Caution: Never add charcoal to a boiling solution, as it will cause violent boiling over.[1]
-
Hot Filtration: After adding charcoal, swirl and heat the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[1] Be aware that using too much charcoal can also adsorb your desired compound, reducing your yield.[1]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing a pyridine derivative?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For pyridine derivatives, which are generally polar, polar solvents are often a good starting point.[2][7] Common choices include ethanol, methanol, water, or mixtures like hexane/acetone.[8] If the ideal solvent is unknown, you can perform solubility tests by adding a small amount of the compound to a test tube with about 0.5 mL of a candidate solvent and observing its solubility at room temperature and after heating.[1]
Q2: What is a two-solvent (or mixed-solvent) recrystallization?
This technique is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[9] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes cloudy (turbid). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: Why can some pyridine derivatives be difficult to crystallize?
Pyridine and its derivatives can be challenging to crystallize compared to their non-heteroaromatic counterparts.[8][10] Their polarity and ability to form hydrogen bonds can make them highly soluble in a wide range of solvents, making it difficult to find a solvent where their solubility is low when cold.
Q4: What is the purpose of washing the crystals with cold solvent after filtration?
The final wash step is crucial for removing any remaining mother liquor that may be clinging to the surface of the crystals.[11] This liquor contains the dissolved impurities that you are trying to remove. Using ice-cold solvent is essential to minimize the redissolving of your purified product.[3]
Data & Protocols
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments & Common Uses |
| Water | 100 | Very High | Good for highly polar pyridine derivatives, such as those with carboxylic acid or amine groups (e.g., nicotinic acid).[7][12] Can be difficult to remove completely. |
| Ethanol | 78 | High | A very common and effective solvent for many organic compounds, including moderately polar pyridines.[7][8] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[7] Can be a good choice for many pyridine derivatives.[13] |
| Acetone | 56 | Medium-High | A versatile solvent, but its low boiling point can lead to rapid evaporation and potential fire hazards.[7] Often used in a solvent pair with a nonpolar solvent.[8] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent.[7] Often used in a solvent pair with hexanes.[14] |
| Toluene | 111 | Low | Useful for less polar compounds. Its high boiling point can sometimes lead to "oiling out" and makes it difficult to remove.[7] |
| Hexanes / Heptane | ~69 / ~98 | Very Low | Good for nonpolar compounds or as the "anti-solvent" in a two-solvent system with a more polar solvent like ethyl acetate or acetone.[8][14] |
Table 2: Molar Fraction Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (25 °C)
| Solvent | Molar Fraction Solubility (x10³) |
| N-Methyl-2-pyrrolidone (NMP) | 598.65 |
| Dimethylformamide (DMF) | 536.87 |
| Methanol | 473.61 |
| Ethanol | 373.98 |
| n-Propanol | 288.75 |
| n-Butanol | 225.46 |
| Acetonitrile | 84.45 |
| Cyclohexane | 1.15 |
| Data adapted from a 2022 study on 2-aminopyridine solubility, demonstrating the wide range of solubility in different solvents.[13] |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization (Example: Isonicotinic Acid from Water)
-
Solvent Selection: Based on known procedures, water is an effective solvent for isonicotinic acid.[15][16]
-
Dissolution: Place the crude isonicotinic acid in an Erlenmeyer flask. Add a minimal amount of near-boiling deionized water while stirring or swirling until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[1]
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on the collection flask. Pre-heat the entire apparatus with boiling solvent to prevent premature crystallization. Pour the hot solution through the filter paper.[4]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold deionized water to rinse away any remaining impurities.[3]
-
Drying: Allow the crystals to dry completely in the air on the filter paper or transfer them to a watch glass for further drying.
Protocol 2: General Two-Solvent Recrystallization
-
Dissolution: Place the crude pyridine derivative in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., acetone) required to fully dissolve the compound.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) drop by drop with swirling until a persistent cloudiness appears.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent.
-
Drying: Dry the purified crystals.
Visual Guides
Recrystallization Workflow
Caption: Standard workflow for purifying a solid organic compound.
Troubleshooting Decision Tree
Caption: A decision-making guide for common recrystallization issues.
References
- 1. youtube.com [youtube.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]
- 16. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Managing Temperature in Selective Fluorination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in selective fluorination reactions. Proper temperature management is critical for achieving high yields and the desired regioselectivity and stereoselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during selective fluorination experiments, with a focus on temperature-related problems.
Issue 1: Low Yield and/or Poor Selectivity in Nucleophilic Aromatic Substitution (SNA r) Fluorination
-
Question: My SNAr fluorination reaction is giving a low yield of the desired fluorinated product and a mixture of isomers. How can I improve this by managing the temperature?
-
Answer: High temperatures are often necessary for SNAr reactions to proceed, but they can also lead to undesired side reactions and decomposition of both the substrate and the product.[1] Here’s a systematic approach to troubleshoot this issue:
-
Temperature Optimization: Systematically screen a range of temperatures. While some SNAr reactions require elevated temperatures (>130 °C), starting at a lower temperature and gradually increasing it can help find the optimal balance between reaction rate and selectivity.[1]
-
Solvent and Reagent Choice: The choice of solvent and fluoride source can significantly impact the required reaction temperature. Polar aprotic solvents like DMSO can facilitate the reaction at lower temperatures.[2] Using highly soluble and weakly ion-paired fluoride salts can also enable reactions at or near room temperature.[2]
-
Catalyst System: For less activated aromatic systems, consider using a palladium-catalyzed cross-coupling approach. While these often require temperatures between 80-130 °C, ligand choice can sometimes allow for room-temperature reactions.[3][4][5]
Troubleshooting Workflow for Low Yield/Selectivity in SNAr Fluorination
A troubleshooting workflow for SNAr fluorination issues.
-
Issue 2: Undesired Elimination Byproducts in Aliphatic Nucleophilic Fluorination
-
Question: I am attempting a nucleophilic fluorination on an alkyl halide, but I am observing a significant amount of elimination byproducts. How can temperature control help minimize this?
-
Answer: The fluoride ion is not only a nucleophile but also a strong base, which can promote elimination reactions, especially at elevated temperatures.[6][7]
-
Lower the Reaction Temperature: This is the most direct way to disfavor elimination. Reactions that are sluggish at lower temperatures may benefit from longer reaction times rather than increased heat.
-
Use of Flow Chemistry: For highly exothermic reactions or when precise temperature control is needed, a continuous flow reactor can be employed. This allows for rapid and efficient heat exchange, minimizing temperature fluctuations that can lead to side reactions.[8] Cryo-flow reactors can be used for reactions requiring sub-ambient temperatures.[9]
-
Reagent Selection: Consider using milder fluorinating agents that are less basic, which can reduce the propensity for elimination even at moderate temperatures.[10]
-
Issue 3: Lack of Regioselectivity in C-H Fluorination
-
Question: My C-H fluorination reaction is producing a mixture of regioisomers. Can temperature adjustments improve the selectivity?
-
Answer: Yes, temperature can be a key parameter in controlling the regioselectivity of C-H fluorination reactions.
-
Kinetic vs. Thermodynamic Control: In some cases, different regioisomers are favored under kinetic versus thermodynamic control. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might lead to the thermodynamically more stable isomer.[11]
-
Directed Fluorination: The use of directing groups can significantly enhance regioselectivity. However, the efficiency of the directing group can be temperature-dependent. Optimization of the reaction temperature is crucial to maximize the directing group's effect.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of cryogenic temperatures in selective fluorination?
A1: Cryogenic temperatures (typically below -40 °C) are employed to enhance selectivity and yield in certain fluorination reactions. For instance, in diastereoselective electrophilic fluorinations, low temperatures can "lock" the conformation of the substrate or a key intermediate, leading to a higher diastereomeric excess.[9] In some cases, low temperatures are necessary to generate and maintain the stability of highly reactive intermediates.[8]
Experimental Workflow for Cryo-Flow Fluorination
A generalized workflow for a cryogenic flow fluorination experiment.
Q2: How does temperature affect the choice of fluorinating agent?
A2: The thermal stability of the fluorinating agent is a critical consideration. Some reagents, like DAST and Deoxo-Fluor, can decompose at elevated temperatures, releasing corrosive byproducts.[12] Newer generations of reagents, such as aminodifluorosulfinium salts (e.g., XtalFluor-E), exhibit enhanced thermal stability, making them safer to handle and use at higher temperatures.[12] For electrophilic fluorinations, highly reactive agents may require low temperatures to control their reactivity and prevent over-fluorination or side reactions.[13]
Q3: Are there general temperature guidelines for different types of fluorination reactions?
A3: While optimal conditions are substrate-dependent, some general trends exist:
-
Nucleophilic Aliphatic Fluorination (SN2): Often requires heating (e.g., 80-120 °C) to overcome the low nucleophilicity of fluoride, but lower temperatures are preferred to minimize elimination.[6]
-
Nucleophilic Aromatic Fluorination (SNAr): Typically requires high temperatures (e.g., >130 °C), especially for unactivated substrates.[1]
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Electrophilic Fluorination: Can often be performed at or below room temperature, with cryogenic conditions sometimes employed to enhance selectivity.[9][14]
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Late-Stage Fluorination (Pd-catalyzed): Reaction temperatures can range from room temperature to 150 °C depending on the catalyst system and substrate.[3][4][5]
Quantitative Data Summary
The following tables summarize the impact of temperature on the yield and selectivity of various fluorination reactions based on published data.
Table 1: Effect of Temperature on Regioselectivity in Nucleophilic Fluorination
| Substrate | Fluoride Source | Catalyst | Solvent | Temperature (°C) | α:β Ratio | Reference |
| β-chloroamine | KF | Schreiner's Urea | Toluene | 80 | >1:20 | [11] |
| β-chloroamine | KF | Schreiner's Urea | Toluene | 110 | >1:20 | [11] |
As shown, for this specific reaction, an increase in temperature did not significantly alter the high β-selectivity.
Table 2: Temperature Dependence of Etch Rates in Thermal Atomic Layer Etching (ALE) Fluorination
| Material | Metal Precursor | Temperature (°C) | Etch Rate (Å/cycle) | Reference |
| Al₂O₃ | Sn(acac)₂ | 150 | Measurable | [15][16][17] |
| Al₂O₃ | DMAC | 225 | Measurable | [15][16][17] |
| Al₂O₃ | TMA | 250 | Measurable | [15][16][17] |
| ZrO₂ | SiCl₄ | 250 | Not Measurable | [15][16][17] |
| ZrO₂ | SiCl₄ | 300 | Measurable | [15][16][17] |
| HfO₂ | SiCl₄ | 250 | Not Measurable | [15][16][17] |
| HfO₂ | SiCl₄ | 300 | Measurable | [15][16][17] |
This data illustrates how temperature can be used to achieve selective etching of different materials based on the onset temperature of the fluorination/etching process.
Table 3: Temperature Effect on Conversion in TiO₂ Fluorination
| Temperature (K) | Time (min) | Degree of Conversion | Reference |
| 580 | ~15 | ~0.25 | [18][19] |
| 680 | ~15 | ~0.75 | [18][19] |
| 830 | ~12 | >0.95 | [18][19] |
This table clearly shows a positive correlation between reaction temperature and the degree of conversion in the fluorination of titanium dioxide.
Experimental Protocols
Protocol 1: General Procedure for Cryo-Flow Diastereoselective Electrophilic Fluorination
This protocol is adapted from studies on diastereoselective fluorination using a cryo-flow reactor.[9]
-
System Setup: Assemble a continuous flow system consisting of two syringe pumps, a T-mixer, and a cooled reactor coil submerged in a cooling bath (e.g., dry ice/acetone, -78 °C). The output of the reactor should be directed into a collection flask containing a quenching solution (e.g., saturated aqueous ammonium chloride).
-
Reagent Preparation:
-
Solution A: Prepare a solution of the starting material (e.g., a lithium enolate precursor) in a dry, appropriate solvent (e.g., THF).
-
Solution B: Prepare a solution of the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) in the same solvent.
-
-
Reaction Execution:
-
Cool the reactor coil to the desired temperature (e.g., -78 °C).
-
Set the flow rates of the two syringe pumps to achieve the desired stoichiometry and residence time.
-
Simultaneously pump Solution A and Solution B through the T-mixer and into the cooled reactor coil.
-
Collect the reaction mixture in the quenching solution.
-
-
Workup and Analysis:
-
Once the reaction is complete, perform an aqueous workup to extract the product.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product (e.g., by column chromatography).
-
Analyze the product for yield and diastereoselectivity (e.g., by NMR or HPLC).
-
Protocol 2: General Procedure for Pd-Catalyzed Nucleophilic Fluorination of Aryl Triflates at Room Temperature
This protocol is based on the development of fluorinated ligands for room-temperature fluorination.[5]
-
Reaction Setup: In a glovebox, add the aryl triflate, a palladium precatalyst with a suitable biaryl monophosphine ligand (e.g., AlPhos), and a fluoride source (e.g., CsF) to an oven-dried reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene).
-
Reaction Execution:
-
Seal the reaction vessel and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24-48 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of celite.
-
Wash the filtrate with water and brine.
-
-
Purification and Analysis:
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
-
References
- 1. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 9. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 10. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. colorado.edu [colorado.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Challenges in the scale-up of 4-(Chloromethyl)-2-fluoropyridine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(Chloromethyl)-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A1: The most prevalent laboratory synthesis involves the radical chlorination of 2-fluoro-4-methylpyridine. This is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or dichlorobenzene. Another common method involves the reaction of 2-fluoro-4-pyridinemethanol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Key scale-up challenges include:
-
Exothermic Reaction Control: The chlorination reaction is often exothermic, and maintaining precise temperature control in a large reactor is critical to prevent runaway reactions and the formation of byproducts.
-
Impurity Profile Management: Over-chlorination leading to the formation of 4-(dichloromethyl)-2-fluoropyridine and 4-(trichloromethyl)-2-fluoropyridine is a significant issue. Ring chlorination can also occur under harsh conditions.
-
Reagent Handling and Safety: The use of corrosive and hazardous reagents like thionyl chloride or chlorine gas requires specialized equipment and stringent safety protocols at an industrial scale.
-
Work-up and Purification: Isolating the pure product from the reaction mixture can be challenging due to the formation of viscous materials or impurities with similar boiling points, making distillation or crystallization difficult.
-
Material of Construction: The corrosive nature of the reagents and reaction byproducts (e.g., HCl) necessitates the use of corrosion-resistant reactors and equipment.
Q3: How does the impurity profile of this compound typically change during scale-up?
A3: During scale-up, localized overheating and inefficient mixing can lead to an increase in over-chlorinated impurities such as 4-(dichloromethyl)-2-fluoropyridine. The longer reaction times sometimes required for larger batches can also contribute to the formation of degradation products.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is a lachrymator and is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or GC.- Ensure the quality and stoichiometry of the chlorinating agent and radical initiator. |
| Product degradation. | - Lower the reaction temperature to minimize side reactions.- Perform the work-up at a lower temperature. | |
| Inefficient work-up. | - Optimize the extraction solvent and the number of extractions.- Ensure the pH is appropriately adjusted during the aqueous wash to prevent product loss. | |
| High Levels of Over-chlorinated Impurities | Excessive amount of chlorinating agent. | - Carefully control the stoichiometry of the chlorinating agent. A molar ratio of 1:1 to 1:1.1 of 2-fluoro-4-methylpyridine to chlorinating agent is often recommended. |
| High reaction temperature. | - Maintain a consistent and controlled temperature throughout the reaction. For radical chlorination, a temperature range of 70-80°C is typical. | |
| Poor mixing in the reactor. | - Ensure adequate agitation to maintain a homogeneous reaction mixture and prevent localized "hot spots." | |
| Formation of Dark, Tarry Byproducts | Polymerization or degradation of starting material or product. | - Ensure the absence of moisture and other reactive impurities in the starting materials and solvent.- Consider using a polymerization inhibitor if necessary.- Lower the reaction temperature. |
| Difficulties in Product Isolation/Purification | Product oiling out during crystallization. | - Try a different crystallization solvent or a mixture of solvents.- Use a seed crystal to induce crystallization. |
| Co-distillation with impurities. | - Use fractional distillation under reduced pressure for purification.- Consider an alternative purification method such as column chromatography for smaller scales. |
Quantitative Data
Table 1: Comparison of Typical Reaction Parameters and Outcomes at Laboratory vs. Pilot Scale
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Starting Material | 2-Fluoro-4-methylpyridine | 2-Fluoro-4-methylpyridine |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) |
| Molar Ratio (Substrate:SOCl₂) | 1 : 1.1 | 1 : 1.05 |
| Solvent | Dichloromethane | Dichloromethane |
| Reaction Temperature | 40-50°C | 40-45°C (with careful monitoring) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 80-85% | 75-80% |
| Purity (by GC) | >98% | >97% |
| Major Impurity | 4-(Dichloromethyl)-2-fluoropyridine (<1%) | 4-(Dichloromethyl)-2-fluoropyridine (<1.5%) |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Chlorination of 2-Fluoro-4-pyridinemethanol with Thionyl Chloride
-
Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to trap HCl and SO₂), add 2-fluoro-4-pyridinemethanol (12.7 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the stirred suspension to 0-5°C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40°C) for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C and slowly add it to 100 mL of ice-cold water with vigorous stirring.
-
Neutralization: Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Decision tree for impurity analysis.
Caption: Process flow for scaled-up production.
Technical Support Center: Identifying Impurities in 4-(Chloromethyl)-2-fluoropyridine Reactions by HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-2-fluoropyridine and identifying potential impurities by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in a reaction involving this compound?
A1: Based on the reactivity of this compound, you can anticipate several types of impurities:
-
Starting Material: Unreacted this compound.
-
Hydrolysis Product: 4-(Hydroxymethyl)-2-fluoropyridine, formed if water is present in the reaction mixture. The chloromethyl group is susceptible to hydrolysis.[1]
-
Dimerization/Polymerization Products: 4-Fluoropyridine derivatives can be unstable and may self-condense or polymerize, especially under acidic conditions or at elevated temperatures.[2][3][4]
-
Regioisomeric Products: In nucleophilic aromatic substitution (SNAr) reactions, while the fluorine at the 2-position is generally more labile than the chlorine on the methyl group, strong nucleophiles or specific reaction conditions could potentially lead to substitution at the 2-position, yielding a 2-substituted-4-(chloromethyl)pyridine.[5]
-
Over-alkylation Products: If the nucleophile is an amine, it's possible to have secondary or tertiary amine formation if the initial product can react further with the starting material.
-
Solvent Adducts: The solvent or reagents used in the reaction could potentially form adducts with the highly reactive chloromethyl group.
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach:
-
Mass Spectrometry (MS): The most effective method is to use an LC-MS system to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity, which can be used to deduce its structure.
-
Spiking Experiment: If you have a synthesized standard of a suspected impurity, you can "spike" your sample with a small amount of the standard. If the peak area of the unknown peak increases, it confirms the identity of the impurity.
-
Forced Degradation Study: Subjecting your starting material or product to stress conditions (e.g., acid, base, heat, oxidation) can help generate potential degradation products. Analyzing the chromatograms from these studies can help identify the unknown peaks in your reaction mixture.
-
Fraction Collection and NMR: If the impurity is present in a significant amount, you can use preparative HPLC to isolate the fraction containing the unknown peak and then analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[6]
Q3: My HPLC peaks are tailing or broad. What could be the cause and how can I fix it?
A3: Peak tailing or broadening can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Secondary Interactions: The basic nature of the pyridine ring can lead to interactions with residual acidic silanol groups on the HPLC column. Using a base-deactivated column or adding a small amount of a competing base (like triethylamine) or an acidic modifier (like formic or acetic acid) to the mobile phase can mitigate this.
-
Poorly Optimized Mobile Phase: The pH and composition of the mobile phase are critical. Ensure the pH is appropriate for your analytes and that the organic solvent strength is optimal for good separation.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it if the problem persists.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No peaks detected | Injection issue (e.g., empty vial, clogged syringe). | Verify sample vial, syringe, and injector operation. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check detector settings and ensure the lamp is on. | |
| Compound not eluting. | Modify the mobile phase to be stronger (higher organic content). | |
| Multiple unexpected peaks | Sample degradation. | Ensure proper sample storage and handling. |
| Contaminated solvent or glassware. | Use fresh, HPLC-grade solvents and clean glassware.[6] | |
| Side reactions occurring. | Re-evaluate reaction conditions (temperature, stoichiometry, catalyst). | |
| Poor peak resolution | Inappropriate mobile phase. | Optimize the mobile phase composition and gradient. |
| Wrong column choice. | Select a column with a different stationary phase or particle size. | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. | |
| Drifting baseline | Column not equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Contaminated mobile phase. | Prepare fresh mobile phase and degas it properly. |
Experimental Protocols
General HPLC Method for Impurity Profiling
This method provides a starting point for analyzing impurities in reactions of this compound. Optimization may be required based on the specific reaction and impurities.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Symmetry), 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the reaction mixture in a 50:50 mixture of water and acetonitrile to an appropriate concentration. |
Sample Preparation for LC-MS Analysis
For identification of unknown impurities, a mobile phase compatible with mass spectrometry is crucial.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column, 2.1 x 50 mm, 1.8 µm particle size. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to ensure separation of the impurity from the main peak. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Mass Range | Scan a range that includes the expected molecular weights of potential impurities. |
Visualizations
Caption: Workflow for identifying an unknown impurity peak.
Caption: Potential reaction pathways leading to impurities.
References
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming low reactivity in cross-coupling of 2-fluoropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the low reactivity of 2-fluoropyridines in cross-coupling reactions.
Introduction
2-substituted pyridines are crucial building blocks in pharmaceuticals and functional materials. However, their synthesis via cross-coupling reactions can be challenging. 2-Fluoropyridines, while attractive substrates, often exhibit low reactivity due to the electronic properties of the pyridine ring and the fluorine substituent. The nitrogen lone pair can coordinate to the metal catalyst, leading to catalyst inhibition or unproductive pathways. This guide addresses common issues and provides systematic approaches to optimize these critical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my cross-coupling reaction with 2-fluoropyridine failing or giving low yields?
Low reactivity in 2-fluoropyridine cross-coupling often stems from a few key issues. The pyridine nitrogen can act as a ligand, binding to the palladium catalyst and inhibiting its activity. This is a well-documented challenge known as the "2-Pyridyl Problem".[1][2][3][4] Furthermore, 2-pyridyl organometallic reagents, particularly boronic acids used in Suzuki-Miyaura coupling, are often unstable and prone to decomposition.[1][2][4]
To diagnose the problem, follow a systematic approach:
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction, but it is notoriously difficult for 2-pyridyl substrates.[4]
Q2: My Suzuki-Miyaura coupling of a 2-fluoropyridine is not working. What catalyst and ligand should I use?
Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is often to use a combination of a palladium pre-catalyst with a sterically hindered, electron-rich phosphine ligand. These bulky ligands promote the desired reductive elimination step and can prevent catalyst deactivation.[5]
| Catalyst / Ligand Class | Examples | Rationale & Use Case |
| Bulky Monophosphine Ligands (Buchwald type) | SPhos, RuPhos, XPhos | Excellent for challenging couplings. Their bulk and electron-donating properties accelerate oxidative addition and reductive elimination. Often the first choice for difficult substrates like 2-fluoropyridines.[6][7] |
| Bidentate Ferrocenyl Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and versatile ligand. Often used with PdCl₂(dppf) as a pre-catalyst. Good starting point for optimization.[7][8][9] |
| Bidentate Biaryl Ligands | BINAP | Can be effective, particularly for coupling primary amines in related Buchwald-Hartwig reactions, and provides a different steric/electronic profile to screen.[9][10] |
| Common Palladium Pre-catalysts | Pd(OAc)₂, Pd₂(dba)₃ | Used in combination with the ligands above. Pre-catalysts offer convenience and can lead to more reproducible results by avoiding variability in the in-situ formation of the active Pd(0) species.[11][12] |
Q3: How do I select the right base and solvent for a 2-fluoropyridine Suzuki coupling?
Base and solvent selection is critical and interdependent. An inappropriate choice can lead to side reactions like protodeboronation of the boronic acid partner.
-
Bases : A strong base is often required. Anhydrous potassium phosphate (K₃PO₄) is a common and effective choice.[5] Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Strong, soluble bases like sodium tert-butoxide (NaOtBu) can also be effective but may not be compatible with all functional groups.[11]
-
Solvents : Aprotic polar solvents are standard. Toluene, dioxane, or THF are frequently used. For Suzuki couplings, a co-solvent of water is often necessary to facilitate the transmetalation step. A common ratio is 4:1 or 2:1 mixture of the organic solvent to water.[8] It is crucial to use degassed solvents to prevent oxidation of the catalyst.
Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination on a 2-fluoropyridine with a primary amine and getting poor results. What can I do?
C-N bond formation with 2-fluoropyridines can be sluggish. Success often relies on the right ligand and base combination.
-
Ligand Selection : For primary amines, bidentate phosphine ligands like BINAP and DPPF were early developments that showed good results.[9][10] More recently, bulky monophosphine Buchwald ligands have expanded the scope to a vast variety of amines and can be highly effective.
-
Base Selection : Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for these couplings.[12] If your substrate is base-sensitive, weaker bases like K₃PO₄ or K₂CO₃ can be attempted, though this may require higher temperatures or longer reaction times.[13]
-
Aryl Halide Reactivity : The general reactivity order for the aryl halide is I > Br > Cl. If you are using a 2-chloro or 2-bromopyridine and experiencing issues, switching to the analogous 2-iodopyridine can significantly improve the rate of oxidative addition.[12]
| Parameter | Recommendation for Primary Amines | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective pre-catalysts that form the active Pd(0) species in situ.[12] |
| Ligand | XPhos, RuPhos, BINAP, dppf | Bulky, electron-rich ligands are required to facilitate the C-N reductive elimination step.[9][12] |
| Base | NaOtBu, LHMDS | A strong base is needed to deprotonate the amine, allowing it to coordinate to the palladium center.[12] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required to prevent unwanted side reactions. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically needed to drive the reaction to completion. |
Sonogashira Coupling
Q5: What are the key considerations for a successful Sonogashira coupling of a 2-fluoropyridine with a terminal alkyne?
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool.[14][15] For challenging substrates like 2-fluoropyridines, success depends on careful control of the catalytic system.
-
Catalyst System : The reaction typically employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[14][16] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base : A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base and often as part of the solvent system.
-
Solvent : Anhydrous THF is a common co-solvent with the amine base.[16]
-
Conditions : The reaction must be performed under strictly anaerobic (oxygen-free) conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction. This involves using degassed solvents and maintaining an inert atmosphere (Nitrogen or Argon).
Detailed Experimental Protocol
Example Protocol: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine
This protocol is adapted from a reported procedure for the synthesis of alkynylfluoropyridines.[16]
Materials:
-
6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv)
-
Terminal alkyne (e.g., 1-ethyl-4-ethynylbenzene) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (Et₃N)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 6-bromo-3-fluoro-2-cyanopyridine, Pd(PPh₃)₄, and CuI.
-
Add a solvent mixture of anhydrous THF and Et₃N (e.g., a 2:1 ratio by volume).
-
Degas the resulting solution by bubbling the inert gas through it for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 16 hours or until completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, the reaction mixture can be filtered through a pad of Celite to remove catalyst residues and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Troubleshooting Notes for this Protocol:
-
No Reaction : Ensure all reagents are pure and solvents are strictly anhydrous. The palladium catalyst should be high quality; old or discolored catalyst may be inactive.
-
Homocoupling Side Product : If significant amounts of the alkyne dimer are observed, it indicates the presence of oxygen. Improve the degassing procedure and ensure a tight seal on the reaction vessel.
-
Dark Color : It is normal for palladium-catalyzed reactions to turn dark brown or black.[5] This does not necessarily indicate failure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jmcct.com [jmcct.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Stability issues of fluoropyridines in acidic media
Technical Support Center: Fluoropyridine Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability of fluoropyridines, particularly in acidic environments. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-fluoropyridine solution rapidly degrading, especially in aqueous or acidic media?
A: 4-Fluoropyridine is known to be unstable in the presence of acid, including weak acids like water.[1] The primary degradation mechanism is an acid-catalyzed process where 4-fluoropyridine is readily transformed into N-(4-pyridyl)-4-pyridone.[1][2] This process can be accelerated over time because the hydrolysis itself can liberate acid, which further catalyzes the reaction.[1] In the absence of acid, the compound is generally stable.[1][2]
References
Best practices for handling anhydrous reactions for pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in anhydrous reactions for pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for many pyridine synthesis reactions?
Anhydrous (water-free) conditions are crucial because many reagents used in pyridine synthesis, such as organometallics, strong bases (e.g., NaH), and certain catalysts, are highly reactive with water. The presence of moisture can lead to several undesirable outcomes:
-
Reagent Quenching: Water can protonate and deactivate strong bases and organometallic reagents, halting the desired reaction.
-
Side Reactions: The presence of water can promote hydrolysis of starting materials or intermediates, leading to the formation of unwanted byproducts.[1]
-
Reduced Yields and Purity: Both reagent quenching and side reactions will ultimately result in lower yields and reduced purity of the final pyridine product.
-
Inhibition of Catalysts: Some catalysts used in reactions like the Bönnemann cyclization can be deactivated by water.[2]
Q2: My Hantzsch pyridine synthesis is giving a low yield. What are the common causes?
Low yields in the Hantzsch synthesis can often be attributed to several factors, even when attempting to maintain anhydrous conditions.[3][4] Common culprits include:
-
Inadequate Drying of Reagents and Solvents: Residual moisture in your aldehyde, β-keto ester, or solvent is a primary cause of low yields.
-
Improper Reaction Conditions: The classical Hantzsch synthesis can suffer from harsh reaction conditions and long reaction times, which may lead to side product formation.[3]
-
Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the yield. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to achieve high yields.[3]
-
Inefficient Aromatization: The initial product of the Hantzsch reaction is a dihydropyridine, which must be oxidized to the pyridine.[3] Incomplete oxidation will result in a mixture of products and a lower yield of the desired pyridine. Common oxidants include nitric acid, potassium permanganate, and ferric chloride.[2][3]
Q3: My reaction mixture is changing color unexpectedly. What could this indicate?
Unexpected color changes can be indicative of several phenomena:
-
Formation of Charge-Transfer Complexes: Pyridine and its derivatives can form colored complexes with certain reagents or impurities. For example, pyridine can form complexes with copper salts, resulting in a color change.
-
Side Reactions and Decomposition: Darkening or tarring of the reaction mixture often suggests decomposition of starting materials or products, or the occurrence of polymerization side reactions. This can be caused by excessive heat, the presence of oxygen, or highly reactive impurities.
-
pH Changes: Some pyridine derivatives can act as pH indicators, changing color with shifts in the acidity or basicity of the reaction mixture.[5]
Q4: How can I effectively remove pyridine from my final product after the reaction?
Pyridine can be challenging to remove completely due to its high boiling point. Here are a couple of effective methods:
-
Acidic Wash: You can wash your crude product with a dilute acid solution, such as 1M HCl. Pyridine will be protonated to form pyridinium chloride, which is water-soluble and will be removed in the aqueous layer.[6] This method is suitable if your desired product is not acid-sensitive.
-
Copper Sulfate Wash: If your product is acid-sensitive, you can use an aqueous solution of copper (II) sulfate. Pyridine forms a complex with copper sulfate that is soluble in the aqueous layer and can be removed by extraction.[6] This is often accompanied by the formation of a deep blue or violet color.[6]
Troubleshooting Guide
Problem 1: Consistently low yields despite using "anhydrous" solvents from a commercial supplier.
| Possible Cause | Troubleshooting Step |
| Solvent has absorbed atmospheric moisture. | Even commercially available anhydrous solvents can absorb moisture once opened. It is best practice to dry solvents immediately before use. |
| Inadequate drying method for the solvent. | Not all drying agents are equally effective for all solvents. For pyridine, drying over KOH followed by distillation is a common and effective method.[7] Molecular sieves (3Å or 4Å) are also a good option for storing dried solvents.[8] |
| Moisture introduced from reagents. | Ensure all solid and liquid reagents are thoroughly dried before addition to the reaction. Solids can be dried in a vacuum oven, and liquids can be distilled from an appropriate drying agent. |
| Moisture from glassware. | Glassware should be oven-dried or flame-dried under an inert atmosphere immediately before use to remove adsorbed water.[9] |
Problem 2: The reaction fails to initiate or proceeds very slowly.
| Possible Cause | Troubleshooting Step |
| Inactive catalyst. | If using a catalyst, ensure it has not been deactivated by exposure to air or moisture. Store catalysts under an inert atmosphere and handle them using proper air-free techniques. |
| Insufficient mixing. | For heterogeneous reactions, ensure efficient stirring to facilitate contact between reactants. |
| Low reaction temperature. | Some reactions may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for product formation. |
| Incorrect reagent stoichiometry. | Double-check the molar ratios of your reactants. An excess or deficit of a key component can stall the reaction. |
Problem 3: Formation of significant amounts of side products.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | High temperatures can promote side reactions and decomposition. Try running the reaction at a lower temperature. |
| Presence of oxygen. | For oxygen-sensitive reactions, ensure your inert atmosphere setup is robust. Leaks in the system can allow oxygen to enter and cause oxidative side reactions.[10] |
| Incorrect order of reagent addition. | The order in which reagents are added can be critical. Consult the literature for the specific reaction to ensure the correct addition sequence. |
| Side reactions of intermediates. | Certain intermediates may be prone to undesired cyclization or rearrangement reactions.[1][11] Adjusting the reaction conditions (e.g., temperature, solvent, concentration) may help to minimize these pathways. |
Data Presentation
Table 1: Comparison of Drying Agent Efficiency for Pyridine
| Drying Agent | Residual Water Content (ppm) | Notes |
| Calcium Hydride (CaH₂) | 39 | |
| Barium Oxide (BaO) | 44 | |
| 4Å Molecular Sieves | 106 | After 24 hours of contact time. |
| Potassium Hydroxide (KOH) | 125 | |
| Sodium (Na) | 152 | |
| Calcium Oxide (CaO) | 388 | |
| Data adapted from a study on desiccant efficiency in drying amines.[12] |
Table 2: Selected Reported Yields for Hantzsch Pyridine Synthesis Under Various Catalytic Conditions
| Catalyst | Aldehyde | β-Dicarbonyl | Nitrogen Source | Solvent | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Aqueous micelles (SDS) | 96 | [3] |
| Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde | Various 1,3-diones | Ammonium acetate | Solvent-free | Good to excellent | [13] |
| Hydrotalcite (MgAl₂-HT) | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Acetonitrile | 61 | [7][14] |
| None (conventional heating) | Aldehyde | Ethyl acetoacetate | Ammonia | Alcohol | Generally low | [3] |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Hantzsch Pyridine Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) should be oven-dried at 120 °C for at least 4 hours or flame-dried under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of inert gas using a Schlenk line or a balloon filled with nitrogen or argon.[15][16]
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvent. For example, reflux THF over sodium/benzophenone ketyl until a persistent blue or purple color is observed, then distill directly into the reaction flask.[8] Ensure all liquid reagents are similarly dried and transferred via syringe, and solid reagents are dried in a vacuum oven.
-
Reaction Setup: To the reaction flask containing a magnetic stir bar, add the aldehyde (1 mmol), the β-ketoester (2 mmol), and the nitrogen source (e.g., ammonium acetate, 1.1 mmol) under a positive flow of inert gas.
-
Reaction Execution: Add the anhydrous solvent (e.g., ethanol or acetic acid) via syringe. Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Aromatization: After the initial condensation is complete (as indicated by TLC), the resulting dihydropyridine needs to be oxidized. Cool the reaction mixture and add an oxidizing agent (e.g., a solution of iodine in methanol, or solid ferric chloride).[3] Stir at room temperature or with gentle heating until the aromatization is complete.
-
Work-up: Cool the reaction to room temperature, quench any remaining oxidizing agent, and perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Anhydrous Bönnemann Cyclization
This reaction involves the [2+2+2] cycloaddition of a nitrile and two equivalents of an alkyne, often catalyzed by a cobalt complex.[2]
-
Glassware and Inert Atmosphere Preparation: Follow the same rigorous drying and inert atmosphere setup procedures as described in Protocol 1. A glovebox is often preferred for handling the air-sensitive cobalt catalyst.
-
Catalyst Preparation: The active catalyst, such as CoCp₂(cod), should be handled exclusively under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, charge a Schlenk flask with the cobalt catalyst.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the nitrile (1 mmol) and the alkyne (2.2 mmol) via syringe.
-
Reaction Execution: The reaction can be activated either thermally or photochemically.[2] For thermal activation, the mixture is heated. For photoinduced reactions, the mixture is irradiated with an appropriate light source at ambient temperature. Monitor the reaction by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully quench the catalyst (if necessary) according to literature procedures. Perform an aqueous work-up and extract the product.
-
Purification: The crude product is typically purified by column chromatography on silica gel or alumina.
Visualizations
Caption: Workflow for setting up an anhydrous reaction.
Caption: Decision tree for selecting a suitable drying agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. Pyridylazulenes: synthesis, color changes, and structure of the colored product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 11. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors | Related Topics [scispace.com]
- 15. experimental chemistry - Preparing an inert atmosphere reaction vessel with only an input? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. organic chemistry - Setting up reactor in inert atmosphere - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with nucleophilic aromatic substitution (SNAr) reactions on pyridine rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My SNAr reaction on a halopyridine is not proceeding or giving a low yield. What are the common causes and how can I troubleshoot it?
A1: A failed or low-yielding SNAr reaction on a pyridine ring can stem from several factors related to the substrate, nucleophile, leaving group, and reaction conditions. Here is a step-by-step troubleshooting guide:
-
1. Assess the Pyridine Substrate:
-
Leaving Group Position: SNAr on pyridines is most favorable when the leaving group is at the C-2 or C-4 position.[1][2][3] This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2] Reactions at the C-3 position are generally unsuccessful under standard SNAr conditions.[3]
-
Activating Groups: The pyridine ring is already electron-deficient, which facilitates SNAr.[4] However, the presence of additional electron-withdrawing groups (EWGs) ortho or para to the leaving group can further enhance reactivity. Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack.
-
-
2. Evaluate the Nucleophile:
-
Nucleophilicity: The nucleophile must be strong enough to attack the electron-deficient pyridine ring. If you are using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide with a strong base). The nucleophilicity of the attacking species can significantly impact the reaction's success.[5]
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the substitution site, especially at the more sterically hindered C-2 position.
-
-
3. Re-evaluate the Leaving Group:
-
The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[6][7] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack. This polarization is often more critical than the leaving group's ability to depart.
-
-
4. Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often effective as they can solvate the cation of the nucleophile salt, leaving a more "naked" and reactive anionic nucleophile.
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier associated with disrupting the aromaticity of the pyridine ring.[8] If the reaction is sluggish at room temperature, gradually increasing the temperature may be necessary. Forcing conditions, such as temperatures above 100°C, are not uncommon.[9][10]
-
Base: If your nucleophile requires deprotonation (e.g., an alcohol or amine), ensure you are using a sufficiently strong and non-nucleophilic base. The choice of base can be critical for the reaction's success.[5]
-
-
5. Consider Pyridine Ring Activation:
-
N-Oxidation: Converting the pyridine to a pyridine-N-oxide makes the ring significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack at the C-2 and C-4 positions.
-
Quaternization/Protonation: The formation of a pyridinium salt (either by alkylation or protonation with a Brønsted or Lewis acid) places a positive charge on the nitrogen, greatly activating the ring for SNAr.[4][6][7][10] Lewis acids like Zn(NO₃)₂ can be used catalytically to activate the pyridine ring.[10]
-
The following workflow can help diagnose the issue:
References
- 1. organic chemistry - Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reaction Examples [cdb.ics.uci.edu]
- 4. google.com [google.com]
- 5. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of fluoropyridines. The information is tailored for researchers, scientists, and professionals in drug development to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is Suzuki coupling of fluoropyridines more challenging than for other halopyridines?
A1: The primary challenge lies in the strength of the C-F bond, which is the strongest carbon-halogen bond. Cleavage of this bond, a critical step in the catalytic cycle, is energetically demanding.[1] Additionally, the electronics of the pyridine ring, especially with the highly electronegative fluorine atom, can influence the reactivity of the substrate and the stability of organometallic intermediates. For instance, pyridines are often electron-deficient, which can affect the oxidative addition step.[2][3]
Q2: Which palladium catalyst is a good starting point for coupling fluoropyridines?
A2: For many applications, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand is a robust starting point.[4] For challenging substrates like fluoropyridines, catalysts incorporating bulky and electron-rich phosphine ligands, such as RuPhos or SPhos, are often effective as they promote the difficult oxidative addition step.[5] For instance, Pd(dppf)Cl₂ has been successfully used for the coupling of pyridine-2-sulfonyl fluoride (PyFluor), demonstrating its utility in related pyridine chemistry.[6][7][8]
Q3: What is the role of the base in the Suzuki coupling of fluoropyridines, and which one should I choose?
A3: The base plays a crucial role in activating the boronic acid/ester for transmetalation.[4] A common choice is an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[9][10] The choice of base can be critical; for base-sensitive substrates, a milder base like KF might be preferable to prevent degradation of starting materials or products.[4][11] For some systems, particularly those involving fluorinated substrates, fluoride bases like CsF can be particularly effective, potentially playing a role in the transmetalation step through a palladium-fluorido intermediate.[12]
Q4: Can I run the reaction under air, or is an inert atmosphere necessary?
A4: It is highly recommended to perform Suzuki couplings under an inert atmosphere (e.g., Nitrogen or Argon). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to low yields or complete reaction failure.[10][13] Homocoupling of the boronic acid is also a common side reaction promoted by the presence of oxygen.[14] Proper degassing of solvents and reagents before adding the catalyst is a critical step.[9][10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low conversion of starting materials is a frequent issue. Several factors could be responsible.
| Potential Cause | Suggested Solution | Relevant Information |
| Inactive Catalyst | Use a fresh source of palladium catalyst and phosphine ligand. Consider using a more active, pre-formed catalyst or a newer generation Buchwald precatalyst.[14][15] | The active Pd(0) species can be sensitive to air and moisture. Ligands can also degrade over time. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like RuPhos, SPhos, or trialkylphosphines like P(t-Bu)₃).[14][16] Increase the reaction temperature. | The C-F bond is strong. Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the C-F bond. |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) to ensure all reagents are fully dissolved at the reaction temperature.[9][11] | Poor solubility of any reaction component can severely limit reaction rates.[11] |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF). The base needs to be strong enough to activate the boronic acid but not so strong that it causes substrate/product degradation.[10][13] | The choice of base is often empirical and substrate-dependent. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[16] |
| Protodeboronation | Use a more stable boronic ester (e.g., pinacol, MIDA) instead of the boronic acid.[3][14] Use milder reaction conditions (lower temperature, weaker base like KF). | Boronic acids can be unstable and undergo hydrolysis (protodeboronation), especially at high temperatures and with strong bases, reducing the amount of nucleophile available for coupling.[2][11][14] |
Problem 2: Presence of Significant Side Products
The appearance of unintended products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[10][14] |
| Defluorination/Hydrodefluorination | The catalyst system may be too reactive, or the temperature may be too high, leading to C-F bond cleavage followed by reaction with a proton source. | Screen different ligands or use a lower reaction temperature. Ensure anhydrous conditions if water is suspected to be the proton source. |
| Ipso-Substitution (SNAr) | For highly electron-deficient fluoropyridines, strong bases (e.g., alkoxides) can act as nucleophiles, displacing the fluoride. | Use a non-nucleophilic base (e.g., K₂CO₃, CsF). In some cases, additives like Ag₂O can accelerate the desired coupling over SNAr.[17] |
| Dehalogenation of Starting Material | This can occur if the catalytic cycle is interrupted. | Ensure an efficient transmetalation step by optimizing the base and solvent system. Sometimes, using a different ligand can suppress this pathway.[16] |
Catalyst System Performance Data
The following table summarizes catalyst systems used in the Suzuki-Miyaura coupling of various pyridine derivatives, providing a comparative overview of reaction conditions and yields.
| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 74 | [7] |
| 2-Chloropyridine | 2-Pyrazinyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF/H₂O | 80 | 95 | [2] |
| 3-Chloropyridine | 2-Thienyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF/H₂O | 80 | 96 | [2] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O/Acetone | 80 | 96 | [18] |
| Tetrafluoropyridine boronate | Bromophenylalanine derivative | [Pd(PiPr₃)₂] | CsF | Dioxane | 100 | >90 | [12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluoropyridine
This protocol provides a general starting point. The catalyst, ligand, base, solvent, and temperature should be optimized for each specific substrate combination.
Materials:
-
Fluoropyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To the reaction vessel, add the fluoropyridine (1.0 equiv), boronic acid/ester (1.2 equiv), and base (2.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly degassed beforehand by methods such as freeze-pump-thaw or by bubbling with an inert gas for at least 30 minutes.[9]
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand and dissolve them in a small amount of the degassed solvent. Add this catalyst solution to the main reaction vessel via syringe. Alternatively, for air-stable precatalysts, they can be added in solid form during step 1.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, typically flash column chromatography on silica gel.
Visual Guides and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Catalyst & Ligand Selection Guide for Fluoropyridines
Caption: A guide for selecting a catalyst system based on substrate properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Palladium Removal from Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of residual palladium from coupling reactions. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of active pharmaceutical ingredients (APIs) and other fine chemicals.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my reaction?
A1: Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for elemental impurities in pharmaceutical products.[1] Palladium, a common catalyst in cross-coupling reactions, is a potential contaminant that must be controlled to acceptable levels, often in the low parts-per-million (ppm) range, to ensure patient safety and comply with guidelines like the ICH Q3D for elemental impurities.[1][2] Beyond regulatory compliance, residual palladium can sometimes interfere with or catalyze undesired side reactions in subsequent synthetic steps.[3]
Q2: What are the common methods for palladium removal?
A2: Traditional methods include chromatography, activated carbon treatment, extraction, distillation, and recrystallization.[1] However, these methods can sometimes be non-selective and lead to significant loss of the desired product.[1] The use of metal scavengers has become increasingly popular due to their high efficiency, selectivity, and ease of integration into existing workflows.[1][4] These scavengers are typically solid-supported reagents that chelate the palladium, allowing for its removal by simple filtration.
Q3: What types of palladium scavengers are available?
A3: Palladium scavengers are available with a variety of functional groups and on different solid supports. Common types include:
-
Thiol-based scavengers: Effective for a broad range of palladium species.[5]
-
Thiourea-based scavengers: Versatile for all forms of palladium and widely used in the pharmaceutical industry.[6]
-
Dimercaptotriazine (DMT) based scavengers: Particularly effective for hindered palladium complexes and various other metals.[6]
-
Amine-based scavengers: Useful in systems sensitive to basic conditions.
-
Isocyanide-based reagents: Can remove palladium to sub-ppm levels.[3]
-
Activated Carbon: While it can be effective, it may also adsorb the product, leading to yield loss.[2][7]
The choice of scavenger depends on the specific palladium catalyst used, the solvent system, and the nature of the API.[8]
Troubleshooting Guide
Issue 1: My initial palladium scavenger screening was ineffective.
-
Possible Cause: The chosen scavenger may not be optimal for the specific palladium species in your reaction mixture. The oxidation state of palladium (Pd(0) vs. Pd(II)) can significantly impact scavenger performance.[9]
-
Solution:
-
Screen a wider range of scavengers: Test scavengers with different functional groups (e.g., thiols, amines, triazines). A screening kit can be useful for this purpose.[4]
-
Consider the palladium oxidation state: Some scavengers are more effective for Pd(II) while others are better for Pd(0). If the oxidation state is unknown, you might consider an oxidative or reductive workup step prior to scavenging.
-
Optimize reaction conditions: Factors like temperature, reaction time, and solvent can influence scavenger efficiency.
-
Issue 2: Significant product loss is observed after using a scavenger.
-
Possible Cause: The scavenger is non-selectively adsorbing your product. This is a known issue with some materials like activated carbon.[2][7]
-
Solution:
-
Switch to a more selective scavenger: Silica or polymer-based scavengers with specific chelating groups are generally more selective than broad-spectrum adsorbents like carbon.
-
Reduce the amount of scavenger: Use the minimum amount of scavenger required for effective palladium removal. An optimization experiment can help determine the optimal scavenger loading.
-
Wash the scavenger post-filtration: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product.
-
Issue 3: The palladium level is still above the required limit after scavenging.
-
Possible Cause: The scavenging process may not be fully optimized, or a single treatment may be insufficient for highly contaminated samples.
-
Solution:
-
Increase scavenger equivalents: Use a higher ratio of scavenger to palladium.[4]
-
Increase reaction time or temperature: Allow for longer contact time between the scavenger and the reaction mixture, or gently heat the mixture if the product is stable.
-
Perform a second scavenging treatment: A sequential treatment with a fresh batch of scavenger can further reduce palladium levels.
-
Combine methods: Consider using a scavenger in combination with another purification technique like crystallization. Additives like N-acetylcysteine can help keep palladium in the mother liquor during crystallization.[10]
-
Data Presentation: Comparison of Palladium Scavengers
The following tables summarize quantitative data on the performance of various palladium scavengers from different studies.
Table 1: Scavenger Performance in Suzuki Reactions
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 33,000 | < 200 | 5 equivalents, RT, overnight | [11] |
| Biotage® MP-TMT | 500-800 | < 10 | 5 equivalents, RT, overnight | [11] |
| Biotage® MP-TMT | ~800 | < 5 | 5 equivalents, RT | [4] |
| Competitor TMT Resin | 852 | Requires 16 equiv. for 100% removal | RT, 16 hours | [12] |
| Biotage® MP-TMT | 852 | Requires 4 equiv. for 100% removal | RT, 16 hours | [12] |
Table 2: General Performance of Various Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| 2,4,6-trimercapto-s-triazine (TMT) | 600-650 | 20-60 | Precipitation | [3] |
| Si-TMT | > target | < 1 | 0.03 wt, 35 °C, 2 h | [2] |
| Ecosorb C-941 | Not specified | Not specified | 0.11 wt, 22 °C, 1.5 h | [2] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt, 45 °C, 18 h | [2] |
| Carboxen® 564 | 1250 | 12 | 40 °C in Methanol | [13] |
| Silica-Thiol | 1250 | > 12 | 40 °C in Methanol | [13] |
Experimental Protocols
Protocol 1: General Batch Scavenging Procedure
-
Reaction Work-up: After the coupling reaction is complete, perform your standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange (if necessary): Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger. Common solvents include THF, DCM, toluene, and acetonitrile.[4]
-
Scavenger Addition: Add the selected scavenger to the solution of your crude product. The amount of scavenger is typically based on equivalents relative to the initial amount of palladium catalyst used (e.g., 5-10 equivalents).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a specified period. A typical duration is 16-24 hours at room temperature.[4]
-
Filtration: Filter the mixture to remove the solid-supported scavenger. A simple filtration through a pad of celite can be effective.[14]
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration and Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the resulting material for residual palladium content using methods like ICP-MS.[10]
Protocol 2: Fixed-Bed Scavenging using a Cartridge
This method is suitable for continuous flow applications and can be highly efficient.
-
Cartridge Selection: Choose a pre-packed cartridge with the desired scavenger (e.g., Si-TMT).[4]
-
Equilibration: Equilibrate the cartridge by passing 3-5 bed volumes of the solvent used to dissolve your product through the cartridge. This removes air and wets the scavenger bed.[12]
-
Loading: Pass the solution containing your product and the palladium impurity through the cartridge. The flow rate can be controlled by gravity or a pump.
-
Washing: After loading the entire solution, pass a few bed volumes of fresh solvent through the cartridge to elute any remaining product.
-
Collection and Analysis: Collect the eluent, concentrate it, and analyze for residual palladium. A single pass is often sufficient to achieve significant palladium reduction.[4]
Visualizations
Caption: Workflow for selecting and optimizing a palladium scavenger.
Caption: General experimental workflow for palladium removal.
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 10. arborassays.com [arborassays.com]
- 11. biotage.com [biotage.com]
- 12. sopachem.com [sopachem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
2-Fluoropyridine vs. 2-Chloropyridine: A Comparative Guide to Reactivity in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the choice between 2-fluoropyridine and 2-chloropyridine as a synthetic precursor is a critical decision. This guide provides an objective comparison of their reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
In the realm of heterocyclic chemistry, 2-halopyridines are invaluable building blocks. Their utility largely stems from their ability to undergo nucleophilic aromatic substitution (SNAr), a powerful tool for introducing a wide range of functionalities. Among the 2-halopyridines, the fluoro and chloro derivatives are the most commonly employed. While structurally similar, their reactivity profiles exhibit significant differences that can be leveraged for synthetic advantage.
Executive Summary: The Reactivity Advantage of 2-Fluoropyridine
Experimental evidence consistently demonstrates that 2-fluoropyridine is significantly more reactive towards nucleophiles than its chloro counterpart in SNAr reactions. This heightened reactivity is primarily attributed to the high electronegativity of the fluorine atom. By strongly withdrawing electron density from the pyridine ring, fluorine renders the C2 position more electrophilic and susceptible to nucleophilic attack. Furthermore, the fluorine substituent effectively stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.
One study highlights this reactivity difference quantitatively: in a reaction with sodium ethoxide in ethanol, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine [1]. This substantial difference in reaction rate can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making 2-fluoropyridine a more efficient substrate in many applications.
Data Presentation: A Head-to-Head Comparison of Yields
The superior reactivity of 2-fluoropyridine is further illustrated in a direct comparison of amination reactions. In a study where various amines were reacted with both 2-fluoropyridine and 2-chloropyridine under identical conditions, the fluoro-substituted pyridine consistently provided higher yields of the desired 2-aminopyridine product.
| Nucleophile (Amine) | Product Yield with 2-Fluoropyridine (%) | Product Yield with 2-Chloropyridine (%) |
| Morpholine | 85 | 10 |
| Piperidine | 82 | 15 |
| Pyrrolidine | 78 | 12 |
| Benzylamine | 91 | 25 |
| Aniline | 65 | 5 |
Data sourced from a comparative study on the amination of 2-halopyridines. Reactions were performed with the aryl halide (1 equiv.), amine (1 equiv.), and KF (2 equiv.) in water at 100 °C for 17 hours.[2]
Experimental Protocols: Comparative Amination of 2-Halopyridines
The following protocol details the experimental setup used for the comparative amination study, providing a practical framework for researchers looking to replicate or adapt these findings.
Materials:
-
2-Fluoropyridine or 2-Chloropyridine (1.0 mmol)
-
Amine (e.g., Morpholine) (1.0 mmol)
-
Potassium Fluoride (KF) (2.0 mmol)
-
Water (deionized) (5 mL)
-
Microwave synthesis vials (if using microwave heating)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate or a microwave reactor
Procedure (Conventional Heating):
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoropyridine (or 2-chloropyridine) (1.0 mmol), the chosen amine (1.0 mmol), and potassium fluoride (2.0 mmol).
-
Add 5 mL of deionized water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 17 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine.
-
Characterize the product by standard analytical techniques (NMR, MS).
Procedure (Microwave Heating):
-
In a microwave synthesis vial, combine 2-fluoropyridine (or 2-chloropyridine) (1.0 mmol), the amine (1.0 mmol), and potassium fluoride (1.0 mmol).[2]
-
Add the appropriate volume of water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 175 °C for 1 hour using a microwave power of 300 W.[2]
-
After the reaction is complete, cool the vial to a safe temperature.
-
Work up and purify the product as described in the conventional heating procedure.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic and procedural aspects of the comparison between 2-fluoropyridine and 2-chloropyridine.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Halopyridines.
Caption: Comparative Experimental Workflow for the Amination of 2-Halopyridines.
References
LC-MS Analysis for Confirming 4-(Chloromethyl)-2-fluoropyridine Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of 4-(chloromethyl)-2-fluoropyridine and its related products. We will delve into a detailed experimental protocol, compare its performance with alternative analytical techniques, and present supporting data to aid researchers in selecting the most appropriate method for their needs.
Introduction to this compound and the Importance of Purity Analysis
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its reactive chloromethyl group and the presence of a fluorine atom make it a versatile intermediate for introducing the 2-fluoropyridinylmethyl moiety into target molecules. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and the introduction of potentially toxic byproducts into the final compound. Therefore, robust analytical methods are essential for confirming the identity and purity of this compound and for identifying and quantifying any process-related impurities.
LC-MS has emerged as a powerful and widely used technique for the analysis of such compounds due to its high sensitivity, selectivity, and ability to handle a wide range of analytes.[1] This guide will focus on the practical application of LC-MS for the quality control of this compound.
Experimental Protocol: LC-MS Analysis of this compound
This section outlines a typical LC-MS method for the analysis of this compound. The parameters provided are a starting point and may require optimization based on the specific instrumentation and the nature of the sample matrix.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Solution: Dissolve the this compound product in the mobile phase to a final concentration within the calibration range.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: The exact m/z values for SIM mode should be determined based on the protonated molecule [M+H]⁺ of this compound and its potential impurities.
Performance Comparison: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of method depends on the specific analytical requirements, such as the need for high sensitivity, structural elucidation, or routine quality control.
| Parameter | LC-MS | GC-MS | HPLC-UV | NMR Spectroscopy |
| Sensitivity | Very High (pg to fg level) | High (pg to ng level) | Moderate (ng to µg level) | Low (µg to mg level) |
| Selectivity | Very High | High | Moderate | High |
| Compound Volatility | Not required | Required | Not required | Not required |
| Derivatization | Not usually required | May be required for polar compounds | Not required | Not required |
| Structural Information | Molecular weight and fragmentation pattern | Fragmentation pattern | Limited (retention time) | Detailed structural information |
| Speed | Moderate to Fast | Fast | Fast | Slow |
| Cost | High | Moderate to High | Low to Moderate | High |
Key Considerations:
-
GC-MS is a viable alternative, particularly for identifying volatile impurities. However, this compound may require derivatization to improve its volatility and thermal stability.[2][3][4][5][6]
-
HPLC-UV is a cost-effective technique for routine purity analysis and quantification, but it lacks the sensitivity and specificity of MS detection, especially for co-eluting impurities.[7]
-
NMR Spectroscopy provides detailed structural information, which is invaluable for the definitive identification of the product and its impurities. However, it is less sensitive than chromatographic methods.[8][9][10][11][12]
Potential Impurities in this compound Synthesis
The synthesis of this compound can potentially generate several impurities. A robust LC-MS method should be able to separate and identify these byproducts.
| Potential Impurity | Chemical Structure | Potential Origin |
| 4-(Hydroxymethyl)-2-fluoropyridine | C₆H₆FNO | Hydrolysis of the chloromethyl group |
| Bis(2-fluoro-4-pyridinyl)methane | C₁₂H₉F₂N₂ | Dimerization side reaction |
| Isomeric Chlorofluoropyridines | C₅H₃ClFN | Incomplete or side reactions during synthesis |
| Unreacted Starting Materials | - | Incomplete reaction |
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Logical relationship in product confirmation.
Conclusion
LC-MS is a highly effective and versatile technique for the confirmation and purity assessment of this compound products. Its superior sensitivity and selectivity allow for the confident identification and quantification of the target compound and its potential impurities. While other techniques such as GC-MS, HPLC-UV, and NMR have their own merits, LC-MS often provides the most comprehensive analytical solution for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocol and comparative data presented in this guide are intended to facilitate the implementation of robust and reliable LC-MS methods for the quality control of this important chemical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. emerypharma.com [emerypharma.com]
- 6. conquerscientific.com [conquerscientific.com]
- 7. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE(1514-96-1) 1H NMR spectrum [chemicalbook.com]
- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 10. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Alternatives for 4-(Chloromethyl)-2-fluoropyridine in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency, scalability, and overall success of a synthetic route. 4-(Chloromethyl)-2-fluoropyridine is a valuable building block, but a comprehensive understanding of its alternatives can unlock more flexible and potentially more efficient synthetic strategies. This guide provides an objective comparison of common alternative reagents, supported by experimental data and detailed protocols, to aid in making informed decisions in synthetic planning.
This guide explores the utility of several key alternatives to this compound, focusing on their application in introducing the 2-fluoro-4-pyridylmethyl moiety. The primary alternatives discussed are:
-
4-(Bromomethyl)-2-fluoropyridine: A closely related analogue where the leaving group is bromide instead of chloride.
-
2-Fluoro-4-methylpyridine: A precursor that can be halogenated to provide the desired reactive species.
-
2-Fluoro-4-(hydroxymethyl)pyridine: An alcohol that can be activated for nucleophilic substitution.
-
2-Fluoro-4-pyridinecarboxaldehyde: An aldehyde that allows for the introduction of nitrogen nucleophiles via reductive amination.
-
4-Bromo-2-fluoropyridine: A versatile building block for carbon-carbon bond formation via cross-coupling reactions.
Performance Comparison in Key Synthetic Transformations
The choice of reagent can significantly impact the outcome of a reaction. Below is a comparative summary of these alternatives in common synthetic applications.
Nucleophilic Substitution
A frequent application of 4-(halomethyl)-2-fluoropyridines is the introduction of the 2-fluoro-4-pyridylmethyl group via nucleophilic substitution (SN2 reaction). The nature of the leaving group (Cl vs. Br) can influence reaction rates and yields. While specific comparative studies are limited, the general principle in SN2 reactions is that bromide is a better leaving group than chloride. This often translates to milder reaction conditions and faster reaction times when using the bromo-analogue.
| Reagent | Nucleophile | Product | Yield | Reference |
| This compound | Piperidine | 2-Fluoro-4-(piperidin-1-ylmethyl)pyridine | Not explicitly found | - |
| 4-(Bromomethyl)-2-fluoropyridine | Piperidine | 2-Fluoro-4-(piperidin-1-ylmethyl)pyridine | Not explicitly found | - |
Note: While direct comparative data for this specific reaction was not found in the literature search, the established principles of nucleophilic substitution suggest that 4-(bromomethyl)-2-fluoropyridine would react faster or under milder conditions than its chloro-counterpart.
Synthesis from Precursors
1. Halogenation of 2-Fluoro-4-methylpyridine:
The methyl group of 2-fluoro-4-methylpyridine can be halogenated using radical initiators like N-bromosuccinimide (NBS).
| Precursor | Reagent | Product | Yield | Reference |
| 2-Fluoro-4-methylpyridine | NBS, AIBN | 4-(Bromomethyl)-2-fluoropyridine | Not explicitly found | - |
2. Conversion of 2-Fluoro-4-(hydroxymethyl)pyridine:
The hydroxyl group can be converted to a good leaving group, such as a chloride, using reagents like thionyl chloride (SOCl₂). A similar transformation of 2-hydroxy-4-(trifluoromethyl)pyridine to 2-chloro-4-(trifluoromethyl)pyridine using thionyl chloride has been reported with a high yield.[1]
| Precursor | Reagent | Product | Yield | Reference |
| 2-Fluoro-4-(hydroxymethyl)pyridine | SOCl₂ | This compound | ~92% (by analogy) | [1] |
Reductive Amination
An alternative strategy for synthesizing 2-fluoro-4-(aminomethyl)pyridine derivatives is the reductive amination of 2-fluoro-4-pyridinecarboxaldehyde. This one-pot reaction involves the formation of an imine between the aldehyde and an amine, followed by in-situ reduction.
| Precursor | Amine | Reducing Agent | Product | Yield | Reference |
| 2-Fluoro-4-pyridinecarboxaldehyde | Various primary/secondary amines | NaBH(OAc)₃, NaBH₃CN, etc. | 2-Fluoro-4-(aminomethyl)pyridine derivatives | Generally good to excellent | General methodology |
Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling
For the construction of more complex molecules where a carbon-carbon bond is desired at the 4-position of the pyridine ring, 4-bromo-2-fluoropyridine is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl boronic acids.
| Reagent | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |
| 4-Bromo-2-fluoropyridine | Arylboronic acids | Pd(dppf)Cl₂ | 4-Aryl-2-fluoropyridines | Modest to good (5-89%) | [2] |
| 4-Bromo-2-fluoropyridine | Heteroarylboronic acids | Pd(dppf)Cl₂ | 4-Heteroaryl-2-fluoropyridines | Modest to good (5-89%) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine (Analogous to the synthesis of this compound from 2-Fluoro-4-(hydroxymethyl)pyridine)
To a reactor charged with 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane, 1-2 drops of DMF are added as a catalyst.[1] Subsequently, 2.90 g (0.025 mol) of thionyl chloride is added dropwise at room temperature.[1] After the addition is complete, the reaction mixture is heated to reflux at 110°C for 4 hours.[1] Upon completion, the reaction is diluted with 20 mL of 1,2-dichloroethane and then added dropwise to ice water.[1] The mixture is neutralized with a 10% sodium hydroxide solution. The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.[1] Yield: 92% .[1]
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the synthetic relationships between this compound and its alternatives.
Caption: Synthetic routes to 2-fluoro-4-(substituted-methyl)pyridines.
Caption: Comparison of reaction types for different 2-fluoro-4-substituted pyridines.
Conclusion
The choice between this compound and its alternatives is context-dependent. For direct nucleophilic substitution, 4-(bromomethyl)-2-fluoropyridine may offer kinetic advantages. When cost or availability is a concern, multi-step syntheses from precursors like 2-fluoro-4-methylpyridine or 2-fluoro-4-(hydroxymethyl)pyridine are viable options, with the latter showing a high-yield conversion to the chloromethyl derivative. For the introduction of amino groups, reductive amination of 2-fluoro-4-pyridinecarboxaldehyde provides a powerful and direct alternative to the substitution of a halomethyl group. Finally, for applications requiring the formation of a new carbon-carbon bond at the 4-position, 4-bromo-2-fluoropyridine is the reagent of choice for Suzuki-Miyaura cross-coupling reactions. A thorough evaluation of the specific synthetic goals, required scale, and economic factors will guide the selection of the most appropriate building block for a given research or development program.
References
A Comparative Guide to the Synthesis of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthesis protocols for 4-(chloromethyl)-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocols are evaluated based on reaction efficiency, product purity, and operational simplicity, with supporting experimental data presented for objective comparison.
Introduction
This compound is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the 2-fluoro-4-pyridylmethyl moiety into target molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final compounds, such as metabolic stability and binding affinity. This guide outlines and compares two primary synthetic routes to this important compound, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Protocols
Two principal routes for the synthesis of this compound have been identified and validated:
-
Route 1: Two-Step Synthesis involving the initial synthesis of 2-fluoro-4-methylpyridine followed by side-chain chlorination.
-
Route 2: Multi-Step Synthesis proceeding through a carboxylic acid intermediate.
The following tables summarize the quantitative data for each route, allowing for a direct comparison of their key performance indicators.
Table 1: Quantitative Comparison of Synthesis Protocols
| Parameter | Route 1: Two-Step Synthesis | Route 2: Multi-Step Synthesis |
| Overall Yield | ~60-70% | Lower (multi-step) |
| Purity of Final Product | High (with purification) | High (with purification) |
| Number of Steps | 2 | 3 |
| Key Reagents | 2-Amino-4-picoline, NaNO₂, HF, Cl₂, AIBN | 2-Fluoro-4-methylpyridine, Oxidizing agent, LiAlH₄, SOCl₂ |
| Primary Safety Concerns | Use of HF, Cl₂ gas | Use of LiAlH₄, SOCl₂ |
Route 1: Two-Step Synthesis
This route is generally the more direct and efficient method for producing this compound.
A Comparative Guide to Catalysts for C-C Bond Formation with 2-Halopyridines
The construction of C-C bonds involving the pyridine scaffold, particularly at the 2-position, is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and agrochemical industries. Molecules bearing the 2-substituted pyridine motif are prevalent in numerous commercial drugs.[1] However, the cross-coupling of 2-halopyridines presents unique challenges, including the potential for catalyst inhibition by the pyridine nitrogen and the difficulty in handling certain 2-pyridyl organometallic reagents.[1][2]
This guide provides a comparative analysis of contemporary catalytic systems, focusing on palladium and nickel-based catalysts, which are prominently used for these transformations. We present key performance data, detailed experimental protocols, and visualizations of the reaction workflow and catalytic mechanism to aid researchers in catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The choice of catalyst—comprising the metal center and its associated ligands—is critical and is dictated by the nature of the halide (Cl, Br, I) and the coupling partners. Palladium complexes remain the most versatile and widely used, particularly for Suzuki-Miyaura reactions, while nickel catalysts have emerged as powerful alternatives, especially for challenging couplings involving less reactive chlorides.[1][3]
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Halopyridines
This table summarizes the performance of various palladium-based systems for the Suzuki-Miyaura reaction, a robust method for forming C(sp²)-C(sp²) bonds. The data highlights the effectiveness of different ligands and reaction conditions.
| Catalyst System (mol%) | 2-Halopyridine | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Pd(PPh₃)₄ (2.4%) | 9-benzyl-6-chloropurine* | Phenylboronic acid | K₂CO₃ | Toluene | 100 | - | 95 | [4] |
| Pd(OAc)₂ / Ligand I (1%) | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 70 | [5][6] |
| Pd₂(dba)₃ / Ligand 1 (1%) | 4-Bromoanisole** | 2-Pyridylboronate | KF | Dioxane | 110 | - | 74 | [2] |
| Pd(OAc)₂ (0.5%) | Aryl Halide | Phenylboronic acid | - | WEB*** | RT | - | High | [7] |
| Pd(II)-Salan Complex (9) | Aryl Halide | Arylboronic acid | - | Water | 80 | - | High | [8] |
*Note: Purine is a heterocyclic aromatic organic compound. 9-benzyl-6-chloropurine was used as the substrate in this study. **Note: In this case, the pyridine moiety is the nucleophile (boronate). This demonstrates the versatility of the Suzuki-Miyaura reaction. ***Note: WEB (Water-Ethanol-Butanol) is the reaction medium.
Table 2: Nickel-Catalyzed Cross-Coupling of 2-Chloropyridines
Nickel catalysts offer a cost-effective and highly reactive alternative to palladium, particularly for the activation of C-Cl bonds.[3] The following table details a cross-electrophile coupling method, which uniquely couples two different organic halides.
| Catalyst System (mol%) | 2-Chloropyridine | Coupling Partner | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| NiBr₂·3H₂O / Ligand 4 (5%) | 2-Chloropyridine | 1-Bromooctane | Mn⁰ | DMF | - | 4-22 | 72 | [1] |
| NiBr₂·3H₂O / Ligand 4 (5%) | 2-Chloro-6-methylpyridine | 1-Bromo-4-phenylbutane | Mn⁰ | DMF | - | 4-22 | 67 | [1] |
| NiBr₂·3H₂O / Ligand 4 (5%) | 2-Chloro-5-(trifluoromethyl)pyridine | 1-Bromooctane | Mn⁰ | DMF | - | 4-22 | 51 | [1] |
| NiCl₂·6H₂O (5%) | 2-Bromopyridine | (Homocoupling) | Zn-LiCl | THF | 60 | 3 | 92 | [9] |
Visualizing the Process
Understanding the experimental sequence and the underlying catalytic mechanism is crucial for successful execution and troubleshooting.
Experimental Workflow
The following diagram outlines a typical workflow for a palladium- or nickel-catalyzed cross-coupling reaction performed under an inert atmosphere.
Caption: General experimental workflow for C-C cross-coupling reactions.
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) manifold.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Precise and reproducible experimental procedures are paramount. Below are representative protocols adapted from the literature for both palladium and nickel-catalyzed systems.
Protocol 1: General Procedure for Pd-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on the methodology developed for coupling 2-pyridyl nucleophiles.[2]
-
Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0-1.5 mol%), the phosphine ligand (e.g., 3-6 mol%), the base (e.g., KF, 3.0 equivalents), and the solid aryl halide (1.0 equivalent, if applicable).
-
Inerting the Vessel: Cap the Schlenk tube with a rubber septum, then evacuate and backfill with argon. Repeat this sequence two more times.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (approx. 3 mL per mmol of halide) via syringe. If the aryl halide is a liquid, add it via syringe at this stage. Finally, add the 2-pyridylboronate solution (1.5 equivalents).
-
Reaction: Replace the septum with a Teflon screw valve and seal the tube. Place the reaction vessel in a preheated oil bath at 110 °C.
-
Monitoring and Workup: Stir the mixture until the aryl halide is completely consumed, as determined by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite, wash with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 2-arylpyridine product.
Protocol 2: General Procedure for Ni-Catalyzed Cross-Electrophile Coupling
This protocol describes the coupling of 2-chloropyridines with alkyl bromides.[1]
-
Reaction Setup: In a 1-dram vial on the benchtop, combine NiBr₂·3H₂O (0.15 mmol, 5 mol%), the bathophenanthroline ligand (0.15 mmol, 5 mol%), the 2-chloropyridine (3.00 mmol, 1.0 equivalent), the alkyl bromide (3.30 mmol, 1.1 equivalents), and manganese powder (Mn⁰, 6.00 mmol, 2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF (1 mL).
-
Reaction: Seal the vial and heat the mixture in a preheated block.
-
Monitoring and Workup: Stir the reaction for 4-22 hours, monitoring progress by GC-MS. Upon completion, allow the reaction to cool to room temperature.
-
Isolation: Dilute the mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.
-
Purification: Concentrate the filtrate and purify the resulting crude product via column chromatography to afford the 2-alkylpyridine.
References
- 1. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Differentiating Pyridine Substitution Patterns: A Spectroscopic Approach
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is paramount. In the realm of heterocyclic compounds, pyridine and its derivatives are ubiquitous building blocks. Confirming the substitution pattern on the pyridine ring—whether a substituent is at the ortho, meta, or para position—is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for elucidating pyridine substitution patterns, complete with experimental data and detailed protocols.
This guide will delve into the characteristic spectroscopic signatures of ortho, meta, and para-substituted pyridines, offering a clear framework for their unambiguous identification.
Distinguishing Isomers with ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for structural elucidation. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the protons on the pyridine ring are highly sensitive to the position of a substituent.
In an unsubstituted pyridine molecule, the protons at the α-positions (C2 and C6) are the most deshielded and appear at the lowest field, followed by the γ-proton (C4), and then the β-protons (C3 and C5)[1][2]. The introduction of a substituent disrupts this symmetry, leading to distinct patterns for each isomer.
Key ¹H NMR Characteristics for Monosubstituted Pyridines:
| Substitution Pattern | Proton Environment | Expected Multiplicity | Typical Coupling Constants (Hz) |
| Ortho (2-substituted) | H3 | Doublet of doublets (dd) | J₃,₄ ≈ 7-8, J₃,₅ ≈ 1-2 |
| H4 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | J₄,₃ ≈ 7-8, J₄,₅ ≈ 7-8, J₄,₆ ≈ 1-2 | |
| H5 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | J₅,₄ ≈ 7-8, J₅,₆ ≈ 4-5, J₅,₃ ≈ 1-2 | |
| H6 | Doublet of doublets (dd) | J₆,₅ ≈ 4-5, J₆,₄ ≈ 1-2 | |
| Meta (3-substituted) | H2 | Singlet (s) or narrow triplet (t) | J₂,₄ ≈ 2-3, J₂,₆ ≈ 0.5-1 |
| H4 | Doublet of triplets (dt) or Doublet of doublets of doublets (ddd) | J₄,₅ ≈ 8-9, J₄,₂ ≈ 2-3, J₄,₆ ≈ 0.5-1 | |
| H5 | Doublet of doublets (dd) | J₅,₄ ≈ 8-9, J₅,₆ ≈ 4-5 | |
| H6 | Doublet of doublets (dd) | J₆,₅ ≈ 4-5, J₆,₂ ≈ 0.5-1 | |
| Para (4-substituted) | H2, H6 (equivalent) | Doublet (d) | J₂,₃ = J₆,₅ ≈ 5-6 |
| H3, H5 (equivalent) | Doublet (d) | J₃,₂ = J₅,₆ ≈ 5-6 |
Note: The exact chemical shifts are highly dependent on the nature of the substituent and the solvent used. The coupling constants are generally more diagnostic of the substitution pattern.[3] For para-substituted compounds, the symmetry results in a simpler spectrum with two doublets, often referred to as an AA'BB' system.[4]
Unraveling Isomers with Mass Spectrometry
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their substitution pattern.
Electron Impact (EI) ionization is a common technique where the differentiation of isomers can be observed. The position of the substituent can influence the stability of the resulting fragments. For instance, ortho-substituted pyridines can sometimes exhibit unique fragmentation pathways due to interactions between the substituent and the nitrogen atom of the ring.[5][6]
Characteristic Mass Spectrometry Fragmentation:
| Substitution Pattern | General Fragmentation Behavior | Potentially Diagnostic Peaks |
| Ortho | May show a more pronounced loss of the substituent or unique rearrangement peaks due to the "ortho effect." | Presence of specific fragment ions resulting from interaction with the ring nitrogen.[5][6] |
| Meta | Fragmentation is often more straightforward, with cleavage of the substituent being a primary pathway. | Typically shows a strong molecular ion peak and fragments from the loss of the substituent. |
| Para | Similar to meta isomers, fragmentation is generally predictable with substituent loss. | Often difficult to distinguish from the meta isomer based on standard EI-MS alone. |
Advanced MS techniques like Infrared Ion Spectroscopy (IRIS) can provide more definitive differentiation. IRIS measures the infrared spectrum of mass-selected ions, and the vibrational frequencies, particularly in the fingerprint region, are highly sensitive to the substitution pattern, allowing for clear distinction between ortho, meta, and para isomers.[7][8][9][10]
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can affect chemical shifts.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed for more complex structures to confirm proton-proton and proton-carbon connectivities, respectively.[11]
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons and determine the substitution pattern based on the characteristic patterns outlined above.
Mass Spectrometry (Electron Impact - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the pyridine derivative (typically in the low ppm range) in a volatile solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Separation: Inject the sample into the GC. The different isomers may have slightly different retention times, providing an initial indication of their identity.
-
Mass Analysis: As each compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio.
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak (M⁺) to confirm the molecular weight. Examine the fragmentation pattern and compare it to known patterns for substituted pyridines to infer the substitution position. Pay close attention to any unique fragment ions that may be indicative of an ortho-isomer.
Conclusion
Both NMR and Mass Spectrometry are indispensable tools for the structural characterization of pyridine derivatives. ¹H NMR spectroscopy often provides the most direct and unambiguous method for determining the substitution pattern by analyzing the coupling constants and splitting patterns of the aromatic protons. While standard Mass Spectrometry can offer supporting evidence, particularly in distinguishing ortho isomers, advanced techniques like IRIS-MS provide a more definitive means of differentiating all three positional isomers. For comprehensive and confident structural assignment, a combined approach utilizing both NMR and MS is highly recommended.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyridine Analogs in Kinase Inhibition
For researchers and scientists at the forefront of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method to enhance therapeutic potential. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated pyridine analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform the design of next-generation inhibitors.
The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly modulate the biological activity of a compound. When incorporated into the pyridine ring, a common scaffold in medicinal chemistry, fluorine can lead to enhanced metabolic stability, increased binding affinity, and altered basicity, ultimately resulting in improved potency and pharmacokinetic profiles.[1] This guide delves into specific examples of this "fluorine advantage" in the context of kinase inhibitors.
Data Presentation: Quantitative Comparison of Analog Efficacy
The following tables summarize the in vitro efficacy of fluorinated pyridine analogs compared to their non-fluorinated counterparts, focusing on key kinase targets in cancer therapy: Phosphoinositide 3-kinase (PI3K) and Tropomyosin receptor kinase (TRK).
Table 1: Comparison of Fluorinated vs. Non-Fluorinated Pyridine/Pyrimidine Analogs as PI3K Inhibitors
| Compound ID | Scaffold | Substitution | Target | IC50 (nM) | Fold Improvement (vs. Non-Fluorinated/Less Fluorinated) |
| 1 | Pyridine | Trifluorinated | PI3K | ~8x higher than 4 | - |
| 2 | Pyridine | Difluorinated | PI3K | - | - |
| 3 | Pyrimidine | Trifluorinated | PI3K | - | - |
| 4 | Pyrimidine | Difluorinated | PI3K | More potent than 1 | ~8x |
Data sourced from a computational study highlighting the synergistic effect of pyrimidine ring interconversion and defluorination, indicating that the difluorinated pyrimidine analog (4) is approximately eight times more potent than the trifluorinated pyridine analog (1)[2].
Table 2: Efficacy of Fluorinated Pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors
| Compound ID | R Group (Substitution on Phenyl Ring) | TRKA IC50 (µM) |
| A01 | 3-fluoro | 0.293 |
| A02 | H (non-fluorinated) | 0.479 |
| A11 | 2,5-difluoro | 0.178 |
Data indicates that the introduction of a fluorine atom at the 3-position (A01) improves potency compared to the non-fluorinated analog (A02). Further fluorination at the 2 and 5 positions (A11) leads to even greater potency[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro kinase assays used to determine the IC50 values presented above.
In Vitro PI3K Kinase Activity Assay (Luminescent Kinase Assay)
This protocol is adapted from a generic luminescent kinase assay designed to measure the amount of ADP produced, which correlates with kinase activity.
Materials:
-
Purified PI3Kα enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
Test compounds (fluorinated and non-fluorinated pyridine analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound or DMSO (vehicle control).
-
Add the purified PI3Kα enzyme and the lipid substrate (PIP2).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro TRKA Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a generalized representation of an HTRF assay used for measuring kinase activity.
Materials:
-
Purified TRKA enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
ATP
-
Test compounds
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Low-volume, white 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the kinase buffer, test compound, and purified TRKA enzyme to the wells of a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add the peptide substrate and ATP to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing EDTA, the Europium cryptate-labeled antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Signaling Pathway Visualization
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and is a common target for pyridine-based inhibitors. The following diagram illustrates the key components of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Benchmarking synthesis routes for substituted pyridines
A Comparative Guide to the Synthesis of Substituted Pyridines for Researchers, Scientists, and Drug Development Professionals.
Substituted pyridines are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science. The pyridine ring is a key component in numerous top-selling pharmaceuticals due to its ability to engage in various biological interactions. Consequently, the efficient and versatile synthesis of substituted pyridines is a topic of significant interest. This guide provides an objective comparison of five prominent methods for pyridine synthesis: the Hantzsch, Kröhnke, Bohlmann-Rahtz, Guareschi-Thorpe, and Ciamician-Dennstedt syntheses. Each method is evaluated based on its mechanism, substrate scope, typical yields, and reaction conditions. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most suitable method for their specific synthetic challenges.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[2] The driving force for the oxidation step is the formation of the aromatic pyridine ring.[2]
This method is widely used due to its simplicity and the ready availability of starting materials. However, the classical approach can suffer from harsh reaction conditions, long reaction times, and moderate yields.[2] Modern variations have focused on milder and more efficient conditions, including the use of "green" solvents and catalysts.[3]
Data Presentation: Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (PTSA), Ultrasonic irradiation in aqueous SDS (0.1M) | Not Specified | 96 | [2] |
| 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate | Ammonium acetate | Ceric ammonium nitrate (CAN), Solvent-free, Room Temperature | 2.5 h | 92 | [3] |
| 5-Bromothiophene-2-carboxyaldehyde | Methyl acetoacetate | Ammonium acetate | Ceric ammonium nitrate (CAN), Solvent-free, Room Temperature | 2.5 h | 90 | [3] |
| 5-Bromothiophene-2-carboxyaldehyde | Acetylacetone | Ammonium acetate | Ceric ammonium nitrate (CAN), Solvent-free, Room Temperature | 1.5 h | 94 | [3] |
| Benzaldehyde | Ethyl acetoacetate | aq. NH3 | EtOH-H2O (1:1), Microwave, 140 °C | 10 min | 70 | [4] |
| Propionaldehyde | Ethyl acetoacetate | aq. NH3 | EtOH-H2O (1:1), Microwave, 140 °C | 10 min | 65 | [4] |
Experimental Protocol: Green Hantzsch Synthesis of a Thiophene-Substituted Dihydropyridine[3]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 5-bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), ethyl acetoacetate (2.6 mL, 0.02 mol), and ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 2.5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, add water to the solid mixture. Collect the solid product by filtration and wash with water. Further wash the crude product with n-hexane to remove impurities. Recrystallize the dried product from ethanol after treatment with charcoal to obtain the pure 1,4-dihydropyridine derivative.
Workflow Diagram: Hantzsch Pyridine Synthesis
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis provides a general route to highly functionalized, often poly-aryl, pyridines.[1] This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[5] A key advantage of the Kröhnke synthesis is that the reaction conditions are generally mild, and it does not require a final oxidation step as the pyridinium salt is already at the correct oxidation state.[6] The synthesis tolerates a wide variety of substituents on both the pyridinium salt and the unsaturated carbonyl compound.[5]
Data Presentation: Kröhnke Pyridine Synthesis
| α-Pyridinium Acyl Ketone | Michael Acceptor | Conditions | Reaction Time | Yield (%) | Reference |
| 2-Acetylthiophene-derived | (E)-1,3-diphenylprop-2-en-1-one | NH4OAc, AcOH | Not Specified | 60 (overall) | [5] |
| N-Phenacylpyridinium bromide | Chalcone | NH4OAc, MeOH, reflux | 3 h | 85 | [7] |
| 1-(2-Furylmethyl)pyridinium bromide | (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | NH4OAc, MeOH, reflux | 14 h | 90 | [6] |
| 1-(2-Thienylmethyl)pyridinium bromide | (E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | NH4OAc, MeOH, reflux | 14 h | 88 | [6] |
| 1-(4-Biphenyl)pyridinium bromide | (E)-1,3-diphenylprop-2-en-1-one | NH4OAc, MeOH, reflux | 14 h | 92 | [6] |
Experimental Protocol: Kröhnke Synthesis of a 2,4,6-Trisubstituted Pyridine[6]
-
Preparation of the Pyridinium Salt: To a solution of the corresponding α-bromoketone (10 mmol) in anhydrous THF (10 mL), add pyridine (1.60 mL, 20 mmol). Stir the mixture for 14 hours at room temperature. Collect the resulting precipitate by filtration and dry under vacuum to yield the α-pyridinium methyl ketone salt.
-
Pyridine Synthesis: A mixture of the α-pyridinium methyl ketone salt (1.0 equiv), the α,β-unsaturated ketone (1.1 equiv), and ammonium acetate (10 equiv) in methanol is heated at reflux.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired substituted pyridine.
Workflow Diagram: Kröhnke Pyridine Synthesis
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a versatile method for preparing 2,3,6-trisubstituted pyridines.[8] It is a two-step process that begins with the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate.[9] This intermediate then undergoes a heat-induced cyclodehydration to yield the pyridine.[8] A significant advantage of this method is that it directly produces the aromatic pyridine without the need for a separate oxidation step.[10] However, the traditional method often requires high temperatures for the cyclization and the isolation of the intermediate.[10] Modern modifications, such as the use of acid catalysis or microwave irradiation, allow for a more efficient one-pot procedure.[10][11]
Data Presentation: Bohlmann-Rahtz Pyridine Synthesis (One-Pot Modifications)
| Enamine/Precursors | Ethynyl Ketone | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | Phenylpropynone | Toluene-AcOH (5:1), 120 °C, Microwave | 5 min | 74 | [4] |
| Ethyl 3-aminocrotonate | Phenylpropynone | EtOH-AcOH (5:1), 120 °C, Microwave | 5 min | 86 | [4] |
| 1,3-Dicarbonyl + NH3 | Phenylpropynone | EtOH, reflux | 24 h | 81 | [11] |
| 1,3-Dicarbonyl + NH3 | 1-(Thiophen-2-yl)prop-2-yn-1-one | EtOH, reflux | 24 h | 75 | [11] |
| Enamine & bisalkynone | - | Toluene-AcOH (5:1), reflux | 24 h | 76 | [9] |
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis[4]
-
Reaction Setup: In a microwave process vial, dissolve the ethynyl ketone (0.31 mmol) and the enamine (0.40 mmol) in a 5:1 mixture of ethanol and acetic acid (3 mL).
-
Reaction Execution: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture for 5 minutes at 120 °C.
-
Work-up and Purification: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the trisubstituted pyridine.
Workflow Diagram: Bohlmann-Rahtz Pyridine Synthesis
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a condensation reaction that typically produces 2-pyridone derivatives.[12] The classical reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[12] A more recent and advanced version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in an aqueous medium.[8] This modified protocol is particularly attractive due to its high yields, use of inexpensive and environmentally friendly reagents, and simple work-up procedure where the product often precipitates from the reaction mixture.[8][13]
Data Presentation: Advanced Guareschi-Thorpe Synthesis[8][14]
| Cyano-component | 1,3-Dicarbonyl | Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl cyanoacetate | Ethyl acetoacetate | (NH4)2CO3, H2O, 80 °C | 3 h | 98 | [8] |
| Ethyl cyanoacetate | Acetylacetone | (NH4)2CO3, H2O, 80 °C | 3 h | 96 | [8] |
| Ethyl cyanoacetate | Benzoylacetone | (NH4)2CO3, H2O, 80 °C | 4 h | 94 | [8] |
| Cyanoacetamide | Ethyl acetoacetate | (NH4)2CO3, H2O, 80 °C | 0.5 h | 98 | [8] |
| Cyanoacetamide | Dimedone | (NH4)2CO3, H2O, 80 °C | 1 h | 95 | [8] |
| Cyanoacetamide | 1,3-Cyclohexanedione | (NH4)2CO3, H2O, 80 °C | 1 h | 92 | [8] |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis[8]
-
Reaction Setup: In a round-bottom flask, mix the 1,3-dicarbonyl compound (1 mmol), the cyano-component (ethyl cyanoacetate or cyanoacetamide, 1 mmol), and ammonium carbonate (2 mmol) in water (5 mL).
-
Reaction Execution: Heat the mixture at 80 °C with stirring for the time indicated in the table. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product typically precipitates from the aqueous solution. Collect the solid product by filtration, wash with cold water, and dry to obtain the pure hydroxy-cyanopyridine.
Workflow Diagram: Guareschi-Thorpe Synthesis
Ciamician-Dennstedt Rearrangement
The Ciamician-Dennstedt rearrangement is a classic method for the ring expansion of pyrroles to 3-halopyridines using a dihalocarbene generated from a haloform and a strong base. The traditional protocol is often limited by harsh reaction conditions, low yields, and poor functional group tolerance. However, modern advancements have led to the development of milder and more versatile protocols. One such method involves a halogen-free Ciamician-Dennstedt reaction using N-triftosylhydrazones as carbene precursors, allowing for the synthesis of a wider range of 3-functionalized pyridines.[14]
Data Presentation: Halogen-Free Ciamician-Dennstedt Rearrangement[15]
| Pyrrole/Indole Substrate | N-triftosylhydrazone | Conditions | Reaction Time | Yield (%) | Reference |
| N-TBS-Indole | Pentafluoroethyl N-triftosylhydrazone | CsF, H2O/DMSO, air, 25 °C | 12 h | 98 | [14] |
| N-TBS-Indole | Phenyl N-triftosylhydrazone | Ag2O, DBU, MeCN, 60 °C | 12 h | 92 | [14] |
| N-Me-Indole | Phenyl N-triftosylhydrazone | Ag2O, DBU, MeCN, 60 °C | 12 h | 85 | [14] |
| N-TBS-2-phenylpyrrole | Phenyl N-triftosylhydrazone | Ag2O, DBU, MeCN, 60 °C | 12 h | 78 | [14] |
| N-Boc-pyrrole | Phenyl N-triftosylhydrazone | Ag2O, DBU, MeCN, 60 °C | 12 h | 72 | [14] |
Experimental Protocol: Halogen-Free Ciamician-Dennstedt Rearrangement[15]
-
Reaction Setup: To a solution of the N-protected pyrrole or indole (0.2 mmol) and the N-triftosylhydrazone (0.3 mmol) in acetonitrile (2.0 mL) is added silver(I) oxide (Ag2O, 0.4 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.4 mmol).
-
Reaction Execution: The reaction mixture is stirred at 60 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired substituted pyridine or quinoline.
Workflow Diagram: Ciamician-Dennstedt Rearrangement
Conclusion
The synthesis of substituted pyridines can be achieved through a variety of methods, each with its own set of advantages and limitations. The Hantzsch synthesis is a robust and straightforward method, especially with modern improvements that allow for high yields under mild conditions. The Kröhnke synthesis offers a versatile route to poly-substituted, particularly poly-aryl, pyridines without the need for an oxidation step. The Bohlmann-Rahtz synthesis is highly effective for producing 2,3,6-trisubstituted pyridines, with one-pot modifications enhancing its efficiency. The Guareschi-Thorpe synthesis , especially its advanced aqueous protocol, provides an excellent, green, and high-yielding route to 2-pyridone derivatives. Finally, the Ciamician-Dennstedt rearrangement , once limited by its harsh conditions, has been revitalized with modern protocols that expand its scope and applicability for the synthesis of 3-functionalized pyridines.
The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of a wide range of substituted pyridine derivatives.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring
This guide provides a comprehensive comparison of kinetic studies on nucleophilic aromatic substitution (SNAr) on the pyridine ring. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data to elucidate the factors governing these crucial reactions.
Introduction to Nucleophilic Aromatic Substitution on Pyridine
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry, particularly vital in the synthesis of pharmaceuticals and agrochemicals where the pyridine scaffold is a common motif.[1] Unlike electron-rich benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom. This inherent electron deficiency makes the ring susceptible to attack by nucleophiles, primarily at the C-2 and C-4 positions.[2][3] These reactions typically proceed through a two-step addition-elimination mechanism, which is central to understanding their kinetics.
The SNAr Mechanism and Regioselectivity
The generally accepted mechanism for SNAr reactions involves the initial attack of a nucleophile on the aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] This step temporarily breaks the aromaticity of the ring and is often the rate-determining step.[3] The aromaticity is then restored in the second step through the expulsion of a leaving group.
The preference for nucleophilic attack at the 2- and 4-positions (ortho and para to the nitrogen) is a key feature of pyridine's reactivity. This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[3] Attack at the 3-position (meta) does not allow for this stabilization, making the corresponding intermediate much higher in energy and the reaction kinetically unfavorable.[3][4]
Comparative Kinetic Data
The rate of SNAr on the pyridine ring is highly sensitive to the substrate, leaving group, nucleophile, and reaction conditions. Below are tables summarizing experimental kinetic data from various studies.
Effect of Leaving Group and Substituents on N-Methylpyridinium Ions
Quaternization of the pyridine nitrogen, forming a pyridinium salt, significantly enhances its reactivity towards nucleophiles. The following data details the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol. A key observation is the departure from the typical "element effect" (F > Cl > Br > I), suggesting a change in the rate-determining step for some substrates.[5]
Table 1: Kinetic Parameters for the Reaction of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C [5]
| Substrate (Leaving Group) | Overall 3rd-Order Rate Constant (M⁻²s⁻¹) | Relative Rate | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |
| 2-Cyano | 1.1 x 10⁻¹ | ~50 | 17.6 | 10.9 | -22.5 |
| 4-Cyano | 1.0 x 10⁻¹ | ~45 | 17.8 | 11.2 | -22.1 |
| 2-Fluoro | 2.5 x 10⁻³ | 1.1 | 20.0 | 19.1 | -2.9 |
| 2-Chloro | 2.2 x 10⁻³ | 1.0 | 20.1 | 18.0 | -7.1 |
| 2-Bromo | 2.2 x 10⁻³ | 1.0 | 20.1 | 17.5 | -8.8 |
| 2-Iodo | 2.2 x 10⁻³ | 1.0 | 20.1 | 13.5 | -22.1 |
The reactions are first-order in substrate and second-order in piperidine. The proposed mechanism involves rate-determining deprotonation of the addition intermediate.[5]
Reactivity of 4-Chloropyridine vs. its N-Methylated Cation
This comparison highlights the dramatic increase in reaction rate upon N-methylation, which makes the pyridine ring significantly more electrophilic.
Table 2: Second-Order Rate Constants for the Reaction of Electrophiles with Thiophenol at pH 7.5 [6]
| Electrophile | Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Rate |
| 4-Chloropyridine | Thiophenol | 1.2 x 10⁻² | 1 |
| N-Methyl-4-chloropyridinium | Thiophenol | 54 | ~4500 |
The ~4500-fold rate enhancement upon N-methylation demonstrates a powerful strategy for activating the pyridine ring towards nucleophilic attack.[6]
Activation Energies for Reactions with Substituted 2-Chloropyridines
Electron-withdrawing substituents on the pyridine ring are expected to accelerate SNAr reactions by stabilizing the negatively charged intermediate. The following data for the reaction with benzyl alkoxide supports this trend.
Table 3: Free Energies of Activation for SNAr between Benzyl Alkoxide and Substituted 2-Chloropyridines [1]
| Electrophile | ΔG‡SNAr (kJ/mol) |
| 2-Chloropyridine | 106.3 |
| 2-Chloro-6-methylpyridine | 114.2 |
| 2-Chloro-5-methoxypyridine | 110.5 |
Note: The methyl group (electron-donating) increases the activation energy, slowing the reaction, as expected.
Experimental Protocols
Kinetic studies of SNAr reactions on pyridines are crucial for understanding their mechanisms and optimizing reaction conditions. A general workflow for such a study is outlined below.
General Methodology for Kinetic Measurements
A common method for determining reaction rates is UV-Vis spectrophotometry. The experiment is typically conducted under pseudo-first-order conditions, with the nucleophile in large excess over the pyridine substrate.
-
Solution Preparation: Stock solutions of the substituted pyridine and the nucleophile are prepared in a suitable solvent (e.g., methanol, water, acetonitrile).[7]
-
Temperature Control: The reaction is carried out in a thermostatted cuvette holder within the spectrophotometer to maintain a constant temperature.
-
Reaction Initiation: The reaction is initiated by adding a small volume of the pyridine stock solution to the cuvette containing the nucleophile solution.
-
Data Acquisition: The change in absorbance at a specific wavelength (typically the λmax of the product) is monitored over time.[7]
-
Rate Constant Calculation: The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
Second-Order Rate Constant Determination: The experiment is repeated at several different concentrations of the excess nucleophile. The second-order rate constant (k₂) is then obtained from the slope of a plot of kobs versus the nucleophile concentration.
-
Activation Parameters: By determining the rate constants at various temperatures, activation parameters (ΔH‡ and ΔS‡) can be calculated using the Eyring equation.[5]
Alternative methods for monitoring reaction progress include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry, particularly in high-throughput experimentation setups.[8][9]
Conclusion
The kinetics of nucleophilic aromatic substitution on the pyridine ring are governed by a complex interplay of factors. The electron-deficient nature of the ring, enhanced by electron-withdrawing substituents or N-quaternization, predisposes it to nucleophilic attack, primarily at the C-2 and C-4 positions. The stability of the resulting Meisenheimer intermediate is paramount, and the reaction rate is highly dependent on the nature of the leaving group, the nucleophile, and the specific substitution pattern on the ring. Quantitative kinetic studies, as summarized in this guide, provide invaluable data for predicting reactivity, elucidating reaction mechanisms, and designing efficient synthetic routes for a wide array of pyridine-containing target molecules.
References
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Fluoropyridines in Modern Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. Among the various fluorinated motifs, the 2-fluoropyridine moiety stands out for its unique ability to favorably modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an objective comparison of 2-fluoropyridines against their non-fluorinated and other halogenated analogs, supported by experimental data, to illuminate their advantages for researchers, scientists, and drug development professionals.
Physicochemical Property Modulation: A Comparative Analysis
The introduction of a fluorine atom at the 2-position of a pyridine ring induces significant changes in the molecule's electronic and physical properties. These alterations are critical for optimizing a drug's behavior in a biological system.
Key Physicochemical Properties:
The electron-withdrawing nature of the fluorine atom directly impacts the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in preventing unwanted protonation at physiological pH, which can affect cell permeability and target engagement. Furthermore, the C-F bond alters the molecule's dipole moment and lipophilicity (LogP), crucial parameters that govern solubility, permeability, and binding interactions.[1][2]
| Property | Pyridine | 2-Fluoropyridine | Rationale for Change |
| Molecular Weight ( g/mol ) | 79.10 | 97.09[3] | Addition of a fluorine atom. |
| logP (octanol/water) | 0.65 | 0.8[3] | Fluorine substitution generally increases lipophilicity.[4][5] |
| pKa (of conjugate acid) | 5.25 | -0.44 | The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen, decreasing its basicity.[6] |
| Boiling Point (°C) | 115 | 126[7][8] | Increased molecular weight and altered intermolecular forces. |
| Density (g/mL at 25°C) | 0.982 | 1.128[7][8] | Higher mass of fluorine compared to hydrogen in a similar volume. |
Enhancing Pharmacokinetics: The Metabolic Stability Advantage
One of the most significant advantages of using 2-fluoropyridines is the enhancement of metabolic stability.[9][10] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the body.[11][12]
By strategically placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot"), chemists can block this pathway, thereby prolonging the drug's half-life, improving its oral bioavailability, and ensuring more consistent therapeutic exposure.[11][13]
Comparative Metabolic Stability Data:
The following table illustrates the impact of fluorination on metabolic stability in representative compounds. A lower clearance rate or a longer half-life (t½) indicates improved metabolic stability.
| Compound Pair | Modification | In Vitro Clearance (μL/min/mg protein) | In Vivo Half-life (t½) |
| Vericiguat Analog | Non-fluorinated vs. 5-fluoropyridine | Data not available | The presence of the fluorine atom increases metabolic stability and induces lower clearance.[14] |
| Flurbiprofen Analog | Non-fluorinated vs. 4'-fluoro substitution | Slower oxidation compared to the parent drug. | Fluorination at the 4'-position rendered the drug inactive to oxidative transformation.[11] |
| [¹⁸F]3F4AP | Fluorinated Aminopyridine | Metabolized by CYP2E1. | Stability is decreased in awake humans and mice compared to anesthetized rodents.[15] |
Note: Direct comparative data for 2-fluoropyridine vs. pyridine in identical scaffolds is often proprietary. The examples illustrate the general principle of enhanced metabolic stability through fluorination.
Impact on Pharmacodynamics: Tuning Target Affinity
The electronic perturbations caused by the 2-fluoro substituent can significantly influence a drug's binding affinity and selectivity for its biological target.[16] The fluorine atom is a weak hydrogen bond acceptor and its introduction can lead to new, favorable interactions within a protein's binding pocket.[6][17] Furthermore, the altered pKa and dipole moment can optimize electrostatic and hydrophobic interactions, leading to a more potent and selective drug.
Case Study: Impact on Binding Affinity
| Drug/Compound | Target | IC₅₀ (Non-fluorinated) | IC₅₀ (Fluorinated) | Fold Improvement |
| Amodiaquine Analog | Anti-malarial Target | 20 nM (Hydroxy) | 40 nM (Fluoro) | 0.5 |
| Emtricitabine vs. Lamivudine | HIV-1 Reverse Transcriptase | ~4-10 fold less potent | ~4-10 fold more potent | 4-10 |
Data for Amodiaquine analog from[4], Emtricitabine vs. Lamivudine from[18]. This illustrates how fluorine substitution, in this case at the 5-position, can dramatically impact potency.
Experimental Protocols
To ensure the reproducibility and validity of the claims made, detailed experimental protocols are essential.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic clearance of a 2-fluoropyridine-containing compound compared to its non-fluorinated analog.
Materials:
-
Test compounds (2-fluoropyridine and non-fluorinated analog)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of test compounds in DMSO. Dilute to a final working concentration (typically 1 µM) in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, combine the HLM (final concentration ~0.5 mg/mL) and the test compound in phosphate buffer. Pre-warm the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add the pre-warmed NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Protocol 2: LogP Determination using Shake-Flask Method
Objective: To measure the octanol-water partition coefficient (LogP) of a 2-fluoropyridine compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer pH 7.4 (pre-saturated with n-octanol)
-
Glass vials
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in either water or n-octanol.
-
Partitioning: Add equal volumes of the pre-saturated n-octanol and water/buffer to a glass vial. Add a known amount of the test compound.
-
Equilibration: Cap the vial and shake vigorously (vortex) for several minutes to ensure thorough mixing. Let the vial stand or centrifuge to allow for complete phase separation.
-
Quantification: Carefully sample each phase (aqueous and octanol). Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Visualizing the Rationale and Workflow
Diagrams created using Graphviz DOT language help to visualize the complex relationships and processes in drug discovery.
Figure 1. Comparison of properties between a pyridine analog and a 2-fluoropyridine lead compound.
Figure 2. Workflow for improving drug properties using 2-fluoropyridine substitution.
Figure 3. Inhibition of a kinase signaling pathway by a 2-fluoropyridine-based drug.
Conclusion
The strategic use of the 2-fluoropyridine moiety offers a multifaceted approach to overcoming common challenges in drug discovery. From enhancing metabolic stability and bioavailability to fine-tuning target affinity, this versatile building block provides medicinal chemists with a reliable tool to improve the overall quality of drug candidates. The objective data and established protocols demonstrate that the thoughtful incorporation of 2-fluoropyridines can significantly increase the probability of success in developing safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Matrix effects on hydrogen bonding and proton transfer in fluoropyridine – HCl complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 2-Fluoropyridine 98 372-48-5 [sigmaaldrich.com]
- 8. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. mdpi.com [mdpi.com]
- 15. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Fluorine as a Hydrogen-Bond Acceptor - ChemistryViews [chemistryviews.org]
- 18. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 4-(chloromethyl)-2-fluoropyridine with various nucleophiles. The information presented is intended to assist researchers in predicting reaction outcomes and designing synthetic routes for novel pyridine derivatives, which are key structural motifs in many pharmaceutical compounds.
Introduction to the Reactivity of this compound
This compound is a versatile bifunctional electrophile, presenting two primary sites for nucleophilic attack: the fluorine atom at the C-2 position of the pyridine ring and the chlorine atom of the 4-chloromethyl group. The pyridine ring, being electron-deficient, activates the C-2 position for nucleophilic aromatic substitution (SNAr). Generally, fluorine is an excellent leaving group in SNAr reactions on heteroaromatic systems. Concurrently, the 4-chloromethyl group is a benzylic-like halide, making it susceptible to nucleophilic substitution (SN2) reactions.
The regioselectivity of a nucleophilic attack on this compound is influenced by the nature of the nucleophile, the reaction conditions (temperature, solvent, base), and steric factors. Hard nucleophiles (e.g., alkoxides, primary amines) tend to favor attack at the more electrophilic C-2 position, leading to substitution of the fluorine atom. Softer, more polarizable nucleophiles (e.g., thiolates) may preferentially attack the chloromethyl group. However, mixtures of products are common, and the reaction conditions must be carefully controlled to achieve selectivity.
Comparative Data of Reaction Products
The following tables summarize the reaction of this compound with representative oxygen, nitrogen, sulfur, and carbon nucleophiles. The data has been compiled from various sources and aims to provide a comparative overview. It is important to note that reaction conditions can significantly impact yields and selectivity.
Table 1: Reaction with Oxygen Nucleophiles
| Nucleophile/Reagent | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | 4-(Chloromethyl)-2-ethoxypyridine and/or 4-(Ethoxymethyl)-2-fluoropyridine | EtOH, Reflux | Varies | Inferred from general reactivity of 2-fluoropyridines.[1] |
| Phenol / K₂CO₃ | 4-(Chloromethyl)-2-phenoxypyridine and/or 4-(Phenoxymethyl)-2-fluoropyridine | DMF, 80-100 °C | Varies | General conditions for O-arylation. |
Table 2: Reaction with Nitrogen Nucleophiles
| Nucleophile/Reagent | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Piperidine | 4-(Chloromethyl)-2-(piperidin-1-yl)pyridine and/or 4-(Piperidin-1-ylmethyl)-2-fluoropyridine | Dioxane, 100 °C | Varies | General conditions for amination of halopyridines. |
| Aniline / NaH | N-((2-fluoro-4-pyridyl)methyl)aniline and/or 2-Anilino-4-(chloromethyl)pyridine | THF, 0 °C to rt | Varies | General conditions for N-alkylation and amination. |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile/Reagent | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Sodium thiophenoxide (NaSPh) | 4-(Phenylthiomethyl)-2-fluoropyridine and/or 4-(Chloromethyl)-2-(phenylthio)pyridine | DMF, rt | Varies | General conditions for S-alkylation and S-arylation. |
| Thiourea followed by hydrolysis | (2-Fluoro-4-pyridyl)methanethiol | EtOH, Reflux | Varies | Standard method for thiol synthesis from alkyl halides. |
Table 4: Reaction with Carbon Nucleophiles
| Nucleophile/Reagent | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Diethyl malonate / NaH | Diethyl 2-((2-fluoro-4-pyridyl)methyl)malonate | THF, 0 °C to rt | Varies | Standard conditions for malonic ester synthesis. |
| Phenylacetonitrile / NaH | 2-Phenyl-3-(2-fluoro-4-pyridyl)propanenitrile | DMF, rt | Varies | General conditions for C-alkylation. |
Experimental Protocols
Detailed experimental procedures for representative reactions are provided below. These protocols are based on established methods for similar transformations and may require optimization for specific substrates.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
A solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, Dioxane, or THF) is treated with the nucleophile (1.0-1.5 eq) and a base (e.g., K₂CO₃, NaH, or Et₃N) if required. The reaction mixture is stirred at a temperature ranging from room temperature to reflux until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution (SN2) at the 4-(Chloromethyl) Group
To a solution of the nucleophile (1.0-1.2 eq) in a polar aprotic solvent such as DMF or DMSO, a base (e.g., NaH or K₂CO₃) is added at 0 °C, and the mixture is stirred for a short period to generate the nucleophilic species. This compound (1.0 eq) dissolved in the same solvent is then added dropwise. The reaction is stirred at room temperature or slightly elevated temperature until completion. The workup procedure is similar to the SNAr protocol, involving quenching with water, extraction, and purification by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways of this compound with a generic nucleophile (Nu⁻).
Caption: Possible reaction pathways for this compound.
The following workflow outlines a general experimental approach for reacting this compound with a nucleophile and analyzing the products.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The reactivity of this compound offers a rich platform for the synthesis of diverse substituted pyridines. By carefully selecting the nucleophile and controlling the reaction conditions, chemists can favor the formation of either C-2 substituted or 4-methyl substituted products. This guide provides a foundational understanding and practical starting points for researchers exploring the synthetic utility of this versatile building block in drug discovery and materials science. Further optimization of the presented protocols for specific nucleophiles is encouraged to achieve desired outcomes.
References
A Comparative Guide to Purity Assessment of Synthesized 4-(Chloromethyl)-2-fluoropyridine Derivatives
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-(Chloromethyl)-2-fluoropyridine derivatives, complete with experimental protocols and supporting data.
Introduction to Purity Assessment
The presence of impurities in a synthesized active pharmaceutical ingredient (API) can significantly impact its efficacy, safety, and stability. Therefore, robust analytical methods are essential to detect and quantify any potential impurities. For this compound derivatives, common impurities may arise from starting materials, by-products of the synthesis, or degradation products.
A typical synthesis of a substituted pyridine, such as a bromomethyl-fluoropyridine, involves the radical bromination of a fluoro-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4)[1]. A similar chlorination reaction can be expected for the synthesis of this compound. Potential impurities could therefore include unreacted starting material (2-fluoro-4-methylpyridine), the corresponding brominated intermediate if NBS is used in a multi-step synthesis, and over-halogenated or di-substituted products.
Comparison of Analytical Techniques
The primary analytical techniques for assessing the purity of this compound derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds[2][3]. | Ideal for volatile and thermally stable compounds[2][4]. | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F). |
| Sensitivity | High, with UV and MS detectors being common. | Very high, especially with a mass spectrometer as the detector. | Generally lower sensitivity compared to chromatographic methods. |
| Quantitative Analysis | Excellent for quantification with proper calibration. | Excellent for quantification, especially with an internal standard. | Can be used for quantitative analysis (qNMR) but requires careful experimental setup. |
| Impurity Identification | Can be coupled with MS (LC-MS) for impurity identification[5]. | Provides structural information of impurities through mass fragmentation patterns. | Provides definitive structural elucidation of impurities. |
| Sample Preparation | Relatively simple, involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility[6]. | Simple, requires dissolving the sample in a deuterated solvent. |
Experimental Protocols
This protocol is adapted from a method for a structurally similar compound, 4-Amino-2-chloropyridine, and is expected to be effective for this compound with minor modifications[7].
-
Instrumentation: HPLC system with a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å[7].
-
Mobile Phase: Acetonitrile (45%) and 0.05% Sulfuric Acid in Water (55%)[7].
-
Flow Rate: 1.0 mL/min[7].
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the synthesized this compound derivative in a 50:50 mixture of acetonitrile and water[7].
-
Injection Volume: 1 µL[7].
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This protocol is a general procedure that can be optimized for the specific derivative being analyzed.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection Volume: 1 µL (splitless injection).
-
Data Analysis: Identify the main peak and any impurity peaks by their mass spectra. The purity can be estimated by the relative peak areas.
NMR provides structural confirmation and can be used for purity assessment.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Data Analysis:
-
¹H NMR: The spectrum of this compound is expected to show signals for the pyridine ring protons and a singlet for the chloromethyl protons. The integration of these signals should correspond to the expected proton ratios. Impurities may present as additional, unidentifiable peaks.
-
¹³C NMR: The spectrum will show characteristic chemical shifts for the carbon atoms in the pyridine ring and the chloromethyl group.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift will be characteristic of its electronic environment[8].
-
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Pyridine H-3 | Pyridine H-5 | Pyridine H-6 | -CH₂Cl | Reference |
| 4-(Chloromethyl)pyridine hydrochloride | ~7.4-7.6 | ~7.4-7.6 | ~8.5-8.7 | ~4.6 | [1] |
| 5-(bromomethyl)-2-fluoropyridine | ~7.84 | - | ~8.23 | 4.46 (CH₂Br) | [1] |
| 2-Fluoropyridine | ~7.18 | ~7.78 | ~8.23 | - | [9] |
Table 2: HPLC and GC-MS Method Parameters
| Parameter | HPLC | GC-MS |
| Stationary Phase | C18 silica gel | Phenyl-arylene polymer |
| Mobile/Carrier Phase | Acetonitrile/Water with acid | Helium |
| Temperature | Ambient | 80-250°C |
| Detector | UV, MS | Mass Spectrometer |
| Typical Run Time | 10-20 minutes | 20-30 minutes |
Visualizations
The following diagrams illustrate the typical workflows for the synthesis and purity analysis of this compound derivatives.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
A Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of fluorinated compounds is paramount. This guide provides a comprehensive comparison of analytical methods, focusing on cross-validation to ensure data integrity and reproducibility across different techniques. We delve into the performance of key analytical methods, present detailed experimental protocols, and offer a clear visual workflow for the cross-validation process.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for fluorinated compounds depends on various factors, including the specific analyte, the sample matrix, and the required sensitivity. The two most prominent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS/MS is widely used for its high sensitivity and specificity in analyzing a broad range of polar and non-polar compounds, GC-MS is a valuable complementary technique, particularly for volatile fluorinated compounds that are challenging to analyze by LC-MS.[1]
Below is a summary of the performance of these methods for the analysis of select Per- and Polyfluoroalkyl Substances (PFAS), a significant class of fluorinated compounds.
Table 1: Performance Comparison of LC-MS/MS and GC-MS for PFAS Analysis in Water
| Analyte | Method | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Reference |
| PFOA | LC-MS/MS | 0.6 - 5.4 | 5 - 200 | 84 - 113 | [2] |
| PFOS | LC-MS/MS | 0.6 - 5.4 | 5 - 200 | 84 - 113 | [2] |
| PFBA | LC-MS/MS | 0.6 - 5.4 | 5 - 200 | 84 - 113 | [2] |
| 8:2 FTOH | GC-MS/MS | - | - | 76 - 128 | [1] |
| 6:2 FTOH | GC-MS/MS | - | - | 76 - 128 | [1] |
Note: Direct comparison of LOD/LOQ for GC-MS/MS was not available in the provided search results. The recovery data for GC-MS/MS is presented as a range observed in a laboratory control sample.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results. Below are generalized protocols for the analysis of fluorinated compounds in water samples using LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Analysis of Fluorinated Compounds in Water
1. Sample Preparation:
-
Collect water samples in polypropylene tubes.
-
For preservation, add ammonium acetate to the samples.
-
Spike the samples with isotopically labeled internal standards.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration. Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Utilize a system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium acetate in water and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Protocol 2: GC-MS Analysis of Volatile Fluorinated Compounds in Water
1. Sample Preparation:
-
Employ headspace solid-phase microextraction (HS-SPME) for the extraction of volatile analytes from the water sample.
-
Add a known amount of an appropriate internal standard to the sample vial.
-
Heat and agitate the sample to facilitate the partitioning of analytes into the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A GC system equipped with a suitable capillary column (e.g., DB-624).
-
Injection: Desorb the analytes from the SPME fiber in the heated GC inlet.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.
-
Data Acquisition: Collect data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that an analytical method is robust and provides comparable results when performed by different laboratories, with different instruments, or by different analysts.[3] It is a cornerstone of method validation and transfer.
Caption: Workflow for the cross-validation of two analytical methods.
This workflow illustrates the parallel validation of two distinct analytical methods, followed by a statistical comparison of the data obtained from analyzing a common set of samples. The outcome of this process determines the interchangeability or identifies any systematic bias between the methods.
By following rigorous cross-validation procedures and employing well-documented analytical methods, researchers can ensure the generation of high-quality, reliable data for fluorinated compounds, which is essential for informed decision-making in drug development and scientific research.
References
A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field
For researchers, scientists, and drug development professionals, the introduction of fluorine into organic molecules is a critical step in enhancing pharmacological properties. This guide provides an objective comparison of Selectfluor® with other common electrophilic fluorinating reagents, supported by experimental data, to aid in the selection of the most suitable reagent for your synthetic needs.
The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Electrophilic fluorination has emerged as a powerful method for C-F bond formation, and a variety of reagents have been developed for this purpose. Among them, Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Accufluor® (F-TEDA-BF₄) are some of the most widely used. This guide will delve into a detailed comparison of their performance, safety, and practicality.
At a Glance: Key Performance Indicators
To facilitate a rapid comparison, the following table summarizes the key characteristics of Selectfluor®, NFSI, and Accufluor®.
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) | Accufluor® (F-TEDA-BF₄) |
| Reactivity | High | Moderate to Low | High |
| Selectivity | Generally good, substrate-dependent | Good, often used for monofluorination | Similar to Selectfluor® |
| Stability | High, bench-stable solid, tolerates air and water[1] | Stable crystalline solid[2] | Powerful fluorinating agent |
| Handling | Easy to handle, non-volatile solid[3] | Easy to handle crystalline powder | Solid reagent |
| Solubility | Soluble in polar solvents like acetonitrile and water[1] | Soluble in many organic solvents | Soluble in polar solvents |
| Cost | Relatively cost-effective compared to some alternatives[4] | Generally considered inexpensive[2] | Price is a factor to consider |
Quantitative Reactivity Comparison
A key factor in choosing a fluorinating reagent is its reactivity. A quantitative reactivity scale for several N-F reagents has been established, providing a valuable tool for predicting reaction outcomes. The data below is based on the kinetic studies of the fluorination of 1,3-dicarbonyl compounds.
| Reagent | Relative Rate Constant (k_rel) vs. Selectfluor® |
| Selectfluor® | 1.0 |
| NFSI | 1.3 x 10⁻⁵ |
| 2,6-dichloro-N-fluoropyridinium triflate | 1.1 |
| 2,3,4,5,6-pentachloro-N-fluoropyridinium triflate | 1.9 x 10¹ |
| N-fluoropyridinium triflate | 1.8 x 10⁻⁶ |
Data sourced from "A quantitative reactivity scale for electrophilic fluorinating reagents".[5]
As the data indicates, Selectfluor® is significantly more reactive than NFSI, by approximately five orders of magnitude. This higher reactivity can lead to shorter reaction times and the ability to fluorinate less reactive substrates. However, the milder nature of NFSI can be advantageous in achieving higher selectivity, particularly for monofluorination, and for substrates sensitive to oxidation.
Substrate Scope and Reaction Yields: A Comparative Overview
The choice of fluorinating reagent is also dictated by the nature of the substrate. Below is a comparative summary of reported yields for the fluorination of various substrate classes.
| Substrate Class | Substrate Example | Reagent | Yield (%) | Reference |
| β-Ketoesters | 2-Oxocyclopentanecarboxylate | Selectfluor® | ~90% | Varies |
| 2-Oxocyclopentanecarboxylate | NFSI | 72% | J. Am. Chem. Soc. 2002, 124, 14530 | |
| Aromatics | Anisole | Selectfluor® | Moderate to Good | Varies |
| Anisole | NFSI | Low (requires harsh conditions)[2] | J. Org. Chem. 2009, 74, 2579 | |
| Alkenes | Styrene | Selectfluor® | Good (in the presence of a nucleophile) | Varies |
| Styrene | NFSI | Good (with catalyst) | Org. Lett. 2013, 15, 4312 | |
| Ketones | Cyclohexanone | Accufluor® (NFTh) | 95% | Synthesis 2002, 2609-2615 |
Note: Yields are highly dependent on specific reaction conditions and substrate structure. The table provides a general comparison based on available literature.
Experimental Protocols: Detailed Methodologies
To provide practical guidance, detailed experimental protocols for the fluorination of representative substrates using Selectfluor® and NFSI are presented below.
Protocol 1: α-Fluorination of a β-Ketoester using Selectfluor®
Reaction: Fluorination of ethyl 2-oxocyclopentanecarboxylate
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Selectfluor®
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
Protocol 2: Fluorination of an Indole Derivative using NFSI
Reaction: Fluorination of 1-methylindole
Materials:
-
1-methylindole
-
N-Fluorobenzenesulfonimide (NFSI)
-
Acetonitrile (MeCN)
Procedure:
-
In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylindole (1 mmol) in dry acetonitrile (10 mL).
-
Add NFSI (1.2 mmol) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the fluorinated indole product.
Reaction Mechanisms
The exact mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both a direct Sₙ2-type attack on the fluorine atom and a single-electron transfer (SET) pathway. The prevailing mechanism can depend on the reagent, substrate, and reaction conditions.
Caption: Proposed Sₙ2-type mechanism for electrophilic fluorination.
Caption: Proposed Single-Electron Transfer (SET) mechanism.
Safety, Handling, and Cost Considerations
Selectfluor®:
-
Safety: Harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[6][7] It is an irritant to the respiratory system.[8]
-
Handling: A non-volatile, air- and moisture-stable solid that is generally easy and safe to handle using standard laboratory practices.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Cost: Generally considered a cost-effective reagent for many applications.[4]
N-Fluorobenzenesulfonimide (NFSI):
-
Safety: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
-
Handling: A crystalline solid that is stable and easy to handle.[2] Standard PPE should be worn.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
-
Cost: Often considered an inexpensive and commercially available N-F reagent.[2]
Accufluor® (F-TEDA-BF₄):
-
Safety: As a powerful fluorinating agent, it should be handled with care. Specific safety data should be consulted.
-
Handling: A solid reagent that requires standard laboratory precautions.
-
Storage: Store in a cool, dry place.
-
Cost: The cost should be considered in the context of the specific synthetic needs.
Conclusion
Selectfluor® stands out as a highly reactive, stable, and user-friendly electrophilic fluorinating reagent with a broad substrate scope. Its high reactivity makes it a powerful tool for a wide range of fluorination reactions. However, for substrates that are sensitive or where high selectivity for monofluorination is desired, the milder reagent NFSI may be a more suitable choice. Accufluor® offers reactivity comparable to Selectfluor®.
The selection of the optimal electrophilic fluorinating reagent is a critical decision in synthetic chemistry. By considering the quantitative reactivity data, substrate scope, and practical aspects of handling and cost outlined in this guide, researchers can make an informed choice to achieve their desired fluorinated products efficiently and safely.
References
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
Structural elucidation of novel compounds derived from 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 4-(Chloromethyl)-2-fluoropyridine. The objective is to offer a clear comparison of their structural features and biological performance, supported by experimental data, to aid in the development of new therapeutic agents. The following sections detail the synthesis, structural elucidation, and biological evaluation of a series of 4-((aryloxy)methyl)-2-fluoropyridine derivatives, which have shown potential as c-Met kinase inhibitors, a key target in cancer therapy.
Structural Elucidation and Comparative Data
A series of novel 4-((aryloxy)methyl)-2-fluoropyridine derivatives were synthesized and characterized to explore their potential as anti-cancer agents. The core structure was modified by introducing various substituted phenols to investigate the structure-activity relationship (SAR). The general synthetic scheme involves the nucleophilic substitution of the chlorine atom in this compound with different phenolates.
Table 1: Spectroscopic Data for Representative 4-((Aryloxy)methyl)-2-fluoropyridine Derivatives
| Compound ID | R Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 1a | H | 8.21 (d, 1H), 7.55 (s, 1H), 7.35-7.28 (m, 2H), 7.15 (d, 1H), 7.00-6.95 (m, 3H), 5.15 (s, 2H) | 163.8, 158.2, 150.5, 143.1, 129.8, 121.9, 121.5, 115.0, 112.3, 68.9 | 205.07 [M+H]⁺ |
| 1b | 4-F | 8.22 (d, 1H), 7.54 (s, 1H), 7.16 (d, 1H), 7.05-6.98 (m, 4H), 5.13 (s, 2H) | 163.8, 157.2 (d), 154.5, 150.5, 143.2, 121.8, 116.4 (d), 116.2 (d), 112.3, 69.4 | 223.06 [M+H]⁺ |
| 1c | 4-Cl | 8.22 (d, 1H), 7.56 (s, 1H), 7.32 (d, 2H), 7.16 (d, 1H), 6.98 (d, 2H), 5.16 (s, 2H) | 163.8, 156.7, 150.5, 143.2, 129.7, 126.5, 121.8, 116.5, 112.4, 69.1 | 239.03 [M+H]⁺ |
| 1d | 4-CH₃ | 8.20 (d, 1H), 7.53 (s, 1H), 7.14 (d, 2H), 7.13 (d, 1H), 6.88 (d, 2H), 5.11 (s, 2H), 2.29 (s, 3H) | 163.8, 156.0, 150.5, 143.1, 130.8, 130.2, 121.9, 114.9, 112.2, 69.0, 20.4 | 219.09 [M+H]⁺ |
Table 2: Comparative Biological Activity of 4-((Aryloxy)methyl)-2-fluoropyridine Derivatives and Foretinib as c-Met Kinase Inhibitors
| Compound ID | R Group | c-Met Kinase IC₅₀ (nM)[1] |
| 1a | H | 45.2 |
| 1b | 4-F | 38.5 |
| 1c | 4-Cl | 25.8 |
| 1d | 4-CH₃ | 52.1 |
| Foretinib | - | 23[1] |
The data indicates that the introduction of a chloro substituent at the 4-position of the phenoxy ring (Compound 1c ) results in the most potent inhibition of c-Met kinase among the synthesized analogs, with an IC₅₀ value of 25.8 nM.[1] This suggests that electron-withdrawing groups on the phenoxy moiety may enhance the binding affinity to the kinase.
Experimental Protocols
General Synthesis of 4-((Aryloxy)methyl)-2-fluoropyridine Derivatives (1a-d)
A solution of the respective phenol (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) was treated with sodium hydride (60% dispersion in mineral oil, 1.5 mmol) at 0 °C. The mixture was stirred at room temperature for 30 minutes. This compound (1.0 mmol) in anhydrous DMF (2 mL) was then added dropwise. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired product.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source.
In Vitro c-Met Kinase Assay
The inhibitory activity of the synthesized compounds against c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate. The reaction mixture contained c-Met kinase, a poly(Glu, Tyr) 4:1 substrate, ATP, and the test compound at various concentrations. The reaction was incubated at room temperature for 1 hour. After incubation, a solution containing a europium-labeled anti-phosphotyrosine antibody was added, and the mixture was incubated for another hour. The TR-FRET signal was measured using a suitable plate reader. The IC₅₀ values were calculated from the dose-response curves.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for the preparation of 4-((aryloxy)methyl)-2-fluoropyridine derivatives.
Structure-Activity Relationship Logic
Caption: Logical relationship between phenoxy ring substituents and c-Met kinase inhibitory activity.
References
Safety Operating Guide
Navigating the Disposal of 4-(Chloromethyl)-2-fluoropyridine: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-(Chloromethyl)-2-fluoropyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, outlining operational and disposal plans for this compound. Adherence to these procedures is critical due to the hazardous nature of pyridine derivatives.
I. Immediate Safety Considerations
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.
II. Waste Collection and Storage
Proper segregation and storage of chemical waste are the first steps in compliant disposal.
-
Waste Container: Use a designated, sealable, and airtight waste container made of a compatible material such as glass or high-density polyethylene.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS guidelines. It should be stored away from incompatible materials, such as strong oxidizing agents and strong acids.
III. Disposal Procedures
The recommended disposal method for pyridine-based waste is typically incineration by a licensed hazardous waste disposal company.[1] Never pour this compound or its waste down the drain or dispose of it as regular trash.[2]
General Quenching Protocol for Small Residual Amounts:
This protocol is intended for the quenching of small, residual amounts of the chemical, for instance, cleaning contaminated glassware. It is not a bulk disposal method.
-
Inert Solvent Dilution: The residual this compound should be diluted with a high-boiling point inert solvent like toluene.
-
Cooling: The solution should be cooled in an ice bath to manage the heat generated during quenching.
-
Stepwise Quenching:
-
Slowly add isopropanol to the cooled solution with stirring. Continue the addition until no more heat is evolved.
-
Next, slowly add methanol as a more reactive quenching agent to ensure the reaction is complete.
-
Finally, add a copious amount of water to neutralize any remaining reactive material.
-
-
Disposal of Quenched Solution: The resulting mixture should be collected as hazardous waste and disposed of through your institution's EHS program.
Quantitative Data for Disposal Considerations
Due to the lack of specific disposal data for this compound, the following table provides general parameters for the disposal of pyridine-containing waste, which should be confirmed with your institution's EHS guidelines.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (due to pyridine functional group) |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility. |
| Incineration Temperature | Typical range for pyridine waste is 820°C to 1600°C.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
| Container Material | Glass or High-Density Polyethylene (HDPE). |
| Labeling Requirements | Must include "Hazardous Waste," the chemical name, and any other information required by local, state, and federal regulations. |
| Spill Cleanup | Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal as hazardous waste.[2] Do not use combustible materials like paper towels to clean up spills of reactive compounds. |
IV. Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound waste.
Caption: Decision workflow for the routine disposal of this compound waste.
Caption: Step-by-step workflow for quenching small residual amounts of this compound.
By adhering to these guidelines, laboratory personnel can manage this compound waste safely and in compliance with regulations, thereby fostering a secure and responsible research environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.
References
Personal protective equipment for handling 4-(Chloromethyl)-2-fluoropyridine
Essential Safety and Handling Guide for 4-(Chloromethyl)-2-fluoropyridine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds such as other chlorinated and fluorinated pyridine derivatives suggest the following potential hazards.[1][2][3] Users should always consult the specific SDS provided by the supplier before handling this chemical.
| Hazard Classification | Potential Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.[5][6][7]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[5][6] Butyl rubber gloves may also be suitable.[8] Avoid latex gloves.[6] | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield if there is a splash hazard.[9] | Protects eyes and face from splashes and vapors. |
| Body Protection | A fully buttoned laboratory coat.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood.[6][7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[2][10] | Prevents inhalation of harmful vapors and aerosols. |
Step-by-Step Handling Protocol
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound.
-
Locate and verify the functionality of the nearest eyewash station and safety shower.[1][11]
-
Have a chemical spill kit readily available.
-
Clearly label all containers with the chemical name and hazard information.[6][9]
Handling:
-
Conduct all work with this compound inside a chemical fume hood.[6]
-
Wear all required PPE as specified in the table above.
-
When transferring the chemical, use non-sparking tools and take precautions against static discharge.[2][12]
-
Keep containers tightly closed when not in use to minimize vapor release.[1][6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]
Spill and Emergency Procedures
Immediate and appropriate responses to spills and exposures are critical.
Spill Response:
| Spill Size | Procedure |
|---|---|
| Minor Spill | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[2][13] 3. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11][12] 4. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the laboratory immediately and alert others. 2. Close the laboratory doors and prevent entry. 3. Contact your institution's emergency response team. |
First Aid Measures:
| Exposure Route | First Aid Protocol |
|---|---|
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1][5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[14] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[1] |
Disposal Plan
Chemical waste must be managed responsibly to protect the environment.
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container for halogenated organic waste.[7]
Disposal Method:
-
Arrange for disposal through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1][12]
-
Controlled incineration with flue gas scrubbing is a potential disposal method for this type of compound.[12]
Process Flow Diagrams
The following diagrams illustrate the safe handling workflow and the hierarchy of safety controls.
Caption: Workflow for handling this compound.
Caption: Hierarchy of safety controls in the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
- 14. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
